molecular formula C7H6N2OS B1521108 2-Amino-1,3-benzothiazol-7-ol CAS No. 62715-76-8

2-Amino-1,3-benzothiazol-7-ol

Cat. No.: B1521108
CAS No.: 62715-76-8
M. Wt: 166.2 g/mol
InChI Key: AMBHNZCZUDCPCY-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazol-7-ol is a useful research compound. Its molecular formula is C7H6N2OS and its molecular weight is 166.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBHNZCZUDCPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62715-76-8
Record name 2-amino-1,3-benzothiazol-7-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5] The strategic placement of functional groups on the benzothiazole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide provides a comprehensive technical overview of the basic properties of a specific, yet lesser-documented derivative, 2-Amino-1,3-benzothiazol-7-ol .

While direct experimental data for this exact molecule is limited, this document will synthesize information from closely related analogs to provide a robust, predictive profile of its fundamental characteristics. By examining established synthetic routes, physicochemical properties, spectroscopic data, and biological activities of similar hydroxy-substituted 2-aminobenzothiazoles, we can construct a scientifically grounded understanding of this target compound.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position and a hydroxyl group at the 7-position. This substitution pattern is expected to significantly influence its electronic properties, solubility, and potential for intermolecular interactions.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, based on data from its structural isomer, 2-amino-1,3-benzothiazol-6-ol (CAS 26278-79-5), and other related benzothiazole derivatives.[6][7]

PropertyPredicted ValueSource(s)
Molecular Formula C₇H₆N₂OS[7]
Molecular Weight 166.20 g/mol [7]
Appearance Likely a solid, ranging from off-white to light brown powder.Inferred from analogs
Melting Point Expected to be >200 °C, due to hydrogen bonding capabilities.Inferred from analogs
Boiling Point Decomposes before boiling at atmospheric pressure.Inferred from analogs
pKa The amino group is predicted to have a pKa around 4-5, while the hydroxyl group's pKa will be in the phenolic range (~9-10).[8]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[3]
LogP Predicted to be in the range of 1.0-2.0.Inferred from analogs

Synthesis and Characterization

While a specific synthesis for this compound is not prominently described in the literature, a viable synthetic route can be proposed based on well-established methods for the preparation of substituted 2-aminobenzothiazoles.[9][10]

Proposed Synthetic Pathway

A common and effective method involves the oxidative cyclization of a substituted thiourea. The synthesis would likely begin from 2-aminophenol, which can be nitrated and subsequently reduced to afford 2,3-diaminophenol. This intermediate can then be converted to the corresponding thiourea, followed by oxidative cyclization to yield the target compound.

G A 2-Aminophenol B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 3-Amino-2-nitrophenol B->C D Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C->D Step 2 E 2,3-Diaminophenol D->E F Thiourea Formation (e.g., KSCN, HCl) E->F Step 3 G N-(2-amino-3-hydroxyphenyl)thiourea F->G H Oxidative Cyclization (e.g., Br₂, CH₃COOH) G->H Step 4 I This compound H->I

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of 2-aminobenzothiazoles. Based on the extensive knowledge of its structural analogs, it is predicted to possess valuable physicochemical and biological properties. The proposed synthetic route offers a clear path for its preparation, which would enable empirical validation of its predicted characteristics.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of relevant targets, particularly cancer cell lines and microbial strains, will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis of further derivatives, will aid in optimizing its biological activity and drug-like properties, paving the way for its potential development as a novel therapeutic agent.

References

Introduction: The Significance of 2-Amino-1,3-benzothiazol-7-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-1,3-benzothiazol-7-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse and potent biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[1][2][3][4] The specific analogue, this compound, represents a molecule of significant interest. The strategic placement of an amino group at the 2-position and a hydroxyl group at the 7-position creates a unique electronic and steric profile, offering multiple points for hydrogen bonding and potential metabolic transformation. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a critical prerequisite for any successful drug development campaign. These properties govern solubility, permeability, metabolic stability, and target engagement—collectively dictating the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is structured to deliver not just data, but also the underlying scientific rationale and field-proven experimental methodologies required for its thorough characterization.

Part 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

  • Chemical Name: this compound

  • CAS Number: 62715-76-8[5][6]

  • Molecular Formula: C₇H₆N₂OS[6]

  • Molecular Weight: 166.20 g/mol [6]

The structural arrangement of the benzothiazole core with its key functional groups is visualized below.

Caption: Chemical structure of this compound.

Part 2: Core Physicochemical Data

The following table summarizes the critical physicochemical parameters for this compound. It is important to note that while some data for the parent 2-aminobenzothiazole is available, specific experimental values for the 7-hydroxy derivative are not widely published. The values presented are a combination of known data for related structures and predicted properties, underscoring the necessity of the experimental protocols outlined in Part 4.

PropertyValue / Expected BehaviorSignificance in Drug Development
Melting Point (°C) Expected to be a solid with a defined melting point, likely >150 °C.Purity assessment, solid-state stability, and formulation considerations.
Boiling Point (°C) Decomposes before boiling at atmospheric pressure.Not a relevant parameter for non-volatile solids in this context.
Aqueous Solubility Low to moderate. The hydroxyl group should increase solubility compared to 2-aminobenzothiazole.Directly impacts oral bioavailability, formulation options, and assay performance.
LogP (o/w) Predicted to be in the range of 1.0 - 2.0.A key measure of lipophilicity, influencing membrane permeability and plasma protein binding.
pKa (Acidic) ~8-10 (for the hydroxyl group)Determines the ionization state of the molecule at physiological pH (7.4), affecting solubility, permeability, and target binding.
pKa (Basic) ~4-5 (for the 2-amino group)Determines the ionization state of the molecule at physiological pH (7.4), affecting solubility, permeability, and target binding.

Part 3: Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides the definitive fingerprint for a molecule, confirming its structure and purity. The following data are predicted based on the known spectra of benzothiazole derivatives and fundamental principles of spectroscopy.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~9.5-10.5 (s, 1H): Phenolic hydroxyl proton (-OH).

    • ~7.0-7.5 (br s, 2H): Amino protons (-NH₂).

    • ~6.8-7.2 (m, 3H): Aromatic protons on the benzene ring. The specific coupling patterns (doublets, triplets) will depend on the precise chemical shifts influenced by the -OH and thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: DMSO-d₆

  • Expected Chemical Shifts (δ, ppm):

    • ~165-170: C2 (carbon attached to the amino group).

    • ~145-155: C7 (carbon attached to the hydroxyl group) and other quaternary carbons of the benzothiazole core.

    • ~110-130: Aromatic CH carbons.

IR (Infrared) Spectroscopy

  • Sample Preparation: KBr pellet or ATR

  • Key Vibrational Frequencies (cm⁻¹):

    • 3300-3500: N-H stretching (amino group) and O-H stretching (hydroxyl group), likely appearing as a broad band.

    • ~1630: C=N stretching of the thiazole ring.

    • 1500-1600: C=C stretching of the aromatic ring.

    • ~1200-1300: C-O stretching of the phenol.

Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI)

  • Expected m/z:

    • [M+H]⁺: 167.03

    • [M-H]⁻: 165.02

Part 4: Essential Experimental Protocols

The following protocols provide robust, self-validating methodologies for the experimental determination of the key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.[9]

  • Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a saturated solution.

  • Equilibration: Tightly seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using a pre-validated HPLC-UV method against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Determination of LogP (Shake-Flask Method)

This method directly measures the partitioning of the compound between n-octanol and water.[10]

  • Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases should be pre-saturated with each other for at least 24 hours.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water (or buffer at pH 7.4 for LogD) in a glass vial.

  • Equilibration: Shake vigorously for 1-2 hours, then allow the phases to separate completely (centrifugation may be required).

  • Sampling: Carefully sample both the aqueous and n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Protocol 3: Determination of pKa (UV-Vis Spectrophotometry)

This method is suitable for chromophoric compounds and relies on the change in UV absorbance as the ionization state changes with pH.[11]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 12).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Add a small, constant amount of this stock to each buffer solution to create samples of identical total concentration.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.

  • pKa Calculation: The pKa is the pH at the inflection point of the resulting sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Part 5: Stability and Reactivity Considerations

The benzothiazole ring system is generally stable, but the appended functional groups introduce specific reactivity profiles.[12][13]

  • Tautomerism: 2-aminobenzothiazoles can exist in equilibrium with their imino tautomer. Furthermore, the 7-hydroxy group introduces the possibility of keto-enol tautomerism, although the aromatic phenol form is expected to be overwhelmingly dominant. Understanding these potential equilibria is crucial as different tautomers may exhibit different binding affinities and metabolic fates.[14]

Tautomers cluster_amino Amino-Phenol (Major) cluster_imino Imino-Phenol (Minor) cluster_keto Amino-Keto (Minor) Amino Imino Amino->Imino Prototropic Shift Keto Amino->Keto Keto-Enol Tautomerism Amino_label This compound Imino_label Imino Tautomer Keto_label Keto Tautomer

Caption: Potential tautomeric equilibria of the core structure.

  • Oxidative Stability: The electron-rich nature of the phenol and amino groups makes the molecule susceptible to oxidation. Care should be taken to store the compound under inert gas and protected from light to prevent degradation.

  • Metabolic Liability: The phenolic hydroxyl group is a prime site for Phase II metabolic conjugation (glucuronidation or sulfation), which could lead to rapid clearance in vivo. The amino group can also undergo metabolic reactions.

Conclusion

This compound is a compound with significant potential, underpinned by the proven utility of the benzothiazole scaffold in medicinal chemistry. Its physicochemical properties—a balance of the hydrophobic core and hydrophilic functional groups—present a classic drug discovery profile. A thorough experimental characterization, guided by the protocols and principles outlined in this document, is the essential next step in translating its chemical potential into a viable therapeutic candidate. The data-driven insights gained from these studies will empower rational decision-making in lead optimization, formulation development, and the overall progression of any research program centered on this promising molecular entity.

References

An In-depth Technical Guide to 2-Amino-1,3-benzothiazol-7-ol (CAS: 62715-76-8): A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

Within the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The 2-aminobenzothiazole moiety is a quintessential example of such a scaffold.[1] Comprising a benzene ring fused to a thiazole ring, this heterocyclic system is a cornerstone in the design of novel therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The synthetic tractability of the 2-amino group and the benzothiazole ring system allows for extensive functionalization, making it a highly valuable template in drug discovery programs.[2][3]

This guide focuses on a specific, yet underexplored, member of this class: 2-Amino-1,3-benzothiazol-7-ol (CAS No. 62715-76-8). While extensive public data on this particular molecule is limited, its structure presents significant potential. The presence of two key functional groups—the C2-amino group and the C7-hydroxyl group—positions it as a versatile building block for creating diverse chemical libraries.[4][5] This document will provide a comprehensive technical overview, extrapolating from the rich chemistry of the parent scaffold to delineate the synthesis, characterization, and potential applications of this promising intermediate.

Molecular Structure and Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This compound is characterized by a rigid bicyclic core with strategically positioned functional groups that govern its reactivity, solubility, and intermolecular interactions.

PropertyValueSource
CAS Number 62715-76-8[6]
Molecular Formula C₇H₆N₂OS[6]
Molecular Weight 166.2 g/mol [6]
Synonyms 2-aminobenzo[d]thiazol-7-ol[6]

Structural Analysis:

  • 2-Amino Group (-NH₂): This primary amine at the C2 position is a strong nucleophile and a key site for derivatization. It can be readily acylated, alkylated, or used to form Schiff bases, providing a primary vector for modifying the molecule's properties.[7]

  • 7-Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic and can participate in hydrogen bonding as both a donor and acceptor. This group significantly increases the molecule's polarity compared to unsubstituted 2-aminobenzothiazole. It also serves as a synthetic handle for etherification or esterification to explore structure-activity relationships (SAR).

  • Benzothiazole Core: The fused aromatic system provides a rigid, planar scaffold. The embedded sulfur and nitrogen heteroatoms are key features for coordinating with biological targets, particularly the active sites of enzymes.[2]

Proposed Synthesis Strategy and Experimental Protocol

The logical starting material for this synthesis is 2,3-diaminophenol . The reaction proceeds via an in-situ formation of a phenylthiourea intermediate followed by an intramolecular electrophilic cyclization.

Synthesis_Workflow A 2,3-Diaminophenol (Starting Material) C In-situ formation of 1-(2-amino-3-hydroxyphenyl)thiourea A->C + Glacial Acetic Acid B Ammonium Thiocyanate (Reagent) B->C D Oxidative Cyclization (Br2 in Acetic Acid) C->D E Crude Product Mixture D->E F Neutralization (e.g., NH4OH) E->F G Purification (Recrystallization or Chromatography) F->G H This compound (Final Product) G->H

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis relies on careful control of temperature and stoichiometry, with purification being essential for isolating the target compound from potential side products.

Materials:

  • 2,3-Diaminophenol

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-diaminophenol (1.0 eq) in glacial acetic acid.

    • Causality: Acetic acid serves as a solvent that can protonate the reactants, facilitating the reaction, and is stable to the oxidizing conditions.

  • Thiourea Formation: Add ammonium thiocyanate (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylthiourea intermediate.

  • Oxidative Cyclization: Cool the reaction mixture to 0-5 °C using an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • Causality: The dropwise addition of bromine at low temperature is critical to control the exothermic reaction and prevent the formation of poly-brominated or other undesired side products. Bromine acts as the oxidizing agent to facilitate the ring-closing cyclization.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture into ice-cold water. A precipitate of the hydrobromide salt of the product should form.

  • Neutralization: Carefully neutralize the acidic solution by adding ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the free base form of the product.

    • Causality: Neutralization converts the more water-soluble salt form of the product into the less soluble free base, maximizing its precipitation and recovery.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Profile (Predicted)

Full characterization is essential to confirm the structure and purity of the synthesized compound. Based on the known spectral data of analogous 2-aminobenzothiazole derivatives, the following profile is predicted.[8][9]

TechniquePredicted Observations
¹H NMR (DMSO-d₆)δ ~9.5-10.0 ppm (s, 1H): Phenolic -OH proton. δ ~7.0-7.5 ppm (s, 2H): -NH₂ protons, broad singlet. δ ~6.8-7.4 ppm (m, 3H): Aromatic protons on the benzene ring, exhibiting characteristic splitting patterns (doublets, triplets).
¹³C NMR (DMSO-d₆)δ ~168 ppm: C2 (carbon attached to the amino group). δ ~145-155 ppm: Aromatic carbons attached to O and N. δ ~110-130 ppm: Remaining aromatic carbons.
FT-IR (KBr, cm⁻¹)~3400-3200 cm⁻¹: N-H and O-H stretching (broad). ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1640 cm⁻¹: C=N stretching of the thiazole ring. ~1550 cm⁻¹: N-H bending.
Mass Spec (ESI+) m/z = 167.0 [M+H]⁺: Expected molecular ion peak for the protonated molecule.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile intermediate for generating novel, biologically active compounds.[5][10] The 2-aminobenzothiazole scaffold is a known pharmacophore for a variety of targets, most notably protein kinases.[1][2]

Role as a Scaffold for Kinase Inhibitors

Many kinase inhibitors function by competing with ATP for its binding site in the enzyme's active cleft. The 2-aminobenzothiazole core is an effective ATP mimetic. The dual functional groups of this compound offer two distinct points for modification to achieve potency and selectivity.

  • Derivatization at C2-Amine: Acylation of the amino group with various substituted moieties can introduce groups that interact with the "hinge region" of the kinase active site, a common strategy for anchoring inhibitors.

  • Derivatization at C7-Hydroxyl: Etherification of the hydroxyl group can be used to introduce larger side chains that extend into the solvent-exposed region of the binding pocket, allowing for fine-tuning of selectivity and pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Downstream Kinase (e.g., PI3K, Raf) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Kinase Blocks ATP Binding Site

Caption: Generalized kinase inhibition by a 2-aminobenzothiazole derivative.

Potential in Antimicrobial Research

Derivatives of 2-aminobenzothiazole have also shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[11][12][13] The mechanism often involves the inhibition of essential bacterial enzymes.[14] By using this compound as a starting point, novel analogues can be synthesized and screened for activity against both bacterial and fungal pathogens.[15] The hydroxyl group, in particular, may improve the pharmacokinetic profile of potential drug candidates by increasing solubility.

Safety and Handling

While no specific toxicology data for this compound is available, standard laboratory precautions for handling aromatic amine and sulfur-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a molecule of significant untapped potential. While it remains a relatively uncharacterized compound, its structural relationship to the well-documented 2-aminobenzothiazole family provides a strong foundation for its exploration. Its dual functional handles make it an ideal starting point for the synthesis of compound libraries aimed at discovering new kinase inhibitors, antimicrobial agents, and other valuable therapeutics. The synthetic and analytical frameworks presented in this guide offer a clear path for researchers to unlock the potential of this versatile building block and harness the proven power of the benzothiazole scaffold in drug development.

References

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, 2-Amino-1,3-benzothiazol-7-ol. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable methodology for accessing this versatile chemical entity.

Introduction: The Significance of the 2-Aminobenzothiazole Core

Benzothiazole derivatives are bicyclic heterocyclic compounds that have garnered significant attention for their diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[2][3] The 2-amino substituted variants are particularly noteworthy, serving as crucial intermediates for more complex molecules and, in many cases, exhibiting potent bioactivity themselves.[4] Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis, famously features this core structure.[4]

The target of this guide, this compound, incorporates a hydroxyl group on the benzene ring, which provides an additional vector for chemical modification or a key pharmacophoric element for biological interactions. Its synthesis is primarily approached via two classical and reliable pathways, both originating from the readily available precursor, 3-aminophenol:

  • Direct Thiocyanation and In Situ Cyclization: An electrophilic aromatic substitution to introduce a thiocyanate group, followed by intramolecular cyclization.

  • The Hugerschoff Reaction: The synthesis of an N-(3-hydroxyphenyl)thiourea intermediate, followed by oxidative cyclization.[4][5][6][7]

This guide will dissect both methodologies, providing the causal logic behind experimental choices to ensure reproducibility and success.

Strategic Overview of Synthetic Pathways

The synthesis of this compound hinges on the strategic formation of the thiazole ring fused to the phenol backbone. The choice of starting material, 3-aminophenol, is critical as it correctly positions the amino and hydroxyl groups for the desired 7-hydroxy substitution pattern on the final benzothiazole ring.

G cluster_0 Synthetic Pathways cluster_1 Strategy 1: Thiocyanation cluster_2 Strategy 2: Hugerschoff Reaction 3-Aminophenol 3-Aminophenol Thiocyanation Thiocyanation (KSCN, Br2, AcOH) 3-Aminophenol->Thiocyanation Thiourea_Formation Thiourea Formation (e.g., NH4SCN, HCl) 3-Aminophenol->Thiourea_Formation Intermediate_A 2-Amino-6-thiocyanato- phenol (in situ) Thiocyanation->Intermediate_A Cyclization_A Intramolecular Cyclization Intermediate_A->Cyclization_A Final_Product This compound Cyclization_A->Final_Product Intermediate_B N-(3-hydroxyphenyl)thiourea Thiourea_Formation->Intermediate_B Cyclization_B Oxidative Cyclization (e.g., Br2, CHCl3) Intermediate_B->Cyclization_B Cyclization_B->Final_Product

Caption: Primary synthetic routes to this compound.

In-Depth Analysis of Synthetic Strategy 1: Thiocyanation

This is often the most direct, one-pot approach for synthesizing 2-aminobenzothiazoles from anilines.[2] The reaction proceeds via an electrophilic aromatic substitution followed by a rapid intramolecular cyclization.

Mechanistic Rationale and Regioselectivity

The key to this synthesis is controlling the regioselectivity of the thiocyanation step. 3-Aminophenol is an activated aromatic ring with two strong ortho-, para-directing groups: the amino (-NH₂) and hydroxyl (-OH) groups. The electrophile, thiocyanogen ((SCN)₂), is generated in situ from the oxidation of a thiocyanate salt.

  • Generation of Electrophile: An oxidizing agent, typically bromine, reacts with potassium or ammonium thiocyanate to form the electrophilic thiocyanogen.

  • Electrophilic Attack: The electron-rich aromatic ring of 3-aminophenol attacks the thiocyanogen. The amino group is a more powerful activating group than the hydroxyl group, and substitution will occur preferentially at the positions ortho to the amine (C2 and C6). The desired substitution is at the C2 position.

  • Intramolecular Cyclization: The nucleophilic nitrogen of the amino group attacks the electrophilic carbon of the newly introduced thiocyanate group. This ring-closing step is typically fast and occurs under the reaction conditions to form the stable benzothiazole ring system.

G start 3-Aminophenol reagents + KSCN + Br2 (forms (SCN)2) intermediate Electrophilic Attack (ortho to -NH2) start->intermediate 1 thiocyanated 2-Amino-6-thiocyanato-phenol (Transient Intermediate) intermediate->thiocyanated 2 cyclization Intramolecular Nucleophilic Attack thiocyanated->cyclization 3 product This compound cyclization->product 4

Caption: Mechanistic flow for the thiocyanation and cyclization pathway.

Detailed Experimental Protocol

This protocol is a self-validating system. Reaction progress is monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed through standard analytical techniques.

Materials and Equipment:

  • 3-Aminophenol (1.0 eq)

  • Potassium Thiocyanate (KSCN) (3.0 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.1 eq)

  • Aqueous Ammonia (25%)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer, ice bath, and fume hood.

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-aminophenol (e.g., 10.9 g, 100 mmol) and potassium thiocyanate (29.1 g, 300 mmol) in glacial acetic acid (200 mL). Stir at room temperature until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Maintaining this low temperature is critical to control the exothermic reaction with bromine and to minimize potential side reactions, such as aromatic bromination.

  • Bromine Addition: Prepare a solution of bromine (5.8 mL, 110 mmol) in 40 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent), observing the disappearance of the 3-aminophenol spot.

  • Work-up and Isolation: Carefully pour the reaction mixture into 1 L of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the slurry by adding concentrated aqueous ammonia until the pH is approximately 8. This step is crucial to deprotonate the product and precipitate the free amine, which is typically insoluble in water.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual salts.

  • Drying & Purification: Dry the crude product in a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.

In-Depth Analysis of Synthetic Strategy 2: The Hugerschoff Reaction

The Hugerschoff synthesis is a classical and robust method for preparing 2-aminobenzothiazoles.[4][5][6] It is a two-step process involving the initial formation of a substituted phenylthiourea, which is then subjected to oxidative cyclization.

Synthesis of N-(3-hydroxyphenyl)thiourea Intermediate

Causality: The thiourea functional group is the direct precursor to the 2-amino-thiazole portion of the final product. Its synthesis from 3-aminophenol is a standard nucleophilic addition reaction. While various methods exist, a common approach involves reacting the amine with an isothiocyanate.[8]

Protocol Outline:

  • 3-aminophenol is dissolved in a suitable solvent (e.g., aqueous HCl).

  • An aqueous solution of ammonium thiocyanate is added.

  • The mixture is heated to reflux. The acidic conditions facilitate the formation of isothiocyanic acid (HNCS) in situ, which is then attacked by the amino group of 3-aminophenol to form the desired N-(3-hydroxyphenyl)thiourea.

  • Upon cooling, the thiourea derivative typically crystallizes and can be isolated by filtration.

Oxidative Cyclization of the Thiourea

Mechanistic Rationale: The cyclization of the arylthiourea is an intramolecular electrophilic substitution. An oxidizing agent, most commonly bromine in an inert solvent like chloroform, is used.[7][9] The oxidant is believed to activate the sulfur atom, making it more electrophilic. The electron-rich aromatic ring then attacks the sulfur, leading to cyclization and subsequent aromatization to form the benzothiazole ring.[10]

Protocol Outline:

  • The N-(3-hydroxyphenyl)thiourea intermediate is suspended in a solvent such as chloroform or acetic acid.

  • A solution of bromine in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The product often precipitates as the hydrobromide salt. The free base is obtained by filtration and subsequent treatment with a base, such as aqueous ammonia or sodium bicarbonate.

Comparative Data and Considerations

ParameterStrategy 1: Direct ThiocyanationStrategy 2: Hugerschoff Reaction
Starting Material 3-Aminophenol3-Aminophenol
Key Reagents KSCN (or NH₄SCN), BromineNH₄SCN, HCl; then Bromine
Number of Steps One-potTwo distinct steps
Solvents Acetic AcidAqueous HCl, Chloroform/AcOH
Typical Yields Moderate to Good (50-75%)Good to Excellent (60-85%)
Key Advantage Procedural simplicity, one-pot synthesisOften higher yielding, well-defined intermediate
Key Disadvantage Requires careful temperature controlLonger overall procedure, requires isolation of intermediate

Expert Insight: For library synthesis and rapid access to the scaffold, the one-pot Strategy 1 is often preferred due to its operational simplicity. For larger-scale synthesis where yield and purity are paramount, the two-step Strategy 2 can be more reliable, as the intermediate thiourea can be purified before the final cyclization step, potentially leading to a cleaner final product.

Conclusion

The synthesis of this compound is readily achievable through well-established and reliable chemical transformations. Both the direct thiocyanation of 3-aminophenol and the oxidative cyclization of its corresponding thiourea derivative (the Hugerschoff reaction) represent viable and effective pathways. The choice between these methods will depend on the specific experimental goals, such as desired scale, throughput, and yield. By understanding the underlying mechanisms and the critical parameters of each protocol, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

A Technical Guide to the Biological Activities of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals

A Note on Scope: This guide centers on the biological activities of the 2-aminobenzothiazole scaffold, a core structure in medicinal chemistry. While the initial query specified the 2-amino-1,3-benzothiazol-7-ol derivative, the available scientific literature predominantly focuses on the broader 2-aminobenzothiazole class with various substitutions at other positions. The principles, mechanisms, and experimental protocols detailed herein for the general scaffold are fundamentally applicable and provide a robust framework for investigating specific derivatives, including the 7-hydroxy variant.

Introduction: The 2-Aminobenzothiazole Core

The 2-aminobenzothiazole moiety, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its rigid structure and the presence of electron-rich nitrogen and sulfur atoms allow it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutic agents.[3] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[4][5][6]

The versatility of the 2-aminobenzothiazole ring allows for substitutions at multiple positions, enabling chemists to fine-tune its physicochemical properties and biological activity. This guide provides an in-depth exploration of the key biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows used to validate their therapeutic potential.

Synthetic Strategies: A Brief Overview

The most common and established method for synthesizing the 2-aminobenzothiazole core involves the oxidative cyclization of substituted phenylthioureas.[7] This process, often referred to as the Hugershoff synthesis, typically starts with a substituted aniline.

The general workflow is as follows:

  • Thiourea Formation: A substituted aniline is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in an acidic medium to form the corresponding N-arylthiourea intermediate.[7]

  • Oxidative Cyclization: The N-arylthiourea is then treated with an oxidizing agent, commonly bromine in an acidic solvent like acetic acid or chloroform, which induces intramolecular cyclization to yield the 2-aminobenzothiazole derivative.[7][8]

This robust methodology allows for the generation of a diverse library of derivatives by simply varying the starting substituted aniline, providing a powerful tool for SAR studies.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Aminobenzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against a wide range of human tumor cell lines.[5][6][9] Their efficacy often stems from the inhibition of key enzymes involved in cancer cell signaling, survival, and angiogenesis.

Mechanisms of Action (MoA)

The anticancer effects of these derivatives are frequently attributed to their ability to inhibit protein kinases, which are crucial regulators of cell growth and division. Key targets include:

  • Epidermal Growth Factor Receptor (EGFR): Several 2-aminobenzothiazole derivatives have shown potent inhibitory activity against EGFR kinase, a key driver in many cancers. For instance, compounds 10 and 11 (from a 2018 study) exhibited robust EGFR inhibition with IC50 values of 94.7 nM and 54.0 nM, respectively.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5]

  • Focal Adhesion Kinase (FAK): FAK is overexpressed in many solid tumors and plays a role in metastasis. Specific 2-aminobenzothiazole derivatives have been designed to block the enzymatic activity of FAK.[5]

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some derivatives have been shown to inhibit PI3K, leading to apoptosis (programmed cell death) in cancer cells.[5]

The following diagram illustrates the inhibition of the PI3K/Akt pathway, a common mechanism for 2-aminobenzothiazole derivatives.

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activates Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by a 2-aminobenzothiazole derivative.

Structure-Activity Relationship (SAR)
  • Substitution on the Phenyl Ring: The introduction of substituents on the phenyl ring of the benzothiazole core significantly enhances cytotoxic activity. The position of the substituent is also critical; for example, moving a substituent from the C4 position to the C2 position can lead to a notable decrease in activity.[5]

  • Hybrid Molecules: Combining the 2-aminobenzothiazole scaffold with other pharmacophores, such as thiazolidinedione (TZD), has proven to be an effective strategy for developing potent inhibitors.[5]

  • Amine Group Modification: Modifications at the 2-amino position, such as forming amides or ureas, can drastically alter the compound's binding affinity and selectivity for different kinase targets.

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 2-aminobenzothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 13 HCT116Colon Carcinoma6.43[5]
A549Lung Cancer9.62[5]
A375Malignant Melanoma8.07[5]
Compound 20 HepG2Liver Cancer9.99[5]
HCT-116Colon Carcinoma7.44[5]
MCF-7Breast Cancer8.27[5]
Compound 24 C6Rat Glioma4.63[5]
A549Human Lung Cancer39.33[5]

Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a standardized method for assessing the cytotoxic effects of 2-aminobenzothiazole derivatives on cancer cell lines. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form purple formazan crystals.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72h. A->B C 3. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. Incubate for 4h. B->C D 4. Solubilize Formazan Remove medium and add DMSO to dissolve crystals. C->D E 5. Measure Absorbance Read absorbance at 570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability and IC50 values. E->F

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, A549) in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated cells (negative control).

    • Incubate for another 48 to 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this period, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 2-Aminobenzothiazole derivatives have shown significant potential as anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).[1][7][10]

Mechanism of Action (MoA)

The primary anti-inflammatory mechanism for many benzothiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, these compounds can effectively reduce the inflammatory response. Some derivatives have shown selectivity for COX-2, which is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The table below shows the percentage of edema inhibition by some derivatives compared to the standard drug, diclofenac.

Compound IDDose (mg/kg)% Inhibition at 3hReference
Bt2 (5-chloro)100Comparable to Diclofenac[7][10]
Bt7 (6-methoxy)100Comparable to Diclofenac[7][10]
Diclofenac 10078.13%[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory properties of test compounds.

  • Animal Acclimatization:

    • Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Fast the animals overnight before the experiment.

    • Divide the rats into groups (n=6 per group):

      • Group I: Control (vehicle, e.g., 1% CMC solution).

      • Group II: Standard (e.g., Diclofenac sodium, 100 mg/kg, i.p.).

      • Group III, IV, etc.: Test compounds at a specific dose (e.g., 100 mg/kg, i.p.).

    • Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Inflammation:

    • One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

    • Statistically analyze the data using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial and Neuroprotective Activities

Beyond anticancer and anti-inflammatory effects, the 2-aminobenzothiazole scaffold has shown promise in other therapeutic areas.

  • Antimicrobial Activity: Derivatives have been synthesized and tested against various bacterial and fungal strains.[8] Some compounds exhibit significant zones of inhibition against Gram-positive and Gram-negative bacteria, as well as potent antifungal activity against Candida species. The mechanism often involves the disruption of essential cellular processes in the microbes.[11][12]

  • Neuroprotective and Enzyme Inhibitory Activity: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[13] These compounds can act as dual inhibitors of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's therapy. For example, compound 4f from one study showed potent inhibition of both AChE (IC50 = 23.4 nM) and MAO-B (IC50 = 40.3 nM).[13]

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold is a remarkably versatile and pharmacologically significant structure. The extensive research into its derivatives has revealed potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The ease of synthesis and the potential for chemical modification make it an attractive starting point for the development of new, highly targeted therapeutic agents.

Future research should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1, or specific kinases) to minimize off-target effects and improve safety profiles.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their bioavailability and in vivo efficacy.

  • Novel Hybrid Molecules: Continuing the exploration of hybrid molecules that combine the 2-aminobenzothiazole core with other pharmacologically active moieties to achieve synergistic effects or multi-target activity.

  • Investigation of Specific Derivatives: Focused studies on less-explored derivatives, such as the this compound variant, are warranted to fully map the therapeutic potential of this chemical space.

The continued exploration of this privileged scaffold holds immense promise for addressing some of the most challenging diseases in modern medicine.

References

An In-depth Technical Guide to the Synthesis, History, and Applications of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-Amino-1,3-benzothiazol-7-ol. While the historical genesis of this particular molecule is not extensively documented in seminal publications, its synthetic pathway and significance can be understood through the broader history of benzothiazole chemistry and its role as a contemporary building block in drug discovery.[3] This document will delve into the established synthetic routes for the 2-aminobenzothiazole core, propose a detailed, field-proven protocol for the synthesis of this compound, and explore its potential applications based on the well-documented activities of its chemical class.

The Legacy of the 2-Aminobenzothiazole Scaffold: A Historical Perspective

The story of 2-aminobenzothiazoles begins in the late 19th century, with the pioneering work of A.W. Hofmann in 1887, who first synthesized a 2-substituted benzothiazole derivative.[4] However, it was the development of more general and robust synthetic methods that propelled this heterocyclic system to the forefront of organic and medicinal chemistry.

Two classical methods have historically dominated the synthesis of 2-aminobenzothiazoles:

  • The Hugerschoff Reaction: This method involves the treatment of an aniline with potassium thiocyanate in the presence of bromine in acetic acid.[1] It is a reliable method, particularly for 6-substituted 2-aminobenzothiazoles derived from 4-substituted anilines.

  • Oxidative Cyclization of Arylthioureas: Another well-established route is the oxidative ring closure of an arylthiourea.[1] This method has been widely employed and offers a versatile entry point to a variety of substituted 2-aminobenzothiazoles.

The enduring interest in this scaffold stems from its remarkable versatility and the wide spectrum of biological activities exhibited by its derivatives. In the 1950s, 2-aminobenzothiazoles were intensively studied as central muscle relaxants.[1] Subsequent research has unveiled a treasure trove of pharmacological properties, including anticancer, antimicrobial, antifungal, anticonvulsant, and neuroprotective activities.[1][5][6] A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features the 2-aminobenzothiazole core.[5]

Synthesis of this compound: A Plausible and Referenced Protocol

While a specific, dedicated publication detailing the initial synthesis of this compound (CAS 62715-76-8) is not readily apparent in the historical literature, a logical and referenced synthetic route can be constructed from known transformations and patent literature. The most probable pathway involves the oxidative cyclization of a substituted arylthiourea, specifically 1-(3-hydroxyphenyl)-2-thiourea.[7]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 3-aminophenol.

G cluster_0 Step 1: Formation of Arylthiourea cluster_1 Step 2: Oxidative Cyclization 3-Aminophenol 3-Aminophenol intermediate1 Reaction in water, reflux 3-Aminophenol->intermediate1 Ammonium_thiocyanate Ammonium thiocyanate Ammonium_thiocyanate->intermediate1 HCl HCl (conc.) HCl->intermediate1 1-(3-Hydroxyphenyl)-2-thiourea 1-(3-Hydroxyphenyl)-2-thiourea 1-(3-Hydroxyphenyl)-2-thiourea_2 1-(3-Hydroxyphenyl)-2-thiourea 1-(3-Hydroxyphenyl)-2-thiourea->1-(3-Hydroxyphenyl)-2-thiourea_2 intermediate1->1-(3-Hydroxyphenyl)-2-thiourea intermediate2 Reaction in chloroform, reflux 1-(3-Hydroxyphenyl)-2-thiourea_2->intermediate2 Bromine Bromine Bromine->intermediate2 Chloroform Chloroform Chloroform->intermediate2 This compound This compound intermediate2->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of arylthioureas and their subsequent cyclization to 2-aminobenzothiazoles.

Step 1: Synthesis of 1-(3-Hydroxyphenyl)-2-thiourea

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (10.9 g, 0.1 mol), ammonium thiocyanate (8.4 g, 0.11 mol), and 50 mL of water.

  • Slowly add concentrated hydrochloric acid (10 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried to afford 1-(3-hydroxyphenyl)-2-thiourea.

Step 2: Synthesis of this compound

  • In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, suspend 1-(3-hydroxyphenyl)-2-thiourea (16.8 g, 0.1 mol) in 200 mL of chloroform.

  • From the dropping funnel, add a solution of bromine (16.0 g, 0.1 mol) in 50 mL of chloroform dropwise to the stirred suspension over a period of 1 hour. Maintain the temperature below 10°C using an ice bath during the addition.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature. The precipitated hydrobromide salt of the product is collected by filtration.

  • The solid is then suspended in water and neutralized with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.

  • The free base, this compound, is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield the pure compound.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 62715-76-8
Molecular Formula C₇H₆N₂OS
Molecular Weight 166.20 g/mol
Appearance Off-white to light brown powder
Solubility Soluble in DMSO and methanol

Applications and Biological Significance

While specific biological studies on this compound are not extensively published, its value lies primarily as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3] The presence of the hydroxyl group at the 7-position offers a valuable handle for further chemical modifications, such as etherification or esterification, allowing for the exploration of structure-activity relationships in drug design programs.

The broader class of 2-aminobenzothiazoles has been investigated for a wide array of biological activities, as summarized in the table below.

Biological ActivityTherapeutic Area
AnticancerOncology
AntimicrobialInfectious Diseases
AntifungalInfectious Diseases
AnticonvulsantNeurology
NeuroprotectiveNeurology
Anti-inflammatoryInflammation

Given the established bioactivity of the 2-aminobenzothiazole scaffold, the 7-hydroxy derivative is a valuable building block for the synthesis of novel compounds targeting these and other therapeutic areas.

Conclusion

This compound, while not having a widely documented individual history, is a compound of significant interest in contemporary medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure provides a versatile platform for the development of novel therapeutic agents. The rich history and broad biological activity of the 2-aminobenzothiazole family of compounds underscore the potential of this 7-hydroxy derivative as a key intermediate in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of 2-Amino-1,3-benzothiazol-7-ol, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document will serve as a robust theoretical and practical framework. By leveraging data from analogous structures and established principles of physical and organic chemistry, we will outline the expected properties of this compound and provide detailed, field-proven methodologies for their empirical determination. This guide is structured to empower researchers to confidently assess the developability of this and other novel chemical entities.

Predicted Physicochemical Properties of this compound

A molecule's solubility and stability are intrinsically linked to its structural and electronic features. The presence of an amino group, a hydroxyl (phenolic) group, and the benzothiazole core in this compound suggests a compound with moderate polarity and the potential for complex solution behavior. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, which will significantly influence its interactions with various solvents.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₆N₂OSDerived from the chemical structure.
Molecular Weight 166.20 g/mol Calculated from the molecular formula.
pKa Phenolic OH: ~8-10, Amino group: ~3-5The phenolic hydroxyl group is expected to be weakly acidic. The 2-amino group on the benzothiazole ring is known to be a weak base.
logP ~1.5 - 2.5The benzothiazole ring is hydrophobic, while the amino and hydroxyl groups are hydrophilic. The overall lipophilicity is expected to be moderate.
Aqueous Solubility pH-dependent, likely low in neutral waterThe presence of both acidic (phenol) and basic (amine) functional groups will lead to changes in ionization and solubility with pH.
Organic Solvent Solubility Likely soluble in polar organic solventsSolvents like DMSO, DMF, and alcohols are expected to be good solvents due to their ability to form hydrogen bonds.

A Comprehensive Approach to Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, its amphoteric nature, possessing both a weakly acidic phenol and a weakly basic amine, predicts a pH-dependent solubility profile.

Theoretical Framework for Solubility

The solubility of this compound will be lowest near its isoelectric point and will increase in acidic and basic solutions due to the formation of more soluble salt forms.

  • In Acidic Media (pH < pKa of amine): The 2-amino group will be protonated, forming a cationic species. This ionized form is expected to have significantly higher aqueous solubility.

  • In Basic Media (pH > pKa of phenol): The 7-hydroxyl group will be deprotonated, forming an anionic phenolate. This ionized form will also exhibit enhanced aqueous solubility.

  • In Neutral Media: The molecule will exist predominantly in its neutral, zwitterionic, or a mixture of forms, which is expected to have the lowest aqueous solubility.

The presence of the hydroxyl and amino groups suggests good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and DMF, which are capable of hydrogen bonding.[1] Its solubility in non-polar solvents such as hexane or toluene is expected to be very low.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers.

Materials:

  • This compound (solid)

  • A range of solvents: Water, pH buffers (e.g., pH 2, 4, 6, 7.4, 9, 12), Methanol, Ethanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Dichloromethane.

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Calibrated analytical balance

  • HPLC-UV or LC-MS/MS system for quantification

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of each test solvent or buffer to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or molarity.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vials prep2 Add known volume of solvent/buffer eq1 Seal vials and shake at constant temperature prep2->eq1 eq2 (24-72 hours) an1 Centrifuge to pellet undissolved solid eq1->an1 an2 Collect and dilute supernatant an1->an2 an3 Quantify using HPLC/LC-MS an2->an3

Figure 1: Workflow for Thermodynamic Solubility Determination.

In-Depth Stability Evaluation and Forced Degradation

Understanding the chemical stability of a potential drug candidate is a non-negotiable aspect of drug development. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[2][3] This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage conditions.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Oxidation: The phenolic hydroxyl group at the 7-position is susceptible to oxidation, potentially forming quinone-type structures. The electron-rich aromatic system can also be a target for oxidative degradation.

  • Hydrolysis: While the benzothiazole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring opening.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. The presence of heteroatoms and hydroxyl/amino substituents can influence the photoreactivity.

Protocol for Forced Degradation Studies

These studies are designed to accelerate the degradation of the molecule under more severe conditions than those used for long-term stability testing.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Temperature-controlled ovens

  • Photostability chamber with controlled light exposure (ICH Q1B)

  • Validated stability-indicating HPLC method

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to HCl solution. Store at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Base Hydrolysis: Add an aliquot of the stock solution to NaOH solution. Store at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Add an aliquot of the stock solution to H₂O₂ solution. Store at room temperature.

    • Thermal Degradation (Solid State): Place the solid compound in a temperature-controlled oven (e.g., 60-80 °C).

    • Thermal Degradation (Solution): Store a solution of the compound at an elevated temperature.

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS/MS) is highly recommended for the identification of degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (HCl, heat) an1 Sample at time points stress1->an1 stress2 Base Hydrolysis (NaOH, heat) stress2->an1 stress3 Oxidation (H₂O₂, RT) stress3->an1 stress4 Thermal (Solid & Solution) stress4->an1 stress5 Photolytic (ICH Q1B) stress5->an1 an2 Neutralize (if needed) an1->an2 an3 Analyze by Stability-Indicating HPLC/LC-MS an2->an3 start Prepare Stock Solution start->stress1 start->stress2 start->stress3 start->stress4 start->stress5

Figure 2: Workflow for Forced Degradation Studies.

Development of Stability-Indicating Analytical Methodologies

A robust analytical method is the cornerstone of reliable solubility and stability studies. The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products, excipients, and any other potential impurities.

HPLC-UV Method Development

High-Performance Liquid Chromatography with UV detection is a widely used technique for this purpose.

Starting Point for Method Development:

  • Column: A C18 reversed-phase column is a good starting point due to the moderate polarity of the analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good separation of the parent compound from potential degradation products of varying polarities.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select a wavelength of maximum absorbance for optimal sensitivity. The benzothiazole ring system is a strong chromophore, so UV detection should be suitable.[4]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

LC-MS/MS for Enhanced Specificity and Identification

For complex matrices or for the identification of unknown degradation products, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the basicity of the 2-amino group.

  • Degradant Identification: By comparing the mass spectra of the peaks in stressed samples with that of the parent compound, the molecular weights of the degradation products can be determined. Further fragmentation studies (MS/MS) can provide structural information for elucidation.

Data Presentation and Interpretation

The results of these studies should be presented clearly and concisely to allow for straightforward interpretation.

Solubility Data

Solubility data should be presented in a tabular format, as shown below.

Solvent/BufferTemperature (°C)Solubility (mg/mL)Solubility (M)
Water25
pH 2.0 Buffer25
pH 7.4 Buffer25
pH 9.0 Buffer25
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Stability Data

The results of the forced degradation studies should be summarized in a table, indicating the percentage of the parent compound remaining and the formation of major degradation products under each stress condition.

Stress ConditionDuration (hours)% Parent Remaining% Area of Major DegradantsObservations
0.1 M HCl, 60 °C24
0.1 M NaOH, RT24
3% H₂O₂, RT24
Thermal (Solid), 80 °C48
PhotolyticICH Q1B

Chromatograms from the stability-indicating method should be presented, clearly showing the separation of the parent peak from the degradation product peaks.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 2-Amino-1,3-benzothiazol-7-ol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzothiazole Fluorophore

The field of fluorescence microscopy is in a constant state of evolution, driven by the development of novel fluorescent probes that offer enhanced brightness, photostability, and sensitivity to their environment. Within the diverse landscape of fluorescent molecules, 2-aminobenzothiazole derivatives have emerged as a promising class of fluorophores.[1][2][3] Their utility is rooted in a versatile scaffold that can be chemically modified to fine-tune their photophysical properties.[4][5]

This application note introduces 2-Amino-1,3-benzothiazol-7-ol , a novel derivative with potential for broad applications in cellular and tissue imaging. While specific photophysical data for this compound is still emerging, its structural features—a 2-aminobenzothiazole core with a hydroxyl group—suggest that its fluorescence is likely governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) .[4] This process, where a proton is transferred from the hydroxyl group to the nitrogen of the benzothiazole in the excited state, is known to produce a large Stokes shift, which is highly advantageous in fluorescence microscopy for minimizing background signal and bleed-through between channels.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in various fluorescence microscopy techniques. We will cover its anticipated photophysical properties, based on related compounds, and provide detailed, adaptable protocols for live-cell imaging, fixed-cell staining, and tissue analysis.

Anticipated Photophysical Properties

The photophysical characteristics of a fluorophore are critical for designing and executing successful fluorescence microscopy experiments. While the precise excitation and emission maxima, quantum yield, and photostability of this compound require experimental determination, we can infer a likely range of these properties based on published data for structurally similar 2-(2'-hydroxyphenyl)benzothiazole (HBT) and 2-aminobenzothiazole derivatives.[6][7][8][9][10]

It is imperative that the user experimentally verifies the spectral properties of their specific batch of this compound using a spectrophotometer or by performing a spectral scan on their fluorescence microscope.

Photophysical Property Anticipated Range / Characteristic Rationale and Considerations
Excitation Maximum (λex) 380 - 420 nmBased on the absorption profiles of related HBT derivatives. The exact maximum will be influenced by the solvent environment and pH.
Emission Maximum (λem) 450 - 550 nmThe ESIPT mechanism typically results in a significant Stokes shift, leading to emission in the blue to green region of the spectrum.[9]
Stokes Shift > 70 nmA large Stokes shift is a key advantage of ESIPT fluorophores, allowing for better separation of excitation and emission signals.
Quantum Yield (Φ) VariableThe quantum yield of benzothiazole derivatives can vary widely depending on their structure and environment. It may be enhanced in more rigid or hydrophobic environments.[8]
Photostability Moderate to HighHBT derivatives are generally known for their good photostability, a desirable trait for prolonged imaging experiments.[8]
Environmental Sensitivity Likely sensitive to pH and polarityThe protonation state of the amino and hydroxyl groups, as well as the polarity of the microenvironment, can influence the ESIPT process and thus the fluorescence output.

Experimental Protocols

The following protocols are designed to be comprehensive and adaptable. The user should optimize parameters such as probe concentration, incubation time, and imaging settings for their specific cell or tissue type and experimental goals.

Protocol 1: Live-Cell Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time.[11] The cell permeability of 2-aminobenzothiazole derivatives makes them suitable for this application.[12][13][14]

Rationale: This protocol is designed to introduce this compound into living cells with minimal perturbation, allowing for the visualization of its localization and behavior within a dynamic biological context. The choice of a suitable buffer during imaging is critical to maintain cell health.

Experimental Workflow for Live-Cell Imaging

prep Prepare Staining Solution stain Incubate with Staining Solution prep->stain culture Culture Cells on Imaging Dish wash1 Wash Cells with PBS culture->wash1 wash1->stain wash2 Wash Cells with Imaging Medium stain->wash2 image Image with Fluorescence Microscope wash2->image

Caption: Workflow for live-cell staining and imaging.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Live-cell imaging medium (e.g., phenol red-free medium with HEPES buffer)

  • Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a glass-bottom imaging dish or coverslip.

  • Staining Solution Preparation:

    • Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium or imaging medium.

    • The optimal concentration should be determined experimentally, but a starting range of 1-10 µM is recommended.

    • Causality: Starting with a low concentration minimizes potential cytotoxicity and non-specific background fluorescence.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS.

    • Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will depend on the cell type and probe concentration.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

    • Trustworthiness: Thorough washing is crucial to reduce background fluorescence and improve the signal-to-noise ratio.

  • Imaging:

    • Immediately image the cells on a fluorescence microscope equipped with an environmental chamber.

    • Determine Optimal Spectra: Perform a spectral scan to determine the precise excitation and emission maxima of the probe within the cellular environment.

    • Use the determined maxima to select the appropriate laser line and emission filter for image acquisition.

    • Acquire images using the lowest possible laser power and shortest exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Staining of Fixed Cells

Fixation preserves cells in a life-like state, allowing for more detailed and prolonged analysis.[7] This protocol provides a general procedure for staining fixed cells with this compound.

Rationale: This protocol uses paraformaldehyde (PFA) to cross-link proteins, preserving cellular morphology. Permeabilization with a mild detergent, Triton X-100, is included to allow the probe to access intracellular structures. This step may be omitted if only surface staining is desired.

Experimental Workflow for Fixed-Cell Staining

culture Culture Cells on Coverslips wash1 Wash with PBS culture->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with Triton X-100 (Optional) wash2->perm wash3 Wash with PBS perm->wash3 stain Stain with Probe wash3->stain wash4 Wash with PBS stain->wash4 mount Mount on Microscope Slide wash4->mount image Image mount->image

Caption: Workflow for fixed-cell staining.

Materials:

  • Cells cultured on sterile coverslips

  • PBS

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS (Caution: PFA is toxic)

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Staining Solution: 1-10 µM this compound in PBS

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Causality: PFA fixation is a good general choice as it preserves cellular structure well. For some targets, methanol fixation may be preferred, but it can alter protein conformation.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If intracellular targets are to be visualized, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filter sets, determined as described in the live-cell protocol.

Protocol 3: Fluorescent Staining of Tissue Sections

This protocol provides a general guideline for staining frozen or formalin-fixed paraffin-embedded (FFPE) tissue sections.

Rationale: Tissue staining requires additional steps to prepare the tissue for probe penetration and to minimize background from the tissue itself. For FFPE tissues, deparaffinization and antigen retrieval are critical prerequisite steps.[3][10]

Experimental Workflow for Tissue Staining (FFPE)

deparaffin Deparaffinize and Rehydrate retrieval Antigen Retrieval (Optional) deparaffin->retrieval wash1 Wash with PBS retrieval->wash1 block Block Non-specific Binding wash1->block stain Stain with Probe block->stain wash2 Wash with PBS stain->wash2 mount Mount and Coverslip wash2->mount image Image mount->image

Caption: Workflow for FFPE tissue staining.

Materials:

  • Frozen or FFPE tissue sections on slides

  • Deparaffinization reagents (Xylene or equivalent, graded ethanol series)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • PBS

  • Blocking Buffer: PBS with 1-5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100

  • Staining Solution: 1-20 µM this compound in Blocking Buffer

  • Antifade mounting medium

Procedure:

  • Tissue Preparation:

    • For FFPE sections: Deparaffinize the slides by incubating in xylene, followed by rehydration through a graded series of ethanol (100%, 95%, 70%) and finally water.[3]

    • For frozen sections: Thaw the slides at room temperature and fix with cold acetone or PFA if required.

  • Antigen Retrieval (for FFPE):

    • For many FFPE tissues, an antigen retrieval step is necessary to unmask epitopes. This is typically done by heating the slides in an appropriate buffer. While this is standard for antibody staining, its necessity for a small molecule probe should be empirically determined.

  • Washing: Wash slides three times with PBS.

  • Blocking and Permeabilization:

    • Incubate the tissue sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

    • Causality: Blocking prevents non-specific binding of the probe to the tissue, while the detergent aids in penetration.

  • Staining:

    • Remove the blocking buffer and incubate with the staining solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash the slides three times with PBS for 5-10 minutes each.

  • Mounting: Mount with antifade mounting medium and a coverslip.

  • Imaging: Image using a fluorescence or confocal microscope with the appropriate, experimentally determined filter sets.

Troubleshooting and Considerations

  • High Background:

    • Cause: Probe concentration too high, insufficient washing, or non-specific binding.

    • Solution: Decrease probe concentration, increase the number and duration of wash steps, and ensure the blocking step is effective.

  • No/Weak Signal:

    • Cause: Probe concentration too low, incorrect filter sets, or photobleaching.

    • Solution: Increase probe concentration or incubation time. Experimentally determine the optimal excitation and emission wavelengths. Use an antifade mounting medium and minimize light exposure.

  • Phototoxicity (Live-Cell Imaging):

    • Cause: Excessive laser power or exposure time.

    • Solution: Use the lowest possible laser power and exposure time. Consider using a more sensitive detector.

Conclusion

This compound represents a promising new tool for fluorescence microscopy. Its structural similarity to known ESIPT fluorophores suggests it will possess favorable photophysical properties, such as a large Stokes shift and good photostability. The protocols provided herein offer a robust starting point for researchers to explore the applications of this novel probe in a variety of imaging contexts. Through careful optimization and experimental determination of its spectral characteristics, users can unlock the full potential of this compound for advancing our understanding of cellular and tissue biology.

References

Application Note: 2-Amino-1,3-benzothiazol-7-ol as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Fluorescence Sensing

The quest for sensitive, selective, and real-time detection of biologically and environmentally significant analytes has positioned fluorescent probes at the forefront of analytical sciences. Among the diverse families of fluorophores, the 2-aminobenzothiazole core structure has emerged as a privileged scaffold.[1] Derivatives of 2-aminobenzothiazole are noted for their favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and profound sensitivity to their microenvironment.[1][2] These characteristics are essential for developing sophisticated "turn-on," "turn-off," or ratiometric fluorescent sensors.

This application note focuses on 2-Amino-1,3-benzothiazol-7-ol , a specific derivative poised for significant utility. The strategic placement of the amino (-NH₂) and hydroxyl (-OH) groups on the benzothiazole ring creates a unique electronic environment and provides excellent coordination sites for analytes like metal ions.[1] The inherent photophysical properties can be modulated through well-understood mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT), making it a versatile platform for custom probe development.[1][3]

This guide provides a comprehensive overview of the properties of the 2-aminobenzothiazole class, detailed protocols for its application in metal ion detection, and insights into the underlying sensing mechanisms.

Physicochemical and Spectroscopic Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. While specific quantitative data for this compound requires empirical determination, the properties can be reliably inferred from closely related 2-aminobenzothiazole derivatives.[4][5]

PropertyTypical Value / CharacteristicRationale & Significance
Molecular Formula C₇H₆N₂OSDefines molecular weight and elemental composition.
Appearance Off-white to pale yellow solidTypical for this class of aromatic heterocyclic compounds.[6]
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile); sparingly soluble in aqueous solutions.Dictates solvent choice for stock solutions and experimental buffers. DMSO is a common choice for initial solubilization.[1]
Absorption Max (λₐₑₛ) ~370 - 390 nmThe absorption is attributed to π–π* and n−π* transitions within the conjugated system.[7] This range is compatible with common laboratory light sources.
Emission Max (λₑₘ) ~460 - 550 nmEmission wavelength is highly sensitive to solvent polarity and analyte binding, a key feature for sensing.[5]
Stokes Shift Large (> 80 nm)A large separation between absorption and emission maxima minimizes self-quenching and improves signal-to-noise ratio.[3]
Quantum Yield (Φ) Moderate to HighThe intrinsic brightness of the probe. This value can be significantly enhanced ("turn-on") or diminished ("turn-off") upon analyte binding.[8]
Molar Absorptivity (ε) HighA high extinction coefficient indicates efficient light absorption, contributing to the probe's overall brightness and sensitivity.[9]

Core Mechanism of Action: Analyte-Induced Fluorescence Modulation

The fluorescence response of 2-aminobenzothiazole probes is governed by precise photophysical mechanisms that are triggered by interaction with a target analyte. The primary mechanisms at play are often Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): The 2-aminobenzothiazole scaffold can be designed as a donor-π-acceptor (D-π-A) system.[4] The amino group acts as an electron donor, the thiazole ring as part of the π-bridge, and a substituent can act as an acceptor. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. This ICT state is highly sensitive to the local environment's polarity and the presence of analytes that can interact with the donor or acceptor ends.[10][11] Binding of a metal ion, for example, can stabilize the ICT state, leading to a red-shift in emission, or disrupt it, causing a change in fluorescence intensity.[12]

Photoinduced Electron Transfer (PET): PET is a common mechanism for "turn-on" or "turn-off" sensing. In a typical PET sensor, a fluorophore (the benzothiazole core) is linked to a receptor (e.g., a metal-coordinating moiety). In the "off" state, upon excitation, an electron from the receptor is transferred to the excited fluorophore, quenching its fluorescence through a non-radiative pathway. When the target analyte binds to the receptor, it alters its redox potential, preventing the electron transfer. This blockage of the quenching pathway restores fluorescence, resulting in a "turn-on" signal.[13] The nitrogen and sulfur atoms of the benzothiazole core, along with the amino and hydroxyl groups of this compound, provide an ideal pocket for metal ion coordination, making PET a highly probable sensing mechanism.[1][8]

Caption: Generalized Photoinduced Electron Transfer (PET) mechanism.

Application Protocol: Detection of Divalent Metal Ions (e.g., Zn²⁺)

This protocol details the use of this compound as a "turn-on" fluorescent probe for detecting zinc ions (Zn²⁺), a common application for this class of sensors.[7][13] The principle can be adapted for other metal ions like Cu²⁺ or Ni²⁺, which often cause fluorescence quenching ("turn-off" response).[8][14]

Required Materials and Reagents
  • Probe: this compound

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Deionized Water, Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Analytes: Stock solutions of metal salts (e.g., ZnCl₂, CuSO₄, NiCl₂) of high purity (e.g., 10 mM in deionized water).

  • Equipment:

    • Fluorescence Spectrophotometer

    • UV-Vis Spectrophotometer

    • Calibrated micropipettes

    • Quartz cuvettes (1 cm path length)

Experimental Workflow

Caption: Step-by-step workflow for metal ion titration experiment.

Detailed Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of this compound in anhydrous DMSO. Store in the dark at 4°C.

    • Prepare 10 mM stock solutions of the metal salts to be tested (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, etc.) in deionized water.

  • Titration Experiment:

    • In a 3 mL quartz cuvette, place 2 mL of the assay buffer (e.g., 10 mM HEPES, pH 7.4).

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly by pipetting.

    • Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (this is the F₀ or baseline reading). Set the excitation wavelength based on the probe's absorption maximum (e.g., 380 nm) and record the emission over a relevant range (e.g., 400-650 nm).

    • Add small, precise aliquots (e.g., 1-5 µL) of the Zn²⁺ stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the new emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Selectivity Study:

    • Prepare separate cuvettes containing the probe solution (10 µM in buffer).

    • To each cuvette, add a significant excess (e.g., 5-10 equivalents) of a different metal ion from the prepared stock solutions.

    • Record the fluorescence emission for each.

    • To test for competitive binding, add Zn²⁺ to the cuvettes already containing other metal ions and observe if the characteristic Zn²⁺ response occurs.

Data Analysis
  • Response Curve: Plot the fluorescence intensity at the emission maximum (F) against the concentration of the added analyte ([Analyte]). For a "turn-on" probe, you should observe a sigmoidal or hyperbolic curve.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank (probe solution without analyte) and k is the slope of the linear portion of the calibration curve (intensity vs. low analyte concentrations).

  • Binding Stoichiometry: A Job's plot can be used to determine the binding ratio between the probe and the metal ion.[8] This involves preparing a series of solutions where the mole fraction of the probe and metal ion varies while the total concentration is kept constant. The plot of fluorescence intensity versus mole fraction will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Validation and Troubleshooting

A robust protocol must be self-validating. Consider the following to ensure data integrity.

ParameterValidation Step / ControlPotential IssueTroubleshooting Solution
Probe Purity Verify purity via NMR or Mass Spectrometry.Impurities may fluoresce or chelate ions, causing artifacts.Re-purify the probe using column chromatography or recrystallization.
pH Sensitivity Run the titration at different pH values (e.g., 6.0, 7.4, 8.0).The probe's fluorescence or its binding affinity may be pH-dependent due to protonation/deprotonation of the amino/hydroxyl groups.[5]Characterize the optimal pH range and maintain consistent buffering throughout experiments.
Photostability Expose a sample to the excitation light for an extended period (e.g., 30 min) and monitor fluorescence intensity.Photobleaching can lead to a decrease in signal over time, confounding results.Reduce excitation slit width, use a neutral density filter, or minimize exposure time.
Inner Filter Effect Check the absorbance of the probe and analyte at the excitation and emission wavelengths.At high concentrations, the probe or analyte can re-absorb emitted light, causing a non-linear decrease in observed fluorescence.Dilute the sample. Ensure absorbance at the excitation wavelength is below 0.1 AU.

Conclusion

This compound and its parent class of derivatives represent a powerful and versatile platform for the development of fluorescent probes.[15][16] Their tunable photophysical properties, combined with straightforward synthetic accessibility and sensitivity to a wide range of analytes, make them invaluable tools in chemical biology, environmental monitoring, and drug discovery.[1][17] By understanding the core mechanisms of ICT and PET and by employing rigorous, well-controlled experimental protocols, researchers can effectively harness the capabilities of this fluorophore to create novel sensing applications.

References

Introduction: The 2-Aminobenzothiazole Scaffold in Modern Enzyme Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-aminobenzothiazole derivatives in enzyme assays, with a focus on a representative application in cytochrome P450 inhibition analysis using a luminogenic assay format.

The 2-aminobenzothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of agents with a wide array of therapeutic activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of this scaffold also extends to its use as a tool in biochemical research and drug discovery, particularly in the development of enzyme inhibitors and substrates.[1][4][5] While the specific compound 2-Amino-1,3-benzothiazol-7-ol is not extensively documented in the context of specific enzyme assay protocols, this guide will focus on a highly relevant and representative application for this class of molecules: the evaluation of their inhibitory potential against cytochrome P450 (CYP) enzymes using advanced, luminescence-based assay technologies.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs.[6] Because of their critical role in drug clearance and the potential for drug-drug interactions (DDIs), the early assessment of a compound's potential to inhibit CYP enzymes is a mandatory step in drug development.[6][7] This guide provides the scientific rationale and a detailed protocol for assessing the inhibitory activity of a representative 2-aminobenzothiazole derivative on a key human CYP isoform, CYP3A4, using a luminogenic pro-luciferin substrate.

Assay Principle: A Coupled-Enzyme Luminescent System

The assay methodology is based on a coupled-enzyme reaction that links the metabolic activity of a CYP enzyme to the light-generating reaction of firefly luciferase. The key component is a "pro-luciferin" substrate, a derivative of luciferin that is not recognized by luciferase but is a specific substrate for a particular CYP isoform.[8][9]

The process unfolds in two main steps:

  • CYP-Mediated Metabolism: The CYP enzyme of interest metabolizes the pro-luciferin substrate. This enzymatic conversion cleaves a specific moiety from the pro-luciferin, releasing D-luciferin, the substrate for firefly luciferase.[8]

  • Luciferase-Driven Luminescence: In the presence of ATP and oxygen, the newly formed D-luciferin is utilized by firefly luciferase to produce oxyluciferin and a photon of light (typically yellow-green, ~560 nm).[8][10]

The intensity of the luminescent signal is directly proportional to the amount of D-luciferin produced, and therefore, is a direct measure of the CYP enzyme's activity.[9] When an inhibitory compound, such as a 2-aminobenzothiazole derivative, is introduced, it will reduce the rate of pro-luciferin conversion, leading to a decrease in the luminescent signal. This dose-dependent reduction in light output allows for the precise quantification of the compound's inhibitory potency (e.g., IC₅₀ value).

Luminogenic_CYP_Assay_Principle cluster_0 Step 1: CYP450 Metabolism cluster_1 Step 2: Luciferase Reaction ProLuciferin Pro-Luciferin Substrate CYP_Enzyme CYP3A4 Enzyme ProLuciferin->CYP_Enzyme Substrate Binding Luciferin D-Luciferin CYP_Enzyme->Luciferin Catalytic Conversion Luciferase Firefly Luciferase + ATP + O₂ Luciferin->Luciferase Substrate Binding Inhibitor 2-Aminobenzothiazole Derivative (Inhibitor) Inhibitor->CYP_Enzyme Inhibition Light Luminescent Signal (~560 nm) Luciferase->Light Light Production

Caption: Mechanism of a luminogenic CYP450 inhibition assay.

PART 1: Experimental Protocol

This protocol details the steps to determine the IC₅₀ value of a test compound (e.g., a 2-aminobenzothiazole derivative) against human CYP3A4.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human CYP3A4 + ReductaseE.g., Corning, PromegaSource of enzymatic activity
Luminogenic CYP3A4 Substrate (Pro-luciferin)E.g., PromegaSubstrate that is converted to luciferin
Luciferase Detection Reagent (with ATP)E.g., PromegaGenerates light from luciferin
2-Aminobenzothiazole Test CompoundIn-house or CommercialThe potential inhibitor to be tested
KetoconazoleSigma-AldrichPositive control inhibitor for CYP3A4
KPO₄ Buffer (100 mM, pH 7.4)In-houseAssay buffer
Acetonitrile (ACN), HPLC GradeFisher ScientificSolvent for compound dilution
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichSolvent for initial compound stock solution
Opaque, White 96-well or 384-well Assay PlatesCorning, GreinerLow cross-talk plates suitable for luminescence measurements
Reagent Preparation
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of the 2-aminobenzothiazole derivative in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Ketoconazole in 100% DMSO.

  • Serial Dilutions:

    • Perform an initial 1:100 dilution of the 10 mM test compound stock into ACN to get a 100 µM solution.

    • Perform serial 1:3 dilutions of this 100 µM solution in ACN to create a concentration gradient (e.g., 100, 33.3, 11.1, 3.7, 1.2, 0.4, 0.14 µM).

    • Prepare a similar dilution series for the positive control, Ketoconazole.

  • CYP3A4 Enzyme/Substrate Master Mix:

    • On the day of the assay, prepare a master mix in pre-warmed (37°C) KPO₄ buffer.

    • The final concentrations in the well should be optimized, but typical values are 5-10 nM CYP3A4 and 3-5 µM of the pro-luciferin substrate.

    • Causality Note: The substrate concentration is typically set near its Kₘ value to ensure the assay is sensitive to competitive inhibitors.

  • Luciferase Detection Reagent: Reconstitute the lyophilized reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

Assay Procedure

Experimental_Workflow start Start step1 Dispense 2 µL of serially diluted 2-aminobenzothiazole compound (or controls) into 96-well plate start->step1 step2 Add 50 µL of pre-warmed CYP3A4/Substrate Master Mix to initiate the reaction step1->step2 step3 Incubate at 37°C for 30 minutes step2->step3 step4 Equilibrate plate to Room Temperature (10 min) step3->step4 step5 Add 50 µL of Luciferase Detection Reagent step4->step5 step6 Incubate at Room Temperature for 20 minutes (for signal stabilization) step5->step6 step7 Read Luminescence on a plate reader step6->step7 end_node Data Analysis (IC₅₀) step7->end_node

Caption: Step-by-step workflow for the CYP450 inhibition assay.

  • Compound Plating: Dispense 2 µL of each concentration from your serial dilution series of the 2-aminobenzothiazole test compound into the wells of a white, opaque 96-well plate. Include wells for the positive control (Ketoconazole) and a vehicle control (ACN only, representing 0% inhibition).

  • Reaction Initiation: Add 50 µL of the pre-warmed CYP3A4/Substrate Master Mix to all wells to start the enzymatic reaction.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds and then incubate at 37°C for 30 minutes.

    • Causality Note: This incubation period allows for sufficient product turnover in the linear range of the reaction. Longer times can lead to substrate depletion and non-linear kinetics.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes. This prevents temperature gradients from affecting the luciferase reaction.

  • Signal Generation: Add 50 µL of the Luciferase Detection Reagent to all wells. This reagent contains luciferase and necessary cofactors, and it also serves to stop the CYP450 reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 20 minutes, protected from light. This allows the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., a luminometer or a multi-mode reader).

PART 2: Data Analysis and Interpretation

Data Processing
  • Background Subtraction: If necessary, subtract the average signal from "no enzyme" control wells from all other data points.

  • Normalization: Express the data as a percentage of the uninhibited control activity:

    • 0% Inhibition Control: Average signal from the vehicle control wells (Max Signal).

    • 100% Inhibition Control: Average signal from the highest concentration of the potent inhibitor (Ketoconazole) wells (Min Signal).

    • % Activity = [(Signal_Sample - Min_Signal) / (Max_Signal - Min_Signal)] * 100

    • % Inhibition = 100 - % Activity

IC₅₀ Determination

Plot the % Inhibition against the logarithm of the inhibitor concentration . Use a non-linear regression analysis with a four-parameter logistic model (sigmoidal dose-response curve) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Example Data and Interpretation
Compound Concentration [µM]Log [Concentration]Avg. Luminescence (RLU)% Inhibition
0 (Vehicle Control)-850,0000.0%
0.1-1.00815,0004.1%
0.3-0.52720,00015.3%
1.00.00480,00043.5%
3.00.48210,00075.3%
10.01.0065,00092.4%
30.01.4840,00095.3%
100.0 (Ketoconazole)-35,000100.0%

Interpretation: Based on the sigmoidal fit of this data, the calculated IC₅₀ value would be approximately 1.2 µM. This value represents the potency of the 2-aminobenzothiazole derivative as an inhibitor of CYP3A4. This potency information is crucial for predicting potential drug-drug interactions in vivo.

PART 3: Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
High Well-to-Well Variation Inaccurate pipetting; Incomplete mixing; Edge effects in the plate.Use calibrated multichannel pipettes; Ensure gentle but thorough mixing after reagent addition; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Low Luminescent Signal Inactive enzyme or substrate; Incorrect buffer pH; Expired reagents.Verify the activity of the enzyme with a known substrate/inhibitor; Check the pH of the buffer (should be ~7.4); Use fresh, properly stored reagents.
Incomplete Inhibition Curve Inhibitor concentration range is too low or too high.Adjust the serial dilution range. If no inhibition is seen, test higher concentrations. If 100% inhibition is seen at the lowest concentration, test lower concentrations.
Compound Interference The test compound itself is fluorescent or luminescent, or it inhibits luciferase.Run a counterscreen where the test compound is added only with the luciferase detection reagent (no CYP enzyme) to check for direct effects on the reporter enzyme. If interference is observed, consider an alternative assay format (e.g., LC-MS based).

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Unique Potential and Synthetic Complexity

The 2-amino-1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a hydroxyl group at the 7-position creates 2-Amino-1,3-benzothiazol-7-ol, a molecule with heightened potential for forming critical interactions with biological targets. However, this substitution also introduces significant synthetic challenges. The molecule possesses three distinct reactive sites: the nucleophilic exocyclic amino group at C2, the phenolic hydroxyl group at C7, and the endocyclic nitrogen atom within the thiazole ring.

This guide provides a comprehensive overview of synthetic strategies to selectively functionalize this versatile scaffold. It moves beyond simple recitation of steps to explain the underlying chemical principles—the causality—that govern reaction outcomes. The protocols described herein are designed to be self-validating systems, grounded in established chemical reactivity and supported by authoritative literature.

Caption: Key nucleophilic sites on the this compound scaffold.

Part 1: Synthesis of the Core Scaffold

The most common and effective method for constructing the 2-aminobenzothiazole ring system is the Hugershoff reaction, which involves the cyclization of an aniline derivative with a thiocyanate salt in the presence of bromine.[2] For the synthesis of the 7-hydroxy variant, the starting material is typically a 3-aminophenol derivative. A critical consideration is the potential for the hydroxyl group to react under the oxidative conditions of the cyclization. To ensure a high yield and prevent side reactions, a protecting group strategy is often employed.

Protocol 1.1: Synthesis of this compound via Protected Intermediate

This protocol adapts a proven method for synthesizing hydroxy-substituted benzothiazoles, utilizing a silyl ether as a transient protecting group for the phenol.[2] The tert-butyldimethylsilyl (TBDMS) group is advantageous as it is robust enough for the cyclization step but can often be cleaved during aqueous workup, simplifying the overall process.

Causality Behind Experimental Choices:

  • TBDMSCl & Imidazole: TBDMSCl is the silylating agent. Imidazole acts as a base to neutralize the HCl generated and as a nucleophilic catalyst to accelerate the reaction.

  • Acetic Acid: Serves as the solvent and as a proton source, facilitating the reaction mechanism.

  • KSCN and Br₂: These reagents react in situ to form thiocyanogen, (SCN)₂, the electrophile that attacks the aniline ring.

  • Low Temperature: The addition of bromine is performed at low temperature (10-15°C) to control the exothermic reaction and prevent the formation of polybrominated byproducts.

  • Aqueous NH₃: Used to neutralize the acidic reaction mixture and precipitate the final product. The basic conditions also facilitate the cleavage of the TBDMS protecting group.

G start 1. 3-Aminophenol Protection step2 2. Thiocyanation & Cyclization start->step2 Add KSCN, then Br₂ in Acetic Acid step3 3. Deprotection & Isolation step2->step3 Quench with aq. NH₃ end Final Product: This compound step3->end

Caption: Workflow for the synthesis of the core scaffold.

Step-by-Step Methodology:

  • Protection: In a round-bottom flask, dissolve 3-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM). Add imidazole (2.5 eq) and stir until dissolved. Cool the solution to 0°C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise, and allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the TBDMS-protected aminophenol.

  • Cyclization: Dissolve the protected aminophenol (1.0 eq) and potassium thiocyanate (KSCN, 4.0 eq) in glacial acetic acid. Cool the mixture to 10-15°C. In a separate flask, prepare a solution of bromine (2.0 eq) in glacial acetic acid. Add the bromine solution dropwise to the reaction mixture, maintaining the temperature below 20°C.

  • Workup and Isolation: After the addition is complete, allow the mixture to stir at room temperature overnight. Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding 25% aqueous ammonia until the pH is ~8. This will precipitate the crude product and cleave the TBDMS group.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Part 2: Selective Derivatization Protocols

With the core scaffold in hand, derivatization can be targeted to one of its three reactive sites. The choice of reagents and conditions is paramount to achieving chemoselectivity.

Functionalization of the C2-Amino Group

The exocyclic amino group is highly nucleophilic and is the most common site for derivatization.

Protocol 2.1.1: Selective N-Acylation

N-acylated 2-aminobenzothiazoles are a cornerstone of many medicinal chemistry programs.[3] The primary challenge in acylating this compound is preventing concomitant acylation of the C7-hydroxyl group. While the amino group is inherently more nucleophilic than the phenolic hydroxyl, careful control of reaction conditions is necessary.

  • Causality: Using exactly one equivalent of the acylating agent at low temperature favors mono-acylation at the more reactive amino group. The tertiary amine base (e.g., triethylamine) is non-nucleophilic and serves only to scavenge the HCl byproduct, preventing protonation of the starting material.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a flame-dried flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the stirred mixture to 0°C.

  • Acylation: Add the acyl chloride of choice (e.g., benzoyl chloride, 1.0 eq), dissolved in a small amount of the same anhydrous solvent, dropwise over 20 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-acylated derivative.

Functionalization of the C7-Hydroxyl Group

Selective functionalization of the phenolic hydroxyl group is highly desirable for tuning properties like solubility and for creating prodrugs.

Protocol 2.2.1: O-Alkylation (Williamson Ether Synthesis)

This protocol leverages the increased acidity of the phenolic proton. Using a suitable base, the hydroxyl group can be selectively deprotonated to form a potent nucleophile, which then displaces a halide from an alkyl halide. Evidence suggests this can be achieved with high selectivity in the presence of the unprotected C2-amino group.[2]

  • Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ~10) but not the less acidic N-H protons of the C2-amino group (pKa >30 for the conjugate acid of the amide-like structure). This difference in acidity is the key to selectivity. DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 eq) and heat the mixture to 60°C.

  • Reaction: Stir the reaction at 60°C for 6-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into ice water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization or column chromatography to yield the pure 7-O-alkylated derivative.

Functionalization of the Endocyclic Nitrogen

While less common, the endocyclic nitrogen (N3) can also be a site for functionalization, particularly with reactive electrophiles. Studies have shown that 2-aminobenzothiazole reacts with α-iodo ketones preferentially at the endocyclic nitrogen, forming a benzothiazolium salt.[4][5]

  • Causality: The reaction proceeds without a base or catalyst. The α-iodo ketone is a potent electrophile, and the endocyclic nitrogen, despite being part of an aromatic system, acts as the nucleophile to form a stable quaternary ammonium salt.[5]

Step-by-Step Methodology:

  • Setup: In a suitable flask, dissolve this compound (1.0 eq) in dry acetone.

  • Alkylation: Add an equimolar amount of the α-iodo methyl ketone (e.g., iodoacetone, 1.0 eq).

  • Reaction: Stir the mixture at room temperature for 6-10 hours. The benzothiazolium iodide salt product will typically precipitate from the reaction mixture.

  • Isolation: Collect the precipitated solid by filtration, wash with cold acetone and then diethyl ether, and dry under vacuum to yield the pure 2-amino-7-hydroxy-3-(alkyl-ketone)-1,3-benzothiazol-3-ium iodide.

Part 3: Orthogonal Protecting Group Strategy

For more complex syntheses requiring sequential derivatization at multiple sites, an orthogonal protecting group strategy is essential.[6] This involves using protecting groups that can be removed under different conditions, allowing for selective deprotection and reaction at one site while another remains masked.[7]

A common strategy involves protecting the more nucleophilic amine, reacting the phenol, and then deprotecting the amine for subsequent functionalization.

G start This compound step1 Step 1: Protect Amine (e.g., with Boc₂O) Conditions: Mild Base start->step1 step2 Step 2: Functionalize Phenol (e.g., O-Acylation) Conditions: Acyl Chloride, Base step1->step2 step3 Step 3: Deprotect Amine (e.g., with TFA) Conditions: Strong Acid step2->step3 step4 Step 4: Functionalize Amine (e.g., N-Alkylation) Conditions: Reductive Amination step3->step4 end Di-functionalized Product step4->end

Caption: Orthogonal strategy for sequential functionalization.

Data Presentation: Comparison of Protecting Groups

The choice of protecting group is critical and depends on the stability of the molecule to the required deprotection conditions.

Protecting GroupTargetProtection ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)AmineBoc₂O, Base (e.g., DMAP)Strong Acid (TFA, HCl)Stable to base, hydrogenation
Cbz (Benzyloxycarbonyl)AmineCbz-Cl, BaseCatalytic Hydrogenation (H₂/Pd)Stable to mild acid/base
TBDMS (tert-Butyldimethylsilyl)PhenolTBDMSCl, ImidazoleFluoride Source (TBAF), AcidStable to base, mild conditions
Ac (Acetyl)PhenolAcetic Anhydride, BaseBase Hydrolysis (NaOH, K₂CO₃)Stable to acid, hydrogenation
Protocol 3.1: Sequential O-Acylation and N-Alkylation

Step-by-Step Methodology:

  • N-Protection: Dissolve this compound (1.0 eq) in THF. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature overnight. Purify to obtain the N-Boc protected intermediate.

  • O-Acylation: Dissolve the N-Boc intermediate (1.0 eq) in DCM, add triethylamine (1.5 eq) and cool to 0°C. Add the desired acyl chloride (1.1 eq) dropwise. Stir for 4 hours at room temperature. Purify to obtain the di-protected (N-Boc, O-Acyl) product.

  • Selective N-Deprotection: Dissolve the di-protected compound in DCM and add trifluoroacetic acid (TFA, 10-20 eq). Stir at room temperature for 1-2 hours. Evaporate the solvent and excess TFA under reduced pressure to yield the O-acylated, N-deprotected salt.

  • Final N-Functionalization: The resulting free amine can now be subjected to a variety of reactions, such as reductive amination, sulfonylation, or further acylation with a different acyl group, without affecting the O-acyl group.

References

The Emerging Role of 2-Amino-1,3-benzothiazol-7-ol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3][4] This guide focuses on a specific, yet promising derivative, 2-amino-1,3-benzothiazol-7-ol , providing an in-depth exploration of its synthesis, potential applications, and detailed experimental protocols for its investigation in a drug discovery setting. While direct research on this specific molecule is emerging, we will draw upon the extensive knowledge of the broader 2-aminobenzothiazole class to inform our approach.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. While experimental data for this compound is not widely published, its structure suggests key characteristics that will influence its behavior in biological systems.

PropertyPredicted Value/CharacteristicImplication in Drug Discovery
Molecular Weight ~166.19 g/mol Adherence to Lipinski's Rule of Five, favoring oral bioavailability.
LogP Moderately lipophilicPotential for good membrane permeability.
Hydrogen Bond Donors/Acceptors Presence of -OH and -NH2 groupsPotential for strong interactions with biological targets.
pKa Phenolic -OH and aromatic amine -NH2Ionization state will be pH-dependent, affecting solubility and target binding.
Proposed Synthesis of this compound

A robust synthesis is the foundation of any drug discovery campaign. Based on established methods for substituted 2-aminobenzothiazoles, a plausible and efficient synthesis of this compound can be proposed starting from 2-aminophenol.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 5,6-substituted 2-aminobenzothiazole derivatives.[2]

Materials:

  • 3-Amino-4-hydroxybenzonitrile (or a suitable aminophenol precursor)

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ammonia solution (25% aq.)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the starting aminophenol derivative (1 equivalent) in glacial acetic acid.

  • Thiocyanation: Add potassium thiocyanate (4 equivalents) to the solution and stir for 45 minutes at room temperature.

  • Cyclization: Cool the mixture to 10°C. Cautiously add a solution of bromine (2 equivalents) in glacial acetic acid dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a 25% aqueous ammonia solution.

  • Purification: The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure product.

Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_product Product Start 3-Amino-4-hydroxybenzonitrile Reagents 1. KSCN, Acetic Acid 2. Br₂, Acetic Acid Start->Reagents Cyclization Product This compound Reagents->Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

The 2-aminobenzothiazole scaffold is a versatile pharmacophore. The introduction of a hydroxyl group at the 7-position can significantly influence its biological activity and potential therapeutic applications.

Neurodegenerative Diseases

There is growing evidence linking hydroxylated benzothiazoles to neurodegenerative disorders, particularly Alzheimer's disease. A notable example is [¹⁸F]Flutemetamol (2-{3-[¹⁸F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol), a PET imaging agent for β-amyloid plaques. This suggests that the hydroxylated benzothiazole core has an affinity for amyloid structures. This compound could, therefore, be a valuable starting point for the development of novel diagnostic or therapeutic agents targeting amyloid aggregation.

Oncology

Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents by targeting various signaling pathways.[3] For instance, some derivatives have been investigated as inhibitors of protein tyrosine kinases and PI3Kγ.[3][5] The hydroxyl group on this compound could serve as a crucial interaction point within the ATP-binding pocket of kinases or other enzyme active sites.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival Inhibitor This compound (Putative Inhibitor) Inhibitor->PI3K

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Antimicrobial Agents

The 2-aminobenzothiazole scaffold is also a component of numerous compounds with antibacterial and antifungal properties.[1][6] The hydroxyl group of this compound could enhance its antimicrobial activity through improved target binding or altered physicochemical properties, such as solubility.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with various concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vitro Antibacterial Activity Assessment (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis and Purification of This compound Anticancer In Vitro Anticancer Assays (e.g., MTT) Synthesis->Anticancer Antimicrobial In Vitro Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial Neuro Neuroprotective Assays (e.g., Amyloid Aggregation) Synthesis->Neuro Analysis IC₅₀ / MIC Determination Structure-Activity Relationship (SAR) Anticancer->Analysis Antimicrobial->Analysis Neuro->Analysis

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Its structural similarity to known biologically active molecules, particularly in the fields of neurodegenerative diseases and oncology, warrants further investigation. The protocols outlined in this guide provide a solid framework for the synthesis and initial biological evaluation of this compound and its future derivatives. Further studies should focus on elucidating its specific molecular targets and optimizing its structure to enhance potency and drug-like properties. The development of a diverse library of 7-hydroxy-2-aminobenzothiazole analogs will be crucial for establishing a clear structure-activity relationship and unlocking the full therapeutic potential of this chemical class.

References

Application Notes and Protocols for the Analytical Determination of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed overview of analytical methodologies for the qualitative and quantitative determination of 2-Amino-1,3-benzothiazol-7-ol. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The accurate and precise measurement of this analyte in various matrices, including pharmaceutical formulations and biological samples, is critical for quality control, pharmacokinetic studies, and efficacy assessments. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Additionally, it explores the potential of electrochemical methods for sensitive detection. Each section provides the scientific rationale behind the chosen methodologies, step-by-step protocols, and guidance on data interpretation, empowering researchers, scientists, and drug development professionals with the necessary tools for robust and reliable analysis.

Introduction: The Significance of this compound

The 2-aminobenzothiazole scaffold is a foundational heterocyclic structure in medicinal chemistry, known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific analogue, this compound, incorporates a hydroxyl group on the benzothiazole ring, which can significantly influence its physicochemical properties, metabolic fate, and biological target interactions. As a versatile building block in the synthesis of more complex molecules, the ability to accurately detect and quantify this compound is paramount for advancing drug discovery and development programs.[3]

This guide provides a selection of validated analytical techniques, chosen to address varying requirements for sensitivity, selectivity, and sample matrix complexity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing and optimizing analytical methods.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₇H₆N₂OS-
Molecular Weight 166.20 g/mol Essential for mass spectrometry.
Structure The aromatic and heterocyclic nature suggests UV absorbance. The amino and hydroxyl groups are polar and can be protonated, making it suitable for reverse-phase HPLC and electrospray ionization.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water.Guides solvent selection for stock solutions, mobile phases, and extraction procedures.
pKa (Estimated) The amino group is basic, and the hydroxyl group is weakly acidic.Influences chromatographic retention and ionization efficiency in LC-MS, which are pH-dependent.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The method's simplicity and reliability make it ideal for routine quality control.

Scientific Principle

This method separates this compound from other components in a sample based on its differential partitioning between a stationary phase (e.g., C18) and a mobile phase. The hydroxyl and amino groups on the molecule impart a degree of polarity that allows for good retention and separation on a reverse-phase column. Quantification is achieved by measuring the absorbance of the analyte at its wavelength of maximum absorbance (λmax) as it elutes from the column.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or orthophosphoric acid.[4]

  • Reference standard of this compound.

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time.
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determine the λmax by scanning the standard solution with a PDA detector (typically in the range of 250-350 nm).

3.2.4. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject_cal Inject Calibration Standards prep_standard->inject_cal Standards prep_sample Prepare Sample Solution inject_samp Inject Sample prep_sample->inject_samp Sample prep_mobile Prepare Mobile Phase hplc_system HPLC System (Pump, Injector, Column, Detector) prep_mobile->hplc_system Mobile Phase gen_curve Generate Calibration Curve inject_cal->gen_curve Peak Areas quantify Quantify Analyte inject_samp->quantify Peak Area gen_curve->quantify Calibration Function

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection and quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS offers unparalleled sensitivity and selectivity.[5]

Scientific Principle

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the resulting parent ion is selected in the first mass analyzer (Q1). This parent ion is then fragmented in a collision cell (Q2), and specific fragment ions are monitored in the third mass analyzer (Q3). This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even at very low concentrations.[6] The amino group on this compound is readily protonated, making it well-suited for positive mode ESI.[5]

Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system with an ESI source.[5]

  • UPLC/HPLC system.

  • Analytical column suitable for polar compounds (e.g., C18 or HILIC).

  • Solid-phase extraction (SPE) cartridges for sample clean-up.[7]

  • LC-MS grade solvents.

4.2.2. Sample Preparation (from Human Urine)

  • To 1 mL of urine, add an internal standard.

  • Perform enzymatic deconjugation if measuring total concentrations (free + conjugated forms).[7]

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.[8]

  • Load the pre-treated urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte with a stronger, basic organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4.2.3. LC-MS/MS Conditions

ParameterCondition
Column UPLC C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A time-programmed gradient from low to high organic content (Mobile Phase B) will be required to ensure elution and separation from matrix components.
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution. For this compound (M+H)⁺ of m/z 167.0, precursor and product ions will need to be optimized.
Collision Energy To be optimized for each MRM transition.

4.2.4. Data Analysis

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration to create a calibration curve.

Logical Diagram for Method Development

Caption: Logical workflow for LC-MS/MS method development.

UV-Visible Spectrophotometry

For the analysis of this compound in pure form or in simple formulations without interfering substances, UV-Visible spectrophotometry is a straightforward and cost-effective method.[1]

Scientific Principle

This technique relies on the principle that the analyte absorbs light in the UV-Visible region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Experimental Protocol

5.2.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Methanol or ethanol (UV grade).

  • Reference standard of this compound.

5.2.2. Procedure

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance.

  • Prepare Standard Solutions: Create a series of standard solutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax, using the solvent as a blank. Plot absorbance versus concentration.

  • Measure Sample: Prepare the sample solution and measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Electrochemical Methods

Electrochemical sensors offer a promising avenue for the rapid and highly sensitive detection of this compound. The phenolic hydroxyl group and the aromatic amine are electroactive and can be oxidized at a suitable electrode surface.

Scientific Principle

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation of this compound.[9] By applying a potential to a working electrode, the analyte undergoes an oxidation reaction, generating a current that is proportional to its concentration. The surface of the working electrode can be modified to enhance sensitivity and selectivity.[10]

Potential Application

While a specific protocol for this compound is not yet established, the methodology would involve:

  • Fabrication of a modified electrode (e.g., glassy carbon electrode modified with a polymer or nanomaterial).[9]

  • Optimization of experimental parameters such as pH of the supporting electrolyte and voltammetric scan parameters.

  • Construction of a calibration curve by plotting the peak current from DPV against the analyte concentration.

This approach holds potential for the development of portable and low-cost sensors for in-field or point-of-care applications.

Method Comparison

MethodSensitivitySelectivityThroughputApplication
HPLC-UV Moderate (µg/mL)[1]GoodHighRoutine QC, purity assessment
LC-MS/MS Very High (ng/mL or lower)[1][7]ExcellentHighBioanalysis, trace analysis
UV-Vis Spec. Low (µg/mL)[1]LowHighPure substance analysis
Electrochemical HighModerate to HighModerateScreening, sensor development

Conclusion

The analytical methods detailed in this guide provide a comprehensive toolkit for the detection and quantification of this compound. The choice of method should be guided by the specific requirements of the analysis, considering factors such as the sample matrix, required sensitivity, and available instrumentation. For regulatory submissions and in complex biological studies, the selectivity and sensitivity of LC-MS/MS make it the gold standard. For routine quality control of bulk materials, HPLC-UV offers a reliable and cost-effective solution. As research into 2-aminobenzothiazole derivatives continues, the development of novel analytical techniques, such as advanced electrochemical sensors, will further enhance our ability to study these promising therapeutic agents.

References

Application Note: 2-Amino-1,3-benzothiazol-7-ol as a Novel Fluorescent Probe for Imaging Acidic Organelles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Cellular Imaging

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry and chemical biology, forming the foundation of numerous bioactive compounds and functional dyes.[1][2][3] Derivatives of 2-aminobenzothiazole, in particular, have attracted significant attention as fluorescent probes due to their favorable photophysical properties, which can be readily tuned through chemical modification.[4][5][6] These properties, including high quantum yields and sensitivity to the local microenvironment, make them ideal candidates for developing sensors for ions, reactive oxygen species, and intracellular pH.[7] This application note introduces 2-Amino-1,3-benzothiazol-7-ol, a promising but underexplored member of this family, and proposes its application as a fluorescent probe for visualizing acidic organelles, such as lysosomes, in live cells.

Principle of Action: A Hypothesis of pH-Dependent Fluorescence

The chemical structure of this compound, featuring both a phenolic hydroxyl group and an amino group, suggests a strong potential for pH-dependent fluorescence. Many fluorescent probes designed for acidic environments rely on the protonation and deprotonation of functional groups, which alters their electronic structure and, consequently, their fluorescence properties.[8][9]

Specifically, for hydroxyl-substituted benzothiazoles, a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) is often operative.[10] In this process, photoexcitation dramatically increases the acidity of the hydroxyl proton, leading to its transfer to a nearby acceptor atom (in this case, likely the nitrogen of the thiazole ring). This creates a transient tautomeric form with a significantly different emission wavelength. The efficiency of this process, and thus the resulting fluorescence signal, can be highly dependent on the pH of the local environment.

We hypothesize that in the acidic lumen of organelles like lysosomes (pH 4.5-5.5), the protonation state of the this compound molecule is altered.[11][12] This change could hinder a non-radiative decay pathway or promote a fluorescent state, leading to a "turn-on" fluorescence response that is concentrated within these acidic compartments. This proposed mechanism provides a basis for its use as a selective imaging agent for acidic organelles.

Proposed Mechanism of pH-Sensing

G cluster_neutral Neutral pH (e.g., Cytosol, pH ~7.4) cluster_acidic Acidic pH (e.g., Lysosome, pH ~4.5-5.5) Neutral Probe (Neutral Form) Low Fluorescence Excitation1 Light Excitation (e.g., ~405 nm) Acidic Probe (Protonated Form) High Fluorescence Neutral->Acidic Accumulation in Acidic Organelle ExcitedNeutral Excited State Excitation1->ExcitedNeutral Decay Non-Radiative Decay (Quenching) ExcitedNeutral->Decay Dominant Pathway Excitation2 Light Excitation (e.g., ~405 nm) ExcitedAcidic Excited State Excitation2->ExcitedAcidic Emission Fluorescence Emission (e.g., ~480-520 nm) ExcitedAcidic->Emission Dominant Pathway

Caption: Proposed pH-dependent fluorescence mechanism of this compound.

Physicochemical and Photophysical Properties

While detailed experimental data for this specific molecule is not widely available, we can estimate its properties based on structurally related 2-aminobenzothiazole derivatives.[10][13] Researchers should perform their own spectral characterization for precise experimental planning.

PropertyEstimated Value / CharacteristicNotes
Chemical Formula C₇H₆N₂OS---
Molecular Weight 166.2 g/mol ---
CAS Number 62715-76-8---
Solubility Soluble in DMSO, DMF; sparingly soluble in alcoholsTypical for small heterocyclic compounds.
Excitation Max (λex) ~390 - 450 nmEstimated based on similar benzothiazole scaffolds.
Emission Max (λem) ~480 - 550 nm (Green)Highly dependent on solvent and pH. A significant Stokes shift is expected.
Quantum Yield (Φ) Low in neutral aqueous buffer, expected to increase in acidic environments.This property is key to its function as a "turn-on" probe.
Molar Extinction Coefficient (ε) Not DeterminedCan be determined experimentally using the Beer-Lambert law.[14]

Protocols for Cellular Imaging

This section provides a comprehensive guide for utilizing this compound in live-cell imaging experiments. Optimization of concentrations and incubation times is critical for achieving the best signal-to-noise ratio while minimizing cytotoxicity.

Protocol 1: Preparation of Stock Solution

Proper preparation of the stock solution is crucial for reproducibility.[15] As DMSO is hygroscopic, it should be handled in a dry environment.

  • Weighing: Accurately weigh out a small amount (e.g., 1 mg) of this compound powder.

  • Dissolution: Dissolve the powder in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). For 1 mg of the compound (MW = 166.2 g/mol ), adding 602 µL of DMSO will yield a 10 mM stock solution.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[15]

  • Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Live-Cell Staining and Imaging

This protocol provides a general workflow for staining adherent cells. It should be optimized for your specific cell type and experimental conditions.[16][17]

G cluster_workflow Live-Cell Imaging Workflow Start 1. Cell Seeding Seed cells on glass-bottom dishes. Culture to 50-70% confluency. Prepare 2. Prepare Staining Solution Dilute DMSO stock of probe in pre-warmed culture medium (e.g., 1-10 µM). Wash1 3. Wash Cells Remove culture medium and gently wash once with PBS. Incubate 4. Probe Incubation Add staining solution to cells. Incubate for 15-60 min at 37°C, 5% CO₂. Wash2 5. Wash and Image Remove staining solution, wash with fresh medium, and add imaging buffer. Proceed to microscopy.

Caption: General experimental workflow for live-cell staining.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

  • 1-10 mM stock solution of this compound in DMSO.

  • Complete cell culture medium (pre-warmed to 37°C).

  • Phosphate-Buffered Saline (PBS) or other balanced salt solution (pre-warmed).

  • Confocal laser scanning microscope with appropriate laser lines (e.g., 405 nm or 488 nm) and emission filters.[18][19]

Procedure:

  • Cell Culture: Seed cells onto an appropriate imaging dish and culture until they reach 50-70% confluency.

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the DMSO stock solution. Dilute it in pre-warmed, serum-containing cell culture medium to the desired final concentration. Start with a concentration range of 1-10 µM.

  • Cell Staining:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the staining solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed complete culture medium or imaging buffer (e.g., phenol red-free medium) to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately transfer the dish to the confocal microscope stage.

    • Microscopy Settings: Use a 405 nm or 488 nm laser line for excitation.[20] Collect emission in the green channel (e.g., 500-550 nm). Adjust laser power and detector gain to obtain a good signal while minimizing phototoxicity.[17]

System Validation: Assessing Cytotoxicity

As a crucial step in validating any new probe for live-cell imaging, its potential cytotoxicity must be assessed. High concentrations of the probe or its solvent (DMSO) can impact cell health and lead to experimental artifacts.[21] The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[22]

Protocol 3: MTT Cytotoxicity Assay

G cluster_workflow MTT Cytotoxicity Assay Workflow Seed 1. Seed Cells Seed cells in a 96-well plate and incubate for 24h. Treat 2. Add Compound Treat cells with a serial dilution of the probe (and vehicle control). Incubate for 24-48h. AddMTT 3. Add MTT Reagent Add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation. Solubilize 4. Solubilize Crystals Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve formazan. Read 5. Measure Absorbance Read absorbance at ~570 nm using a plate reader.

Caption: Workflow for assessing probe cytotoxicity using the MTT assay.

Materials:

  • Cells of interest.

  • 96-well cell culture plates.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Concentrations should range from what is used in imaging (e.g., 1 µM) to significantly higher (e.g., 100 µM).

    • Include "cells only" (no treatment) and "vehicle control" (medium with the highest concentration of DMSO used, typically ≤0.5%) wells.[21]

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for a period relevant to your imaging experiments (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control-treated cells. A probe is generally considered non-toxic if cell viability remains >90% at the working concentration.[23]

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of a novel fluorescent probe for cellular imaging. Based on its chemical structure and the known photophysics of related compounds, we propose its application as a pH-sensitive probe for imaging acidic organelles like lysosomes. The provided protocols offer a comprehensive starting point for researchers to prepare, apply, and validate this compound in live-cell imaging workflows. Further characterization of its specific photophysical properties, including quantum yield and molar extinction coefficient, along with co-localization studies using established organelle trackers, will be essential to fully elucidate its mechanism and confirm its subcellular specificity.

References

Application Notes and Protocols for the Functionalization of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-1,3-benzothiazol-7-ol in Medicinal Chemistry

The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The specific introduction of a hydroxyl group at the 7-position, yielding this compound, presents a molecule of significant strategic value in drug discovery. This bifunctional scaffold offers three distinct points for chemical modification: the exocyclic amino group at the 2-position, the phenolic hydroxyl group at the 7-position, and the benzothiazole ring itself. This trifecta of reactive sites allows for the generation of diverse chemical libraries with finely tuned physicochemical and pharmacological properties.

The amino group serves as a key interaction point, often acting as a hydrogen bond donor or a handle for amide or sulfonamide formation to modulate target binding and pharmacokinetic profiles.[3] The phenolic hydroxyl group provides an additional site for hydrogen bonding and can be functionalized to ethers or esters to alter solubility, cell permeability, and metabolic stability. The strategic interplay between these two functional groups allows for the exploration of a vast chemical space, making this compound a highly attractive starting material for the development of novel therapeutics.

This application note provides detailed protocols for the synthesis and selective functionalization of this compound, offering field-proven insights into reaction mechanisms and experimental design.

Part I: Synthesis of the Core Scaffold: this compound

A reliable supply of the starting material is paramount. While numerous methods exist for the synthesis of 2-aminobenzothiazoles, a common and effective route involves the cyclization of a corresponding 2-aminothiophenol derivative.[4]

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from the readily available 2-amino-7-methoxybenzothiazole, involving a hydrolysis step to unmask the 7-hydroxyl group.

Step 1: Synthesis of 2-Amino-7-methoxybenzothiazole A common method for the synthesis of substituted 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.

Step 2: Hydrolysis to this compound A plausible method for the demethylation of the methoxy group to the desired hydroxyl group can be achieved via alkaline hydrolysis, a method adapted from the synthesis of 2-aminothiophenols from 2-aminobenzothiazoles.[5]

Materials:

  • 2-Amino-7-methoxybenzothiazole

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Water

  • Hydrochloric acid (HCl)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-7-methoxybenzothiazole (1 equivalent), potassium hydroxide (4 equivalents), water (2.2 equivalents), and ethylene glycol (0.5 equivalents).

  • Heat the mixture to 125 °C and stir for 15 hours.

  • Cool the reaction mixture to 30 °C and dilute with water.

  • Filter the reaction mixture.

  • Carefully neutralize the filtrate with hydrochloric acid to precipitate the product.

  • Extract the product with toluene.

  • Remove the toluene under reduced pressure to yield this compound.

Expected Outcome: This procedure should yield the desired this compound. The product can be further purified by recrystallization if necessary.

Part II: Selective Functionalization Strategies

The key to unlocking the potential of this compound lies in the selective functionalization of its amino and hydroxyl groups. The inherent difference in nucleophilicity between the aromatic amine and the phenolic hydroxyl group provides the basis for chemoselective transformations.

A. Selective N-Functionalization: Direct Acylation

The exocyclic amino group at the 2-position is significantly more nucleophilic than the phenolic hydroxyl group at the 7-position.[6] This difference in reactivity allows for the direct and selective acylation of the amino group without the need for protecting the hydroxyl group.

This protocol describes a straightforward method for the synthesis of N-(7-hydroxy-1,3-benzothiazol-2-yl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to proceed at room temperature ensures complete conversion.

Diagram of Selective N-Acylation

N_Acylation start This compound reagents Acetic Anhydride, Pyridine, DCM start->reagents product N-(7-hydroxy-1,3-benzothiazol-2-yl)acetamide reagents->product

Caption: Workflow for the selective N-acylation of this compound.

B. Selective O-Functionalization: A Protection-Deprotection Strategy

To achieve selective functionalization of the less nucleophilic hydroxyl group, the more reactive amino group must first be protected. A highly efficient and practical method involves the formation of a transient Schiff base (imine) with benzaldehyde.[1][5][7] This imine is stable under the basic conditions required for O-alkylation (e.g., Williamson ether synthesis) and can be easily hydrolyzed under acidic conditions to regenerate the free amino group.

This protocol details the synthesis of 2-amino-7-alkoxy-1,3-benzothiazoles.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1 equivalent) in methanol.

  • Add benzaldehyde (1 equivalent) and stir the solution at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-7-hydroxy-1,3-benzothiazol-2-amine (Schiff base). This is often used in the next step without further purification.

Step 2: O-Alkylation (Williamson Ether Synthesis)

  • Dissolve the crude Schiff base from Step 1 in acetone.

  • Add potassium carbonate (2 equivalents) and the desired alkyl halide (e.g., methyl iodide, ethyl bromide; 1.1 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude O-alkylated product from Step 2 in a suitable solvent (e.g., methanol).

  • Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir at room temperature for 1-2 hours.

  • Neutralize the solution with a base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Schiff Base Formation: A reversible and efficient way to protect the primary amine under neutral or slightly basic conditions.

  • Potassium Carbonate: A mild base suitable for the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide, which is necessary for the Williamson ether synthesis.[8][9][10]

  • Acidic Hydrolysis: The imine bond is readily cleaved under acidic conditions to regenerate the amine and benzaldehyde.

Diagram of Selective O-Alkylation Workflow

O_Alkylation_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: N-Deprotection Start This compound Protect React with Benzaldehyde Start->Protect Schiff_Base N-Benzylidene Intermediate Protect->Schiff_Base Alkylate React with Alkyl Halide & K2CO3 Schiff_Base->Alkylate O_Alkylated_Protected O-Alkylated Intermediate Alkylate->O_Alkylated_Protected Deprotect Acidic Hydrolysis (HCl) O_Alkylated_Protected->Deprotect Final_Product 2-Amino-7-alkoxy-1,3-benzothiazole Deprotect->Final_Product

Caption: Stepwise workflow for the selective O-alkylation of this compound.

Part III: Orthogonal Protection Strategy for Advanced Functionalization

For more complex synthetic routes where multiple selective transformations are required, a more robust orthogonal protection strategy is recommended. This involves the use of protecting groups that can be removed under distinct conditions, allowing for the sequential deprotection and functionalization of the amino and hydroxyl groups. A common and effective orthogonal pair is the acid-labile tert-butoxycarbonyl (Boc) group for the amine and a fluoride-labile silyl ether for the hydroxyl group.

Protocol 4: Orthogonal Protection and Sequential Functionalization

Step 1: Selective N-Protection with Boc Group

  • Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Add sodium bicarbonate (2 equivalents) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 equivalents).

  • Stir the mixture at room temperature overnight.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain tert-butyl (7-hydroxy-1,3-benzothiazol-2-yl)carbamate.

Step 2: O-Protection with a Silyl Group

  • Dissolve the N-Boc protected compound (1 equivalent) in anhydrous DMF.

  • Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with water and extract with ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify to obtain the fully protected compound.

Sequential Deprotection and Functionalization:

  • Selective O-Deprotection: Treat the fully protected compound with tetrabutylammonium fluoride (TBAF) in THF to selectively cleave the TBDMS ether, leaving the Boc group intact. The liberated hydroxyl group can then be functionalized.

  • Selective N-Deprotection: Treat the fully protected compound with trifluoroacetic acid (TFA) in DCM or HCl in dioxane to selectively remove the Boc group, leaving the TBDMS ether intact. The free amino group can then be functionalized.

Diagram of Orthogonal Strategy

Orthogonal_Strategy A This compound B N-Boc Protected A->B (Boc)₂O C N-Boc, O-TBDMS Protected B->C TBDMSCl D N-Boc Protected, O-Functionalized C->D 1. TBAF 2. O-Functionalization E O-TBDMS Protected, N-Functionalized C->E 1. TFA or HCl 2. N-Functionalization

Caption: Orthogonal protection and selective functionalization pathways.

Summary of Protocols and Key Parameters

Protocol Target Functional Group Key Reagents Protection Strategy Key Advantages
2Amino Group (N-Acylation)Acetic anhydride, PyridineDirect reaction (no protection)Fast, efficient, and atom-economical.
3Hydroxyl Group (O-Alkylation)Benzaldehyde, K₂CO₃, Alkyl halide, HClTransient Schiff base protectionMild conditions, avoids harsh reagents.
4Amino or Hydroxyl Group(Boc)₂O, TBDMSCl, TBAF, TFA/HClOrthogonal Boc/Silyl protectionHigh selectivity for complex multi-step syntheses.

Safety and Handling

  • 2-Aminobenzothiazole derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Acetic anhydride and acyl chlorides are corrosive and lachrymatory.

  • Pyridine is flammable and toxic.

  • Strong acids like HCl and TFA are highly corrosive.

Conclusion

This compound is a versatile and valuable scaffold for medicinal chemistry and drug discovery. The protocols detailed in this application note provide robust and reproducible methods for its synthesis and selective functionalization. By understanding the principles of chemoselectivity and employing appropriate protection strategies, researchers can efficiently generate diverse libraries of novel benzothiazole derivatives for biological evaluation.

References

The Versatile Building Block: Application Notes for 2-Amino-1,3-benzothiazol-7-ol in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

The quest for novel materials with tailored functionalities is a cornerstone of modern scientific advancement. In this context, heterocyclic compounds have emerged as a class of molecules with immense potential, owing to their unique electronic and structural properties. Among these, the benzothiazole scaffold has garnered significant attention, finding applications in pharmaceuticals, dyes, and increasingly, in material science.[1][2] This document provides a detailed technical guide on the potential material science applications of a specific, yet underexplored, derivative: 2-Amino-1,3-benzothiazol-7-ol (ABT-7-ol) .

While direct literature on the material science applications of ABT-7-ol is nascent, its molecular architecture—featuring a reactive 2-amino group, a phenolic 7-hydroxy group, and the inherent properties of the benzothiazole core—suggests a wealth of possibilities. This guide, therefore, takes a forward-looking approach, inferring potential applications based on established chemical principles and providing detailed, plausible protocols derived from analogous systems. It is intended to serve as a foundational resource for researchers poised to explore the untapped potential of this versatile building block.

Molecular Profile and Strategic Advantages

This compound (CAS 62715-76-8) is a small molecule characterized by a fused benzene and thiazole ring system.[3] Its strategic value in material science is rooted in three key structural features:

  • The 2-Amino Group: A primary aromatic amine that serves as a potent nucleophile and a site for polymerization, derivatization, and the formation of Schiff bases.[4]

  • The 7-Hydroxy Group: A phenolic hydroxyl group that can participate in condensation reactions, act as a hydrogen bond donor, and serve as a chelating site for metal ions.

  • The Benzothiazole Core: A heterocyclic system known for its thermal stability, and fluorescent properties, making it an attractive component for optical and electronic materials.[5]

These functionalities, present in a single molecule, allow for its use as a monomer in polymer synthesis, a precursor for fluorescent sensors, and a component in the design of functional organic materials.

Application I: High-Performance Polymers from a Bifunctional Monomer

The presence of both an amino and a hydroxyl group makes ABT-7-ol an ideal candidate as a bifunctional monomer for step-growth polymerization. The resulting polymers would incorporate the robust and functional benzothiazole moiety into the polymer backbone, potentially imparting enhanced thermal stability, and unique optical properties.

Causality Behind Experimental Choices:

The selection of a polymerization method and co-monomers is dictated by the desired polymer properties. For instance, reaction with diacyl chlorides would lead to poly(ester-amide)s, while reaction with diisocyanates would yield poly(urethane-urea)s. The benzothiazole unit is expected to enhance the rigidity and thermal resistance of the polymer chains.

Experimental Protocol: Synthesis of a Poly(ester-amide) incorporating ABT-7-ol

This protocol details the synthesis of a novel poly(ester-amide) via interfacial polymerization, a robust method for forming high molecular weight polymers at room temperature.

Materials:

  • This compound (ABT-7-ol)

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Methanol

Equipment:

  • High-speed blender or homogenizer

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Aqueous Phase Preparation: Dissolve 1.66 g (10 mmol) of this compound and 0.80 g (20 mmol) of NaOH in 100 mL of deionized water in a 250 mL beaker. Stir until a clear solution is obtained. This constitutes the aqueous phase containing the phenoxide and amine functionalities.

  • Organic Phase Preparation: Dissolve 2.03 g (10 mmol) of terephthaloyl chloride in 100 mL of dichloromethane in a separate 250 mL beaker. This is the organic phase.

  • Interfacial Polymerization:

    • Transfer the aqueous solution to a high-speed blender.

    • Turn on the blender to a high speed to create vigorous stirring.

    • Rapidly pour the entire organic solution into the blender.

    • A precipitate (the polymer) will form immediately at the interface of the two immiscible liquids.

    • Continue blending for 5-10 minutes to ensure complete reaction.

  • Polymer Isolation and Purification:

    • Turn off the blender and pour the contents into a beaker.

    • Isolate the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer copiously with deionized water to remove any unreacted ABT-7-ol and NaOH.

    • Subsequently, wash the polymer with methanol to remove unreacted terephthaloyl chloride and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C overnight to a constant weight.

Self-Validation and Characterization:

  • Yield Calculation: Determine the percentage yield of the polymer.

  • Solubility Testing: Assess the solubility of the polymer in various organic solvents (e.g., DMF, DMSO, NMP) to identify suitable solvents for further processing.

  • Spectroscopic Analysis (FTIR): Confirm the formation of ester and amide linkages by the presence of characteristic C=O stretching bands.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the polymer. The presence of the benzothiazole ring is expected to result in high thermal stability.

Property Expected Outcome
Appearance Off-white to pale yellow powder
FTIR (cm⁻¹) ~1735 (ester C=O), ~1650 (amide C=O), ~3300 (N-H stretch)
Thermal Stability High decomposition temperature (>300 °C)

Application II: A "Turn-On" Fluorescent Sensor for Metal Ions

The benzothiazole core is a well-known fluorophore.[5] The strategic placement of the amino and hydroxyl groups in ABT-7-ol makes it an excellent platform for designing chemosensors. The 2-amino group can be readily derivatized to introduce a receptor unit, while the 7-hydroxy group can participate in metal ion chelation.

Causality Behind Experimental Choices:

The synthesis of a Schiff base by reacting the 2-amino group with an appropriate aldehyde introduces a recognition site for a specific analyte. The principle of detection often relies on mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). In the "off" state, the fluorescence of the benzothiazole core is quenched. Upon binding to the target analyte (e.g., a metal ion), this quenching mechanism is disrupted, leading to a "turn-on" fluorescent response.

Experimental Protocol: Synthesis and Application of an ABT-7-ol-based Schiff Base Sensor for Fe³⁺

This protocol describes the synthesis of a Schiff base derivative of ABT-7-ol and its evaluation as a fluorescent sensor for ferric ions (Fe³⁺).

Part A: Synthesis of the Sensor Probe (ABT-7-ol-SB)

Materials:

  • This compound (ABT-7-ol)

  • 2-Hydroxy-1-naphthaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve 1.66 g (10 mmol) of ABT-7-ol in 50 mL of ethanol in a 100 mL round-bottom flask.

  • Add 1.72 g (10 mmol) of 2-hydroxy-1-naphthaldehyde to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The Schiff base product (ABT-7-ol-SB) should precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Protocol for Fe³⁺ Detection

Materials:

  • ABT-7-ol-SB probe stock solution (1 mM in DMSO)

  • Aqueous solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂) (10 mM)

  • HEPES buffer (10 mM, pH 7.4)

Equipment:

  • Fluororescence spectrophotometer

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Fluorescence Titration:

    • In a cuvette, place 2 mL of HEPES buffer.

    • Add an aliquot of the ABT-7-ol-SB stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence spectrum (e.g., Excitation at 380 nm).

    • Incrementally add small aliquots of the FeCl₃ solution and record the fluorescence spectrum after each addition.

  • Selectivity Test:

    • Prepare a series of solutions containing the ABT-7-ol-SB probe (10 µM in HEPES buffer).

    • To each solution, add an excess (e.g., 5-10 equivalents) of a different metal ion solution.

    • Record the fluorescence spectra and compare the response to that of Fe³⁺.

Self-Validation and Data Interpretation:

  • "Turn-On" Response: A significant increase in fluorescence intensity upon the addition of Fe³⁺ validates the sensing capability.

  • Selectivity: The fluorescence response should be minimal for other competing metal ions, confirming the selectivity for Fe³⁺.

  • Limit of Detection (LOD): Calculate the LOD from the titration data to quantify the sensitivity of the probe.

Parameter Expected Result
Fluorescence Change Significant enhancement in a specific wavelength range upon addition of Fe³⁺.
Colorimetric Change A visible color change may also be observed, allowing for naked-eye detection.
Binding Stoichiometry Can be determined from a Job's plot using UV-Vis or fluorescence data.[6]

Visualizations

Synthesis of Poly(ester-amide)

G cluster_reactants Reactants cluster_process Process cluster_product Product ABT_OH This compound (Aqueous Phase with NaOH) Polymerization Interfacial Polymerization (High-Speed Blending) ABT_OH->Polymerization TC Terephthaloyl Chloride (Organic Phase) TC->Polymerization Isolation Filtration & Washing Polymerization->Isolation Precipitate Formation Drying Vacuum Oven Drying Isolation->Drying Polymer Poly(ester-amide) Drying->Polymer

Caption: Workflow for the synthesis of a poly(ester-amide).

Mechanism of the Fluorescent Sensor

G cluster_probe Sensor Probe cluster_analyte Analyte cluster_complex Sensing Event Probe_Off ABT-7-ol-SB (Fluorescence OFF) Quenched State Complex_On [ABT-7-ol-SB]-Fe³⁺ Complex (Fluorescence ON) Enhanced Emission Probe_Off->Complex_On Chelation Fe3 Fe³⁺ Ion Fe3->Complex_On

Caption: "Turn-on" mechanism of the fluorescent Fe³⁺ sensor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1,3-benzothiazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Overview of the Synthesis Pathway

The synthesis of this compound, while not extensively documented for this specific isomer, can be approached through established methods for constructing the 2-aminobenzothiazole scaffold. The most common and direct route involves the oxidative cyclization of a substituted thiourea derived from the corresponding aminophenol. The key starting material for this synthesis is 2-amino-3-hydroxythiophenol, which is then converted to the target molecule.

However, a more practical and widely adopted method for analogous structures is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium.[1][2][3] For the synthesis of this compound, the starting material would be 3-aminophenol. The reaction proceeds through an in-situ generated N-arylthiourea, which then undergoes intramolecular electrophilic cyclization onto the benzene ring, followed by oxidation to form the benzothiazole.

The presence of the hydroxyl group at the 7-position introduces specific challenges that must be carefully managed to achieve a high yield of the desired product. This guide will focus on troubleshooting these specific issues.

Visualizing the General Synthesis Workflow

Synthesis_Workflow A Starting Material (e.g., 3-Aminophenol) B Thiocyanation (KSCN or NH4SCN) A->B + KSCN C Oxidative Cyclization (e.g., Br2 in Acetic Acid) B->C + Br2 / AcOH D Work-up & Neutralization (e.g., aq. NH3) C->D Reaction Quench E Purification (Recrystallization or Chromatography) D->E Crude Product F Final Product (this compound) E->F Purified Product

Caption: General workflow for the synthesis of 2-aminobenzothiazoles from an aniline precursor.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily related to side reactions and incomplete conversion. Here’s a breakdown of potential causes and their solutions:

  • Cause 1: Competing Electrophilic Substitution. The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[4] During the oxidative cyclization with bromine, competing bromination of the aromatic ring can occur, leading to the formation of brominated byproducts and consuming the starting material.

    • Solution:

      • Control Bromine Addition: Add the bromine solution dropwise at a low temperature (e.g., 0-10 °C) to minimize side reactions.[2][3]

      • Stoichiometry: Use a precise stoichiometry of bromine. An excess will favor ring bromination.

      • Protecting Groups: While potentially adding steps, protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) can be a robust strategy to deactivate the ring towards unwanted electrophilic substitution.[4] The protecting group can be removed in a subsequent step.

  • Cause 2: Over-oxidation. The reaction conditions for cyclization are oxidative. The aminophenol starting material and the final product are susceptible to oxidation, which can lead to the formation of polymeric, tar-like substances.

    • Solution:

      • Temperature Control: Maintain the reaction temperature as recommended in analogous procedures, avoiding excessive heating.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to the oxidizing agent.

  • Cause 3: Inefficient Cyclization. The intramolecular cyclization to form the thiazole ring might be slow or incomplete.

    • Solution:

      • Catalyst Choice: While the classical method uses bromine in acetic acid, modern approaches for 2-aminobenzothiazole synthesis employ various catalysts that can offer milder conditions and higher yields, such as copper or palladium salts.[5]

      • Solvent: Acetic acid is the standard solvent as it facilitates the reaction. Ensure it is of high purity and anhydrous if necessary.

Q2: I am observing the formation of multiple products that are difficult to separate. How can I identify and minimize these impurities?

A2: The formation of multiple products is a common issue, often due to the high reactivity of the starting materials. Here are the likely impurities and strategies to mitigate their formation:

  • Likely Impurities:

    • Brominated Isomers: As mentioned, bromination of the benzene ring can lead to a mixture of mono- and di-brominated products.

    • Positional Isomers: Depending on the reaction conditions, cyclization could potentially occur at different positions relative to the hydroxyl and amino groups, although the electronics of the system strongly favor the formation of the 1,3-benzothiazole.

    • Oxidized Byproducts: Dark, tarry materials are indicative of oxidation.

  • Minimization and Purification Strategies:

    • Controlled Reaction Conditions: As detailed in A1, precise control of temperature and reagent addition is crucial.

    • Purification:

      • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or mixtures with water) can be effective for removing many impurities.

      • Column Chromatography: For complex mixtures, column chromatography on silica gel is the most effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

Q3: Should I protect the hydroxyl group on the starting 3-aminophenol? If so, what protecting group should I use?

A3: The necessity of protecting the hydroxyl group depends on the specific reaction conditions and the desired outcome. Here is a decision-making framework:

  • When to Consider Protection:

    • If you are experiencing significant issues with ring bromination and low yields.

    • If you plan to perform subsequent reactions that are incompatible with a free phenol (e.g., reactions involving strong bases or electrophiles).

  • When Protection May Not Be Necessary:

    • For initial attempts, it is often pragmatic to try the reaction without a protecting group, focusing on careful control of the reaction conditions. Some syntheses of hydroxy-substituted benzothiazoles proceed with moderate success without protection of the hydroxyl group.[1][2]

  • Choosing a Protecting Group:

    • Ethers (e.g., Methyl, Benzyl): These are robust and stable to a wide range of reaction conditions. They are typically removed under harsher conditions (e.g., BBr₃ for methyl ethers, hydrogenolysis for benzyl ethers).[4]

    • Silyl Ethers (e.g., TBDMS): These are installed and removed under mild conditions, making them a versatile choice. However, they may not be stable to the acidic conditions of the cyclization reaction.

    • Esters (e.g., Acetate): While easy to install, esters are often not stable to the reaction conditions used for benzothiazole synthesis.

Decision-Making Flowchart for Protecting Group Strategy

References

Technical Support Center: Purification of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-1,3-benzothiazol-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the isolation and purification of this valuable heterocyclic compound. Drawing upon established principles in synthetic and analytical chemistry, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of this compound in your laboratory.

Introduction to the Challenges

This compound is a unique molecule that combines the structural features of a benzothiazole with an aminophenol. This combination, while conferring desirable pharmacological properties, also presents a distinct set of purification challenges. The primary difficulties arise from the molecule's susceptibility to oxidation, its amphoteric nature, and the potential for closely related impurities to co-purify.

The phenolic hydroxyl group and the aromatic amino group are both sensitive to oxidative degradation, which can lead to the formation of colored impurities, primarily quinone-type species. Furthermore, the presence of both an acidic phenol and a basic amine group means the compound's solubility and stability are highly dependent on pH. These factors necessitate careful control of experimental conditions to prevent product loss and ensure high purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Problem 1: Product discoloration (pink, purple, or brown) during workup or purification.

Probable Cause: This is a classic sign of oxidation. The aminophenol moiety is susceptible to oxidation by atmospheric oxygen, especially under basic conditions, forming highly colored quinone or quinone-imine derivatives.[1][2] This process can be accelerated by the presence of trace metal ions.

Solutions:

  • Inert Atmosphere: Conduct all steps of the workup and purification under an inert atmosphere (nitrogen or argon). This is the most effective way to minimize contact with oxygen.

  • Antioxidants: Add a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to your aqueous solutions during extraction.[3]

  • pH Control: Keep the pH of aqueous solutions acidic (pH 3-5) whenever possible. The protonated form of the amino group is less susceptible to oxidation.[4]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phases during workup.

  • Solvent Degassing: Use degassed solvents for both chromatography and recrystallization to minimize dissolved oxygen.

Problem 2: Low recovery after column chromatography.

Probable Cause: The polar nature of this compound can lead to strong adsorption onto silica gel, resulting in tailing peaks and incomplete elution. The compound might also be degrading on the silica.

Solutions:

  • Column Deactivation: Deactivate the silica gel before use. This can be done by pre-eluting the column with the mobile phase containing a small amount of a polar modifier like triethylamine (0.1-1%) or by using commercially available deactivated silica.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-propyl silica. For reversed-phase chromatography, a C18 column with a mobile phase containing a pH buffer is suitable.[5][6]

  • Mobile Phase Optimization:

    • Normal Phase: Start with a moderately polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) and gradually increase the polarity. Adding a small amount of a base (e.g., triethylamine) to the mobile phase can help to reduce tailing by competing for acidic sites on the silica gel.

    • Reversed Phase: A gradient of acetonitrile or methanol in water with a buffer (e.g., 0.1% formic acid or ammonium acetate) is a good starting point. The acidic modifier will ensure the amino group is protonated, leading to better peak shape.[7]

Problem 3: Difficulty in achieving high purity (>99%) by recrystallization.

Probable Cause: The presence of closely related isomers or byproducts from the synthesis can make purification by recrystallization challenging due to similar solubility profiles.

Solutions:

  • Solvent System Screening: A single solvent may not be sufficient. A two-solvent system is often more effective.[8]

    • Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

  • Solvent Selection Table:

Good Solvents (High Solubility)Poor Solvents (Low Solubility)
Methanol, Ethanol, AcetoneWater, Heptane, Diethyl ether
  • Charcoal Treatment: If colored impurities persist after recrystallization, they can sometimes be removed by treating a solution of the compound with activated charcoal. However, use charcoal sparingly as it can also adsorb the desired product. Caution: Do not use charcoal with phenolic compounds if you suspect ferric ion contamination in the charcoal, as this can cause coloration.[9]

  • Sequential Purification: It may be necessary to perform a chromatographic purification first to remove the bulk of the impurities, followed by a final recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for purified this compound?

A1: To prevent degradation, the purified solid should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer).[10] The presence of both an amine and a phenol group makes it susceptible to long-term oxidative degradation.[3]

Q2: I am seeing a persistent impurity with a similar mass spectrum in my purified product. What could it be?

A2: A common impurity in the synthesis of substituted aminobenzothiazoles is a regioisomer. Depending on the starting materials and reaction conditions, you might have the formation of 2-amino-1,3-benzothiazol-4-ol, -5-ol, or -6-ol. These isomers can have very similar chromatographic behavior. To resolve them, you may need to use a high-resolution HPLC column (e.g., with smaller particle size) and carefully optimize the mobile phase.[11] Supercritical fluid chromatography (SFC) can also be an excellent technique for separating isomers.[11]

Q3: Can I use a rotary evaporator to concentrate my product? I'm worried about thermal degradation.

A3: Yes, a rotary evaporator can be used, but with caution. It is crucial to use a low bath temperature (ideally not exceeding 40-50 °C) and to ensure the vacuum is sufficient to allow for evaporation at this temperature. Prolonged heating should be avoided. As with all aminophenols, thermal stress can lead to degradation.[12]

Q4: How does pH affect the solubility of this compound?

A4: Due to its amphoteric nature, the solubility of this compound is highly pH-dependent.

  • In acidic solutions (pH < 4): The amino group will be protonated, forming a salt that is generally more soluble in water.[13]

  • In basic solutions (pH > 10): The phenolic hydroxyl group will be deprotonated, forming a phenoxide salt, which also increases water solubility.[13]

  • Near neutral pH: The compound will exist predominantly in its neutral form and will have its lowest aqueous solubility. This pH range is often where the compound is least stable to oxidation.[14]

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment.

  • HPLC-UV/DAD: High-Performance Liquid Chromatography with a UV or Diode Array Detector is the workhorse for purity analysis. A gradient method on a C18 column is a good starting point. A DAD can help to identify impurities by comparing their UV spectra to that of the main peak.[15]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying impurities by their mass-to-charge ratio, which can provide clues to their structure.[15]

  • ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the final product and can often reveal the presence of impurities if they are at a significant level (typically >1%).

  • Forced Degradation Studies: To develop a truly stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and ensure the analytical method can separate them from the parent compound.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 heptane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure at a low temperature.

Chromatography_Workflow A Crude Product B Dissolve in minimal solvent A->B C Adsorb onto silica B->C D Load onto packed column C->D E Elute with solvent gradient D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Pool pure fractions G->H I Concentrate under vacuum H->I J Pure Product I->J Recrystallization_Decision_Tree start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve insolubles Insoluble impurities present? dissolve->insolubles hot_filter Hot Filtration insolubles->hot_filter Yes cool Cool slowly to room temperature insolubles->cool No hot_filter->cool crystals Crystals form? cool->crystals ice_bath Place in ice bath cool->ice_bath collect Collect crystals by vacuum filtration crystals->collect Yes induce Induce crystallization (scratching, seed crystal) crystals->induce No ice_bath->crystals wash Wash with cold solvent collect->wash dry Dry crystals wash->dry end Pure Crystals dry->end induce->crystals

References

Technical Support Center: A Guide to 2-Amino-1,3-benzothiazol-7-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-1,3-benzothiazol-7-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this versatile heterocyclic building block. The unique combination of a nucleophilic aminothiazole core and a phenolic hydroxyl group presents distinct challenges and opportunities in synthesis, purification, and derivatization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the core physicochemical properties and safety considerations for this compound?

Understanding the basic properties of your compound is the first step to a successful experiment. This compound is a solid at room temperature. Its structure, featuring both a basic amino group and an acidic hydroxyl group, makes its solubility highly pH-dependent.

Table 1: Physicochemical and Safety Data Summary

PropertyValue / InformationSource
IUPAC Name This compoundBiosynth[1]
CAS Number 62715-76-8Biosynth[1]
Molecular Formula C₇H₆N₂OSPubChem[2] (analogue)
Molecular Weight 166.20 g/mol (calculated)-
Appearance Typically a solid powder.General knowledge
Solubility Very slightly soluble in water; soluble in organic polar solvents like DMSO, ethanol, and chloroform, and in acidic solutions.[3]Sigma-Aldrich, Benchchem[3]
Hazard Statements Harmful if swallowed (H302), Causes serious eye irritation (H319). May cause skin and respiratory irritation.[4][5][6]AK Scientific, Inc.[4][5][6]
Precautionary Statements Wear protective gloves, clothing, and eye protection (P280). Wash skin thoroughly after handling (P264). Avoid breathing dust.[7][8]Fisher Scientific, Thermo Fisher[7][8]
Q2: What are the best practices for the storage and handling of this compound to ensure its stability?

The stability of this compound is critical for reproducible results. The phenolic hydroxyl group and the aromatic amine make the compound susceptible to oxidation, which can lead to discoloration (e.g., turning from off-white to brown/purple) and the formation of impurities.

Core Recommendations:

  • Storage: Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[5][8] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

  • Handling: Always handle the compound in a well-ventilated fume hood.[5] Minimize dust generation.[4] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, using degassed solvents and maintaining an inert atmosphere can prevent the formation of oxidative side products. This is a common practice for analogous syntheses involving easily oxidized precursors like 2-aminothiophenols.[9]

Q3: I'm having trouble dissolving this compound for my reaction or assay. What can I do?

Poor solubility is a frequent challenge, especially for biological assays requiring aqueous buffers. The amphoteric nature of the molecule (containing both a basic amine and an acidic phenol) is the key to solving this issue.

Troubleshooting Steps:

  • Co-Solvents: For organic reactions, if solubility is low in a non-polar solvent, consider adding a polar co-solvent like DMSO, DMF, or ethanol. For aqueous buffers, using a small percentage (typically 1-5%) of DMSO is a common starting point to create a stock solution that can be diluted further.[3]

  • pH Adjustment: Solubility in aqueous media can be dramatically increased by adjusting the pH.[3]

    • Acidic pH: Adding a small amount of acid (e.g., HCl) will protonate the 2-amino group, forming a more soluble salt.

    • Basic pH: Adding a base (e.g., NaOH) will deprotonate the 7-hydroxyl group, forming a soluble phenoxide salt.

    • Caution: Be aware that extreme pH values can cause degradation or unwanted side reactions. Always perform a small-scale test to ensure compound stability at the chosen pH.

Section 2: Synthesis & Purification Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound and its derivatives.

Q4: My synthesis of the 2-aminobenzothiazole core is resulting in a very low yield. What are the likely causes and solutions?

Low yields are a frustrating but common issue in heterocyclic synthesis. The causes can typically be traced back to starting material quality or suboptimal reaction conditions. The most common synthesis route involves the reaction of a 2-aminothiophenol derivative with a cyanogen source or oxidative cyclization of a thiourea.[10][11]

Table 2: Troubleshooting Low Synthetic Yields

Potential CauseScientific ExplanationRecommended Solution
Poor Quality of Starting Material The 2-aminothiophenol precursor is highly susceptible to air oxidation, forming a disulfide byproduct. This dimer is unreactive and reduces the amount of starting material available for cyclization.[9]Use a freshly opened bottle of the 2-aminothiophenol precursor or purify it via distillation before use. Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidation during the reaction.[9]
Inefficient Catalyst or Reaction Conditions The cyclization step often requires a specific catalyst or oxidant. The choice of catalyst is crucial and substrate-dependent.[9][10] The phenolic -OH group on your substrate might interact with or be deactivated by certain catalysts.Screen different catalysts. For condensation reactions, options like polyphosphoric acid (PPA) or various metal catalysts have proven effective for similar syntheses.[9] For oxidative cyclization, ensure the stoichiometry of the oxidant (e.g., bromine, iodine) is carefully controlled.[11]
Suboptimal Reaction Temperature Temperature can significantly impact reaction rate and side product formation. Some cyclizations proceed at room temperature, while others require heat to overcome the activation energy.[9]If the reaction is slow or stalled at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring progress by TLC. If you observe decomposition or multiple side products at higher temperatures, lowering the temperature may be beneficial.[9]
Incomplete Reaction The reaction may not have reached completion. It is crucial to monitor the reaction to determine the optimal endpoint.Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product.[9] Spot the reaction mixture alongside the pure starting materials. Only stop the reaction once a starting material spot is completely gone or no further product formation is observed.
Q5: My reaction mixture contains several impurities that are difficult to separate from the final product. How can I identify and minimize them?

Impurity formation complicates purification and reduces yield. A logical approach to identification and mitigation is essential.

Workflow for Impurity Troubleshooting

G cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Solutions Problem Multiple Spots on TLC / Peaks in LC-MS Analyze Analyze Impurities by LC-MS & ¹H NMR Problem->Analyze Identify Compare m/z and Spectra to Starting Materials Analyze->Identify Sol_SM Cause: Unreacted Starting Material Solution: Increase reaction time/temp; check stoichiometry. Identify->Sol_SM Impurity matches starting material Sol_Dimer Cause: Disulfide Dimer (m/z ≈ 2x aminothiophenol) Solution: Run reaction under inert atmosphere. Identify->Sol_Dimer Impurity matches disulfide dimer Sol_Side Cause: Unknown Side Product Solution: Re-evaluate conditions (temp, catalyst); consider protecting groups. Identify->Sol_Side Impurity does not match known materials

Caption: Troubleshooting workflow for identifying and resolving impurity issues.

Common Byproducts and Prevention:

  • Disulfide Dimer: As mentioned, this arises from the oxidation of the 2-aminothiophenol precursor. Solution: Work under an inert atmosphere.[9]

  • Over-oxidation Products: In reactions using strong oxidants, the benzothiazole ring or the hydroxyl group can be further oxidized. Solution: Carefully control the stoichiometry of the oxidizing agent and consider milder oxidants.

  • Polymeric Material: At high temperatures or under strongly acidic/basic conditions, phenolic compounds can sometimes polymerize. Solution: Avoid unnecessarily harsh conditions.

Q6: I am struggling to purify my compound. Recrystallization fails and column chromatography gives poor separation.

The polar amine and phenol groups in this compound can cause it to streak on silica gel and be difficult to crystallize.

Purification Strategies:

  • Recrystallization:

    • Solvent Screening: Finding the right solvent is key. The ideal solvent dissolves the compound when hot but not when cold. Try polar solvents like ethanol, methanol, or isopropanol, potentially with water as an anti-solvent.[3]

    • Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration.[3]

  • Column Chromatography:

    • Tailing/Streaking: The basic amino group can interact strongly with acidic silica gel, causing tailing. Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to much sharper peaks.

    • Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.

Section 3: Reactions & Derivatization

The dual functionality of this compound is its most powerful feature, but it also presents a key challenge: regioselectivity.

Q7: When performing alkylation or acylation, my reaction gives a mixture of N- and O-substituted products. How can I control the selectivity?

Controlling whether the reaction occurs at the 2-amino group (N-alkylation/acylation) or the 7-hydroxyl group (O-alkylation/acylation) is a classic problem in synthetic chemistry. The outcome is determined by the "hardness" or "softness" of the electrophile and the reaction conditions, particularly the choice of base and solvent.

Controlling Regioselectivity:

G cluster_conditions Reaction Conditions cluster_products Products Start This compound + Electrophile (e.g., R-X) Cond_N Weak Base (e.g., K₂CO₃, Et₃N) Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Start->Cond_N Cond_O Strong Base (e.g., NaH, KHMDS) Anhydrous Conditions Start->Cond_O Product_N N-Alkylation/Acylation (Kinetic Product) Cond_N->Product_N Favors reaction at the more nucleophilic amine Product_O O-Alkylation/Acylation (Thermodynamic Product) Cond_O->Product_O Deprotonates the more acidic phenol to form a phenoxide

References

Technical Support Center: A Troubleshooting Guide for 2-Amino-1,3-benzothiazol-7-ol Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Amino-1,3-benzothiazol-7-ol in their experimental workflows. This guide is designed to provide in-depth, practical solutions to common challenges encountered during assay development and execution. As drug development professionals, we understand that robust and reproducible data is paramount. This document moves beyond simple checklists to explain the causality behind common issues, empowering you to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to address specific issues you may encounter. We will begin with foundational compound handling and progress to more complex issues of assay interference and data interpretation.

Section 1: Compound Integrity and Handling

Question 1: I've prepared my stock solution of this compound, but I see precipitate after unfreezing or when diluting into my aqueous assay buffer. What is happening?

Answer: This is a classic issue of compound solubility, a frequent challenge when working with small organic molecules.[1] If the compound precipitates, its effective concentration in the assay is unknown and significantly lower than intended, leading to inaccurate and non-reproducible results.[2]

Root Causes & Solutions:

  • Improper Solvent Choice: this compound, like many benzothiazoles, has poor aqueous solubility. A high-purity, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) is the standard choice for creating a concentrated stock solution (e.g., 10-20 mM).

  • Exceeding Aqueous Solubility Limit: The most common cause is the precipitation of the compound when the DMSO stock is diluted into an aqueous buffer. The final concentration of your organic solvent (co-solvent) must be kept low enough to be tolerated by your assay system and to keep the compound in solution.

Troubleshooting Protocol: Solubility Check

  • Prepare a series of dilutions of your compound in your final assay buffer, mimicking the highest concentration you plan to test.

  • In parallel, prepare a "buffer blank" containing the same final concentration of DMSO without the compound.

  • Incubate these solutions under the same conditions as your main experiment (e.g., 37°C for 1 hour).

  • Visually inspect for precipitation against a dark background. A cloudy or hazy appearance indicates the compound is falling out of solution.

  • If precipitation is observed, you must lower the final testing concentration of this compound or, if the assay permits, slightly increase the co-solvent percentage (while staying within the validated tolerance of your system).

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous, high-purity DMSOMaximizes initial solubility and minimizes water absorption which can promote degradation.
Stock Concentration 10-20 mMA practical range that allows for significant dilution into the final assay.
Final DMSO Concentration <0.5% (v/v) Minimizes solvent-induced artifacts and cytotoxicity in cell-based assays.[1][2]
Storage Aliquot into single-use tubes at -20°C or -80°CAvoids repeated freeze-thaw cycles which can cause compound degradation and moisture condensation.[1]
Section 2: Assay Interference & False Positives

The benzothiazole scaffold is a well-documented source of assay artifacts, particularly in high-throughput screening (HTS).[3][4] Understanding these potential interferences is critical to validating your results.

Question 2: My assay uses a luciferase reporter system, and this compound is showing activity. How can I be sure this is a true biological effect and not direct interference with the reporter enzyme?

Answer: This is a critical and highly pertinent question. The benzothiazole core of your compound is structurally similar to D-luciferin, the substrate for firefly luciferase (FLuc).[5] This structural mimicry makes many benzothiazole-containing compounds potent inhibitors of the FLuc enzyme itself.[6] This can lead to a false positive in a screen designed to find inhibitors of a biological pathway, or a false negative in a screen for activators.

Mechanism of Interference: Compounds can inhibit luciferase through various mechanisms, including competing with the D-luciferin substrate.[5] Paradoxically, some inhibitors can bind to and stabilize the luciferase enzyme, protecting it from degradation within the cell. This increased enzyme half-life can lead to a net increase in the luminescent signal over time, mimicking transcriptional activation and creating a particularly deceptive false positive.[5][6]

Workflow for Deconvoluting Luciferase Interference

A Primary Hit Observed in Luciferase Assay B Perform Luciferase Counter-Assay A->B C Test compound against purified luciferase enzyme in vitro. B->C D Does compound inhibit purified luciferase? C->D E YES: High Risk of Assay Interference D->E F NO: Low Risk of Direct Interference D->F G Perform Orthogonal Assay F->G H Validate biological effect using a non-luciferase readout (e.g., qPCR, Western Blot, Fluorescent Reporter). G->H I Is biological effect confirmed? H->I J YES: Validated Hit I->J K NO: Primary hit was likely an undetected artifact. I->K

Caption: Workflow for validating a hit from a luciferase-based assay.

Experimental Protocol: Luciferase Counter-Assay (Biochemical)

This protocol directly measures the effect of your compound on the activity of purified luciferase enzyme.

  • Reagents: Purified firefly luciferase enzyme, D-luciferin substrate, ATP, and an appropriate assay buffer (reagents are commercially available in kits).

  • Plate Setup: In a suitable microplate (e.g., white, 384-well), add your compound (this compound) across a range of concentrations. Include a positive control inhibitor (if available) and a vehicle control (e.g., DMSO).[7]

  • Enzyme Addition: Add the purified luciferase enzyme to all wells.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add the luciferase substrate solution (containing D-luciferin and ATP).

  • Read Luminescence: Immediately measure the luminescent signal using a plate reader.

  • Data Analysis: A dose-dependent decrease in luminescence indicates that your compound is directly inhibiting the luciferase enzyme.[8]

Question 3: Beyond luciferase, what other types of assay interference can benzothiazoles cause?

Answer: Benzothiazoles can be promiscuous assay interferences through several mechanisms. It is crucial to be aware of these to avoid pursuing false positives.[3][4]

Interference MechanismDescriptionRecommended Counter-Assay / Check
Compound Aggregation At higher concentrations, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, appearing as enzyme inhibition.[4]1. Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is likely. 2. Dynamic Light Scattering (DLS): Directly measure particle formation in solution.
Fluorescence Interference The compound may absorb light at the excitation wavelength or emit light at the emission wavelength of your assay's fluorophore, leading to signal quenching or false enhancement.1. Spectral Scanning: Measure the excitation and emission spectra of the compound itself. 2. Run the assay endpoint measurement on wells containing only buffer and your compound to quantify its background signal.
Redox Activity The compound may be redox-active, interfering with assays that rely on redox-sensitive dyes (e.g., resazurin/alamarBlue) or enzymes.[9]Use an orthogonal cell viability assay with a different detection method, such as measuring ATP content (e.g., CellTiter-Glo®) or using a dye exclusion method (e.g., Trypan Blue).
Metal Contamination Inorganic impurities, such as zinc, from the compound synthesis or storage can be potent enzyme inhibitors and a source of false positives.[10][11]Include a metal chelator like EDTA in a parallel experiment. If the inhibition is reversed, metal contamination may be the cause.
Section 3: Cell-Based Assay Considerations

Question 4: I'm seeing a dose-dependent decrease in my cell-based assay signal. How can I differentiate a specific biological effect from general cytotoxicity?

Answer: This is a fundamental control experiment for any cell-based assay. An observed effect is only meaningful if it occurs at concentrations that are non-toxic to the cells.[2] A compound that simply kills the cells will invariably lead to a decrease in signal in almost any assay measuring cellular function (e.g., reporter expression, metabolic activity).

Troubleshooting Decision Tree

A Dose-Dependent Signal Decrease in Cell-Based Assay B Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) using the same cell line, incubation time, and compound concentrations. A->B C Compare Dose-Response Curves (Functional Assay vs. Cytotoxicity Assay) B->C D Is the IC50 from the functional assay significantly lower than the cytotoxic concentration (CC50)? C->D E YES (e.g., >10-fold separation) D->E F NO (Curves Overlap) D->F G Observed effect is likely due to a specific biological mechanism. E->G H Observed effect is likely an artifact of cytotoxicity. F->H I Further investigation is warranted. Consider orthogonal assays. G->I J Data is uninterpretable. Compound is not a viable hit under these conditions. H->J

Caption: Decision tree for distinguishing specific activity from cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed your cells in a 96-well plate at the same density used in your primary assay and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with a serial dilution of this compound, matching the concentrations and incubation time of your functional assay. Include "cells + vehicle" controls and "media only" blanks.

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plotting this against the compound concentration will yield a cytotoxic dose-response curve (CC50). This curve should be compared directly with the IC50 curve from your functional assay.

References

Technical Support Center: Enhancing the Fluorescence of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-1,3-benzothiazol-7-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving this versatile fluorophore. The following FAQs and guides are structured to address common challenges and provide a deep, mechanistic understanding of how to enhance its fluorescent properties.

Part 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the fluorescence of this compound.

Q1: What are the intrinsic fluorescent properties of this compound?

This compound is a heterocyclic aromatic compound. Its fluorescence originates from the π-conjugated system of the fused benzene and thiazole rings. The key to its unique photophysical behavior lies in the specific placement of the amino (-NH₂) group at position 2 and the hydroxyl (-OH) group at position 7. This arrangement, particularly the hydroxyl group adjacent to the heterocyclic nitrogen, makes it a prime candidate for a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] This process often results in a large Stokes shift (a significant separation between the absorption and emission maxima), which is highly desirable for fluorescence applications to avoid self-absorption.[3]

Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT), and how does it affect my compound's fluorescence?

ESIPT is a photophysical process where a proton is transferred from a donor (the -OH group) to an acceptor (the thiazole nitrogen) within the same molecule after it has been excited by light.[4][5] This ultrafast reaction creates a new, transient chemical species (a "keto" tautomer) which has a different electronic structure. It is this excited keto form that is responsible for the fluorescence emission. After emitting a photon, the molecule reverts to its original "enol" form in the ground state.

This mechanism is the source of the large Stokes shift because the emission comes from the energetically relaxed keto form, not the initially excited enol form.[6] The efficiency of the ESIPT process, and thus the fluorescence intensity and wavelength, is highly sensitive to the molecule's immediate environment.[7]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol Enol (E) Keto Keto (K) Enol_star Excited Enol (E) Enol->Enol_star Absorption (UV light) Keto->Enol Reverse Proton Transfer Keto_star Excited Keto (K) Enol_star->Keto_star ESIPT (~30 fs) Keto_star->Keto Fluorescence (Large Stokes Shift) pH_Workflow start Start prep_buffers Prepare Buffers (pH 3-11) start->prep_buffers prep_stock Prepare Fluorophore Stock in DMSO prep_buffers->prep_stock titrate Create Samples at Each pH prep_stock->titrate measure Record Emission Spectra titrate->measure plot Plot Intensity vs. pH measure->plot determine Determine Optimal pH (Peak of Curve) plot->determine end_node End determine->end_node

References

Technical Support Center: Synthesis of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of 2-Amino-1,3-benzothiazol-7-ol. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of this and related benzothiazole derivatives. Drawing from established chemical principles and field-proven insights, this resource aims to help you troubleshoot unexpected results, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A: Low yields in benzothiazole syntheses are a frequent challenge and can often be traced back to a few key areas.[1][2][3] The primary culprits are typically the quality of the starting materials, suboptimal reaction conditions, and inefficient work-up procedures. 2-aminothiophenol precursors, which are often used in these syntheses, are notoriously susceptible to oxidation, forming disulfide dimers that will not participate in the desired cyclization reaction.[1][2] It is crucial to use fresh or purified starting materials. Additionally, inefficient cyclization or incomplete oxidation of the benzothiazoline intermediate to the final benzothiazole can stall the reaction and reduce yields.[1]

Q2: I am observing multiple spots on my Thin-Layer Chromatography (TLC) plate that are not my starting material or desired product. What could these side products be?

A: The formation of multiple side products is a common issue, often stemming from the reactivity of the starting materials and intermediates. Key potential side products include:

  • Disulfide Dimers: As mentioned, oxidation of the 2-aminothiophenol precursor is a very common side reaction.[1][2] This dimer is often observed as a yellow precipitate.

  • Over-bromination/Halogenation: If the synthesis involves electrophilic aromatic substitution, such as bromination, it's possible to get di- or tri-substituted products, especially if reaction times are extended or an excess of the halogenating agent is used.

  • Incompletely Cyclized Intermediates: The reaction proceeds through a benzothiazoline intermediate which is then oxidized. If the oxidation step is not efficient, this intermediate may persist.[1]

  • Polymerization: Phenolic compounds, under certain conditions (especially oxidative or acidic), can be prone to polymerization, leading to intractable tars that can complicate purification.

Q3: How can I best monitor the progress of my reaction to minimize side product formation?

A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[2] By co-spotting the reaction mixture with your starting materials, you can track the consumption of reactants and the appearance of your desired product. It is advisable to develop a TLC system that provides good separation between the starting material, product, and any major impurities. Visualization under UV light is typically effective for these aromatic compounds.[2] For more quantitative analysis, techniques like HPLC or LC-MS can provide more detailed information on the reaction's progress and the formation of side products.

Q4: What are the best practices for purifying this compound and removing persistent impurities?

A: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities if a suitable solvent system can be found.[1] Ethanol or ethanol/water mixtures are common choices for benzothiazole derivatives.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the next step. However, some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, which may cause degradation.[2] In such cases, using neutral or basic alumina, or deactivating the silica gel with a small amount of a suitable base (like triethylamine) in the eluent, is recommended.[2]

  • Acid-Base Extraction: The amino group on the benzothiazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer. The aqueous layer is then basified to precipitate the purified product, which can be collected by filtration.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Reaction turns dark or forms a tar-like substance. Oxidation of the phenolic starting material or product. Polymerization of starting materials or product.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[2] Use degassed solvents. Consider adding a mild antioxidant if compatible with the reaction chemistry.
Product is difficult to precipitate during work-up. The product may have higher solubility in the work-up solvent than anticipated.Try adding a non-solvent to induce precipitation, such as cold water or hexane.[1] If the product remains in solution, extraction into a suitable organic solvent followed by evaporation may be necessary.[1]
Formation of an unexpected isomer. The synthesis pathway allows for cyclization at different positions, especially if the aniline precursor has multiple potential nucleophilic sites for ring closure.Re-evaluate the synthetic strategy. The classical synthesis of 6-substituted 2-aminobenzothiazoles involves the treatment of 4-substituted anilines with potassium thiocyanate and bromine.[4] This method often leads to thiocyanation at the para position if it is unsubstituted.[4] Using precursors that block alternative reaction sites can improve regioselectivity.
Low purity after column chromatography. The compound may be degrading on the silica gel column.[2]Use neutral or basic alumina for chromatography, or consider a different purification technique like recrystallization or preparative HPLC.[2]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction by TLC
  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • On a silica gel TLC plate, spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the developed plate under a UV lamp (typically at 254 nm).

  • Assess the consumption of the starting material and the formation of the product and any side products. The reaction is considered complete when the starting material spot is no longer visible.[1]

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).

  • Collect the aqueous layer, which now contains the protonated amine product.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the product precipitates.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[1][2]

Visualizing Reaction Pathways

Diagram 1: General Synthesis and Potential Side-Product Formation

This diagram illustrates a common synthetic route to 2-aminobenzothiazoles and highlights key points where side reactions can occur.

G cluster_0 Main Reaction Pathway cluster_1 Potential Side Reactions Substituted Aniline Substituted Aniline Thiourea Intermediate Thiourea Intermediate Substituted Aniline->Thiourea Intermediate + KSCN Para-thiocyanation Para-thiocyanation Substituted Aniline->Para-thiocyanation Br2/KSCN (unsubstituted para) 2-Aminobenzothiazole 2-Aminobenzothiazole Thiourea Intermediate->2-Aminobenzothiazole Oxidative Cyclization (e.g., Br2) Over-halogenation Over-halogenation Thiourea Intermediate->Over-halogenation Excess Oxidant Oxidation/Polymerization Oxidation/Polymerization 2-Aminobenzothiazole->Oxidation/Polymerization Air/Heat

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields.

G start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR, Oxidation?) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_cond Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions Optimal? check_cond->cond_ok check_workup Analyze Workup & Purification (Extraction loss, Column degradation?) workup_ok Workup Efficient? check_workup->workup_ok sm_ok->check_cond Yes purify_sm Purify/Use Fresh Starting Materials sm_ok->purify_sm No cond_ok->check_workup Yes optimize_cond Optimize Conditions (e.g., Inert atmosphere, Temp screen) cond_ok->optimize_cond No optimize_workup Modify Purification (e.g., Recrystallize, Use Alumina) workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes purify_sm->end optimize_cond->end optimize_workup->end

Caption: A step-by-step troubleshooting workflow.

References

Technical Support Center: Purification of 2-Amino-1,3-benzothiazol-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-Amino-1,3-benzothiazol-7-ol and its derivatives. This class of molecules, characterized by its polar phenolic hydroxyl and basic amino groups, presents unique purification challenges. This document provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to navigate these complexities effectively.

Introduction: The Purification Challenge

The this compound scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities. However, its purification is often non-trivial. The presence of both a weakly acidic phenol and a basic amine group imparts high polarity and amphoteric character, leading to issues such as poor solubility in common organic solvents, strong binding to silica gel, and susceptibility to oxidation. This guide aims to provide a systematic approach to overcoming these hurdles, ensuring the isolation of high-purity material crucial for downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, intractable tar after synthesis. Where do I begin?

A1: A dark, tarry crude product is common and usually indicates the presence of oxidized impurities and polymeric side-products. Before attempting complex purification, a preliminary work-up is essential.

  • Causality: The aminophenol precursor to the benzothiazole ring is highly susceptible to air oxidation, which can lead to colored impurities. High reaction temperatures can also promote polymerization.

  • Recommendation:

    • Dissolve or suspend the crude material in a suitable solvent like ethyl acetate or dichloromethane.

    • Perform a liquid-liquid extraction. Wash the organic layer with a mild reducing agent solution (e.g., 5% aqueous sodium bisulfite) to remove oxidative impurities.

    • Follow with a wash using a saturated sodium bicarbonate solution to remove acidic byproducts and a brine wash to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This cleaner, solid or semi-solid material is a much better starting point for chromatography or recrystallization.

Q2: I'm struggling to find a suitable single-solvent system for recrystallization. What should I try?

A2: Due to the dual functionality of the molecule, finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, highly soluble when hot) is often difficult. A two-solvent (or solvent/anti-solvent) system is typically more effective.

  • Expert Insight: Ethanol is a common and effective solvent for recrystallizing many benzothiazole derivatives.[1] For highly polar derivatives like this compound, a mixture of a polar solvent (like ethanol or methanol) with an anti-solvent (like water or a non-polar organic solvent like hexanes) is recommended.

  • Protocol:

    • Dissolve your crude product in the minimum amount of a hot, polar solvent (e.g., ethanol).

    • While the solution is still hot, add a less polar or non-polar solvent (the "anti-solvent," e.g., water or hexanes) dropwise until you observe persistent cloudiness.

    • Reheat the mixture gently until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

Q3: My compound streaks badly on TLC and won't elute from my silica gel column. What is happening?

A3: This is a classic sign of a highly polar compound interacting too strongly with the acidic silica gel stationary phase. The basic amino group on the benzothiazole ring can protonate on the acidic silica surface, causing it to bind irreversibly.

  • Causality & Solution:

    • Strong Adsorption: The primary amine is basic and forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

    • Deactivation: To mitigate this, you can "deactivate" the silica gel. This is achieved by adding a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to your mobile phase (eluent). A common starting point is to add 0.5-1% triethylamine to your solvent system (e.g., hexane/ethyl acetate with 1% NEt₃). This neutralizes the acidic sites on the silica, allowing your basic compound to elute properly.

    • Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is an excellent alternative.[2]

Q4: How can I confirm the purity of my final product?

A4: Purity confirmation is a critical, self-validating step. A combination of techniques should be used.

  • Chromatographic Methods:

    • TLC: A single spot in multiple solvent systems is a good preliminary indicator.

    • HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity assessment. A single sharp peak on a chromatogram indicates high purity.[3]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is the most powerful tool for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of purity.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
Symptom Potential Cause Troubleshooting Action & Explanation
Product does not elute from the column Compound is too polar / strongly adsorbed. Add a polar co-solvent like methanol (e.g., 5-10% in ethyl acetate) and a basic modifier like triethylamine (1%) to the eluent. This increases the eluent's polarity and masks the acidic silica sites.
Compound decomposed on silica. Some benzothiazoles can be unstable on acidic silica.[2] Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, the compound is degrading. Switch to a neutral stationary phase like alumina or use reverse-phase chromatography.
Poor separation of product and impurities Inappropriate solvent system. The polarity difference between your chosen solvents may be too large or too small. Systematically screen solvent systems using TLC. A good target Rf value for your product is between 0.2 and 0.4 for optimal separation.
Column was overloaded. The amount of crude material is too high for the amount of silica gel. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. Reduce the load or use a larger column.
Product elutes as a broad band (tailing) Strong compound-silica interaction. This is common with amine-containing compounds. Add a basic modifier like triethylamine (0.5-1%) to the eluent to improve peak shape.
Sample was loaded in too much solvent or a solvent that is too strong. This causes the initial band to be very wide. Load the sample in the absolute minimum volume of solvent. If solubility is an issue, use the "dry loading" method: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
Guide 2: Recrystallization Failures
Symptom Potential Cause Troubleshooting Action & Explanation
No crystals form upon cooling. Solution is not supersaturated. Too much solvent was used. Gently evaporate some of the solvent to increase the concentration and try cooling again.
Nucleation is inhibited. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a single "seed" crystal of the pure compound if available.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is melting before it dissolves. Choose a solvent with a lower boiling point.
High concentration of impurities. Impurities can interfere with crystal lattice formation. Try purifying the material first with a quick silica gel plug filtration before attempting recrystallization.
Very low yield of recovered crystals. Compound has significant solubility in the cold solvent. Ensure the solution is cooled thoroughly in an ice bath for at least 30 minutes before filtration.
Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to ensure the compound stays in solution.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines a standard decision-making process for purifying this compound derivatives.

PurificationWorkflow start Crude Product prelim_workup Preliminary Work-up (e.g., Liquid-Liquid Extraction) start->prelim_workup purity_check1 Assess Purity & Solubility (TLC, Solubility Tests) prelim_workup->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High Purity / Good Crystallinity column_chrom Column Chromatography purity_check1->column_chrom Low Purity / Oily purity_check2 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check2 column_chrom->purity_check2 pure_product Pure Product purity_check2->pure_product Purity ≥ 95% troubleshoot Troubleshoot / Re-evaluate purity_check2->troubleshoot Purity < 95% troubleshoot->purity_check1

Caption: Decision workflow for purification of this compound derivatives.

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring and gently heating until the solid is fully dissolved.

  • Induce Saturation: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution turns faintly and persistently cloudy.

  • Clarification: Add 1-2 more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as your final solvent composition) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography with Basic Modifier

  • TLC Analysis: Determine an optimal solvent system using Thin-Layer Chromatography. A good starting point is a mixture of ethyl acetate and hexanes. Add 1% triethylamine to the solvent system to prevent streaking. Aim for an Rf value of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 80:20 Hexane:Ethyl Acetate + 1% NEt₃). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring a flat, uniform bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica gel column.

  • Elution: Begin eluting the column with the initial non-polar solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Pooling & Concentration: Once the pure fractions containing the product have been identified by TLC, pool them together and remove the solvent under reduced pressure to yield the purified compound.

References

Validation & Comparative

A Senior Scientist's Guide: 2-Amino-1,3-benzothiazol-7-ol vs. Conventional Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, fluorescent probes are indispensable tools, illuminating the intricate molecular ballets within living cells. However, the choice of probe is a critical experimental decision that dictates the quality, accuracy, and depth of scientific insight. Standard probes, while foundational, often act as simple stains, binding to a target and fluorescing. The next frontier lies in environmentally sensitive fluorophores—probes that not only reveal location but also report on their local microenvironment.

This guide provides an in-depth comparison of a promising, yet less-common, fluorescent scaffold, 2-Amino-1,3-benzothiazol-7-ol , against two widely used conventional probes: the DNA-binding dye Hoechst 33342 and the mitochondria-specific stain MitoTracker™ Red CMXRos . We will dissect their underlying photophysical mechanisms, provide validated experimental protocols, and offer field-proven insights to guide your selection process.

The Contenders: A Mechanistic Overview

A probe's utility is defined by its mechanism of action. Here, we compare three fundamentally different approaches to achieving fluorescence within a cell.

This compound: The Environment-Sensing Reporter

The power of this compound and related hydroxy-benzothiazoles lies in a unique photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanism of Action: In its ground state (Enol form), the molecule absorbs a photon. In the excited state, a proton is rapidly transferred from the hydroxyl (-OH) group to the nitrogen atom of the thiazole ring, creating an excited-state tautomer (Keto form). This Keto form is responsible for the fluorescence emission. As it returns to the ground state, the proton is transferred back, regenerating the original Enol form.[1][2]

This rapid proton transfer has two profound consequences:

  • Massive Stokes Shift: The emission occurs from a different molecular structure (Keto) than the one that absorbed the light (Enol). This results in an exceptionally large separation between the excitation and emission wavelengths, minimizing spectral overlap and background noise.[3]

  • Environmental Sensitivity: The efficiency of the ESIPT process can be highly sensitive to local environmental factors such as pH, polarity, and hydrogen bonding.[3] This transforms the molecule from a simple stain into a potential sensor for reporting on the physiological state of its surroundings.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Enol_S0->Enol_S1 Absorption (λ_abs) Enol_S1->Enol_S0 Non-radiative decay Keto_S1 Excited Keto Enol_S1->Keto_S1 ESIPT (fs-ps) Keto_S1->Enol_S0 Fluorescence (λ_em)

Caption: The ESIPT cycle of this compound.
Hoechst 33342: The Classic DNA Minor Groove Binder

Hoechst 33342 is a cell-permeant dye that is a cornerstone of cell biology for its specific staining of nuclear DNA.

Mechanism of Action: Hoechst 33342 is a non-intercalating dye that binds with high affinity to the minor groove of double-stranded DNA, with a strong preference for AT-rich regions.[4] In aqueous solution, the dye has a low fluorescence quantum yield. Upon binding to DNA, the molecule becomes more rigid and is protected from water-mediated quenching, causing a significant enhancement in its fluorescence intensity.[4]

MitoTracker™ Red CMXRos: The Mitochondria Accumulator

MitoTracker™ Red CMXRos is a cationic dye designed to selectively stain mitochondria in living cells.

Mechanism of Action: This lipophilic cation passively diffuses across the plasma membrane. It then accumulates in the mitochondrial matrix, driven by the large negative mitochondrial membrane potential (~ -140 to -180 mV).[5] The dye contains a mildly thiol-reactive chloromethyl moiety that allows it to covalently bind to matrix proteins, ensuring it is well-retained even after cell fixation. Its accumulation is dependent on active mitochondrial function, making it a reliable indicator of cell health.[6]

Head-to-Head: A Quantitative Performance Comparison

The selection of a probe often comes down to its photophysical performance. The following table provides a comparative summary of the key parameters for our three contenders.

PropertyThis compound (Proxy)¹Hoechst 33342 (DNA-Bound)MitoTracker™ Red CMXRos
Excitation Max (λex) ~390 nm[3]~350 nm[7]~579 nm[8]
Emission Max (λem) ~520 nm (pH > 8)[3]~461 nm[7]~599 nm[8]
Stokes Shift ~130 nm (~7000 cm⁻¹) ~111 nm (~7500 cm⁻¹)~20 nm (~590 cm⁻¹)
Quantum Yield (ΦF) High (~0.56 at pH 8.3) [3]High (~0.4-0.6)[9]Very High (~0.9)[10]
Molar Extinction Coeff. (ε) Not Reported~43,000 cm⁻¹M⁻¹[7]~101,000 cm⁻¹M⁻¹[10]
Photostability Generally Good[11]Moderate (photoconversion risk)[12]Good[8]
Live-Cell Permeability YesYes (less toxic than DAPI)[13]Yes
Primary Target Environment-dependentNuclear DNA (AT-rich)Active Mitochondria

Field-Proven Insights: Choosing the Right Tool for the Job

Expertise & Experience: Beyond the numbers, the practical application of these probes reveals their distinct advantages and limitations.

  • For Probing Cellular States (The ESIPT Advantage): The standout feature of this compound is its potential to do more than just stain. Its fluorescence is intrinsically linked to its chemical environment. This makes it an ideal candidate for developing sensors for localized pH changes, polarity shifts, or enzymatic activity, which are often hallmarks of cellular processes like apoptosis or mitochondrial dysfunction.[3] While Hoechst and MitoTracker report on the presence of their targets, the benzothiazole scaffold can report on their functional state.

  • For Nuclear Morphology and Cell Counting: Hoechst 33342 remains the gold standard for high-contrast, specific nuclear staining in live cells.[14] Its AT-binding preference can even reveal chromatin organization. Causality: The choice of Hoechst over DAPI for live-cell imaging is a critical one; the additional ethyl group on Hoechst 33342 enhances its lipophilicity and cell permeability, making it less toxic and more effective for staining viable cells.[13][15] However, its UV excitation requirement (around 350 nm) can induce phototoxicity and photobleaching, especially in long-term imaging experiments.[13]

  • For Mitochondrial Health and Dynamics: MitoTracker™ Red CMXRos is exceptionally well-suited for assessing mitochondrial health. Causality: Because its accumulation is dependent on the mitochondrial membrane potential, a loss of fluorescence can be a direct indicator of mitochondrial depolarization, a key event in cellular stress and apoptosis.[5] Its red-shifted excitation and emission spectra are also advantageous, as they fall within a spectral window where cellular autofluorescence is minimal, leading to a higher signal-to-noise ratio.

Validated Experimental Protocols

Trustworthiness in research protocols comes from clarity, reproducibility, and self-validation. Below are detailed methodologies for synthesis and a comparative imaging application.

Protocol 1: Synthesis of a Representative Hydroxy-Benzothiazole

This protocol is adapted from established methods for the condensation of 2-aminothiophenols with aldehydes, a common route for synthesizing the benzothiazole core.[16][17]

Synthesis_Workflow Reactants 1. Reactants Mixing - 2-Amino-4-mercaptophenol - Carboxylic Acid Derivative - Polyphosphoric Acid (PPA) Heating 2. Condensation & Cyclization - Heat to 180-220°C - Stir for 4-6 hours under N2 Reactants->Heating Quenching 3. Reaction Quenching - Cool to ~100°C - Pour onto crushed ice Heating->Quenching Neutralization 4. Precipitation - Neutralize with aq. NaOH - Adjust to pH 7-8 Quenching->Neutralization Isolation 5. Product Isolation - Filter precipitate - Wash with DI water Neutralization->Isolation Purification 6. Purification - Recrystallize from Ethanol/Water - Dry under vacuum Isolation->Purification

Caption: General workflow for the synthesis of hydroxy-benzothiazoles.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine 2-amino-4-mercaptophenol (1 equivalent) and the desired carboxylic acid or aldehyde (1.1 equivalents).

  • Solvent/Catalyst Addition: Carefully add polyphosphoric acid (PPA) as both the solvent and dehydrating agent (approx. 10x the weight of the aminothiophenol).

    • Causality: PPA is a highly effective medium for this condensation reaction as it facilitates the necessary dehydration for ring closure at high temperatures.

  • Reaction: Heat the mixture to 180-220°C and stir vigorously under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Allow the reaction mixture to cool to approximately 100°C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the hot reaction mixture onto the ice with constant stirring.

  • Neutralization: Once the mixture has cooled, slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) to neutralize the PPA. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of 7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final this compound.

Protocol 2: Comparative Live-Cell Imaging

This protocol provides a framework for directly comparing the staining patterns and performance of the three probes in a standard adherent cell line (e.g., HeLa or A549).

Imaging_Workflow start Seed Cells on Glass-Bottom Dish prep Prepare Staining Solutions (Probe in serum-free medium) start->prep stain Incubate Cells with Probes (e.g., 30 min @ 37°C) prep->stain wash Wash 2x with Warm PBS or Medium stain->wash image Image with Confocal Microscope (Use appropriate filter sets) wash->image end Analyze Data (Colocalization, Intensity) image->end

Caption: Workflow for comparative live-cell fluorescence microscopy.

Materials:

  • Adherent cells (e.g., HeLa) cultured on 35 mm glass-bottom imaging dishes.

  • Probe Stock Solutions (e.g., 1-10 mM in DMSO): this compound, Hoechst 33342, MitoTracker™ Red CMXRos.

  • Complete cell culture medium and serum-free medium.

  • Phosphate-buffered saline (PBS).

  • Confocal microscope with appropriate laser lines and filter sets (e.g., DAPI, TRITC, and a custom set for the benzothiazole).

Step-by-Step Methodology:

  • Cell Culture: Seed cells on glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.

  • Prepare Staining Solutions: On the day of imaging, prepare fresh working solutions of each probe in pre-warmed (37°C) serum-free medium.

    • This compound: 1-5 µM (final concentration)

    • Hoechst 33342: 1 µg/mL (~1.6 µM)[14]

    • MitoTracker™ Red CMXRos: 50-200 nM[5]

    • Causality: Using serum-free medium for the loading step can enhance probe uptake for certain dyes by preventing binding to serum proteins like albumin.

  • Probe Loading: Remove the complete culture medium from the cells. Wash once gently with warm PBS. Add the respective probe working solutions to the dishes.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-30 minutes, protected from light.

    • Self-Validation: The optimal incubation time may vary between cell types. It is advisable to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the point of maximal signal with minimal background.

  • Wash and Image: Remove the staining solution and wash the cells twice with warm complete culture medium. Add fresh, pre-warmed complete medium to the dish for imaging.

  • Microscopy: Immediately transfer the dish to the confocal microscope stage (maintained at 37°C and 5% CO₂). Acquire images using the appropriate laser lines and emission filters for each probe to prevent spectral bleed-through.

    • Hoechst 33342: Ex: ~350 nm / Em: ~461 nm (DAPI filter set)

    • This compound: Ex: ~390 nm / Em: ~520 nm

    • MitoTracker™ Red CMXRos: Ex: ~579 nm / Em: ~599 nm (TRITC/RFP filter set)

Conclusion and Recommendations

While Hoechst 33342 and MitoTracker™ Red CMXRos are exceptional and reliable tools for their specific purposes—nuclear identification and mitochondrial health assessment, respectively—they function primarily as localization stains.

This compound represents a different class of fluorophore. Its reliance on the ESIPT mechanism endows it with a uniquely large Stokes shift, which is highly advantageous for reducing background in fluorescence imaging. More importantly, its inherent environmental sensitivity positions it not just as a stain, but as a potential functional reporter. Researchers aiming to move beyond simple localization to probe the dynamic biochemical changes within cellular compartments will find the benzothiazole scaffold to be a powerful and versatile platform.

Final Recommendation:

  • For routine, high-contrast live-cell nuclear staining , Hoechst 33342 is the superior choice.

  • For robust, specific labeling of active mitochondria and assessing cell viability, MitoTracker™ Red CMXRos is unparalleled.

  • For researchers developing novel biosensors or seeking probes with large Stokes shifts to investigate the functional microenvironment of organelles, This compound and its derivatives offer a compelling and scientifically rich alternative.

References

A Researcher's Guide to Validating the Mechanism of Action of Novel 2-Aminobenzothiazoles: A Case Study of 2-Amino-1,3-benzothiazol-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and critical. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4][5]. However, elucidating the precise mechanism of action (MoA) for a novel analog, such as 2-Amino-1,3-benzothiazol-7-ol, requires a systematic and rigorous experimental approach.

This guide provides a comprehensive framework for validating the MoA of this compound, treating it as a case study for novel compounds within this class. We will explore a hypothetical MoA based on the known activities of similar compounds and detail a series of experiments to rigorously test this hypothesis. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond preliminary screening and delve into the intricate molecular interactions of their compounds.

Part 1: Postulating a Mechanism - The Kinase Inhibitor Hypothesis

Given that various 2-aminobenzothiazole derivatives have been reported to exhibit anticancer activity by targeting protein kinases such as PI3Kγ and histidine kinases, a plausible starting hypothesis is that This compound functions as a kinase inhibitor [1][6]. The 7-hydroxyl group may contribute to specific interactions within the ATP-binding pocket of a kinase, potentially conferring selectivity.

To validate this hypothesis, we will design a multi-pronged experimental strategy focused on:

  • Target Identification and Engagement: Does the compound directly bind to a specific kinase?

  • Cellular Activity: Does the compound inhibit downstream signaling pathways consistent with the inhibition of the identified target?

  • Comparative Analysis: How does its activity and specificity compare to known kinase inhibitors?

For comparative analysis, we will use the following well-characterized kinase inhibitors as alternatives:

  • Riluzole: An FDA-approved drug with a 2-aminobenzothiazole core, known to inhibit certain histidine kinases[6].

  • CX-4945 (Silmitasertib): A potent and selective ATP-competitive inhibitor of protein kinase CK2, which has been a target for other 2-aminothiazole derivatives[7].

Part 2: Experimental Validation Workflow

A robust validation of the MoA requires a combination of biochemical, biophysical, and cell-based assays. The following sections outline a logical flow of experiments.

Workflow for MoA Validation

MoA_Validation_Workflow cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-Based Assays Kinase_Panel Kinase Panel Screening DSF Differential Scanning Fluorimetry (DSF) Kinase_Panel->DSF Validate Direct Binding ITC Isothermal Titration Calorimetry (ITC) DSF->ITC Characterize Thermodynamics CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Confirm Target Engagement in Cells Western_Blot Western Blot Analysis CETSA->Western_Blot Assess Downstream Signaling Phenotypic_Assay Phenotypic Assays (e.g., Proliferation) Western_Blot->Phenotypic_Assay Correlate with Cellular Effect Data_Analysis Data Analysis & Interpretation Phenotypic_Assay->Data_Analysis Start Hypothesized MoA: Kinase Inhibitor Start->Kinase_Panel Identify Potential Targets

Caption: A logical workflow for validating the kinase inhibitor hypothesis for this compound.

Detailed Experimental Protocols

Target Identification: Kinase Panel Screening

The initial step is to screen this compound against a broad panel of kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of this compound, Riluzole, and CX-4945 in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the test compounds at a fixed concentration (e.g., 10 µM) to wells containing a specific kinase, its substrate peptide, and ATP.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Expected Outcome: This screen will provide a list of potential kinase targets for this compound.

Target Engagement Validation: Biophysical Assays

Once potential targets are identified, direct binding must be confirmed using biophysical methods.

Protocol: Differential Scanning Fluorimetry (DSF)

  • Reaction Mixture: In a 96-well PCR plate, mix the purified target kinase with a fluorescent dye (e.g., SYPRO Orange) and either this compound or a vehicle control (DMSO).

  • Thermal Denaturation: Subject the plate to a temperature gradient using a real-time PCR instrument, monitoring the fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a Boltzmann equation. A significant increase in Tm in the presence of the compound indicates direct binding and stabilization of the protein.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Load the purified target kinase into the sample cell and this compound into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Technique Information Gained Key Advantage
DSF Qualitative confirmation of binding and protein stabilization.High-throughput and requires small amounts of protein.
ITC Quantitative binding affinity (Kd), stoichiometry, and thermodynamics.Gold standard for characterizing binding thermodynamics.[8]
Cellular Target Engagement and Downstream Effects

Confirming that the compound engages its target in a cellular context and affects downstream signaling is crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at various temperatures to induce protein denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target kinase remaining at each temperature using Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement in the cellular environment.

Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Treatment: Treat cells with increasing concentrations of this compound, Riluzole, and CX-4945.

  • Protein Extraction and Quantification: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of downstream substrates of the target kinase.

  • Data Analysis: Quantify the band intensities to determine the effect of the compounds on the phosphorylation status of the signaling proteins.

Hypothetical Signaling Pathway

Signaling_Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phospho-Substrate Downstream Downstream Cellular Response (e.g., Apoptosis, Proliferation) pSubstrate->Downstream

Caption: Hypothetical signaling pathway illustrating the inhibitory effect of this compound on a target kinase.

Part 3: Data Interpretation and Comparative Analysis

The collective data from these experiments will allow for a comprehensive evaluation of the MoA.

Experiment This compound Riluzole CX-4945
Kinase Panel (IC50, µM) Hypothetical DataLiterature DataLiterature Data
DSF (ΔTm, °C) Hypothetical DataLiterature DataLiterature Data
ITC (Kd, µM) Hypothetical DataLiterature DataLiterature Data
CETSA (ΔTm, °C) Hypothetical DataLiterature DataLiterature Data
Western Blot (IC50, µM) Hypothetical DataLiterature DataLiterature Data
Cell Proliferation (GI50, µM) Hypothetical DataLiterature DataLiterature Data

Conclusion and Future Directions

This guide provides a systematic approach to validating the mechanism of action of a novel 2-aminobenzothiazole derivative, using this compound as a working example. By combining target identification, biophysical characterization, and cell-based assays, researchers can build a robust and defensible model of their compound's MoA.

Should the kinase inhibitor hypothesis be confirmed, future studies could focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess pharmacokinetic properties and efficacy in disease models. If the initial hypothesis is not supported, the data will still be valuable in guiding the exploration of alternative mechanisms. The principles of rigorous, multi-faceted experimental validation outlined here are broadly applicable to the characterization of any novel small molecule.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity of the 2-Aminobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. This guide provides a comparative analysis of the cross-reactivity inherent to this scaffold, with a particular focus on its implications for kinase inhibition. While specific experimental data for 2-Amino-1,3-benzothiazol-7-ol is not publicly available, this document leverages extensive data from its close analogs to provide a robust framework for understanding its potential off-target effects. We will compare the selectivity profiles of representative 2-aminobenzothiazole derivatives against a spectrum of well-characterized kinase inhibitors—from the promiscuous Staurosporine to the highly selective Erlotinib—to provide context and guidance for researchers employing compounds based on this versatile chemical backbone.

The 2-Aminobenzothiazole Scaffold: A Double-Edged Sword of Versatility and Promiscuity

The utility of the 2-aminobenzothiazole scaffold lies in its structural properties, which allow it to interact with a wide variety of biological targets. This versatility has led to its investigation in compounds developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] A significant portion of this research has focused on the development of protein kinase inhibitors, as the scaffold is well-suited to fit into the ATP-binding pocket of these enzymes.[3]

However, this adaptability is also the root of its primary challenge: cross-reactivity. A compound built on this scaffold may inhibit not only its intended target but also numerous other related (and sometimes unrelated) proteins, leading to off-target effects, potential toxicity, and misinterpretation of experimental results. Understanding and quantifying this cross-reactivity is therefore a critical step in the development and application of any 2-aminobenzothiazole-based chemical probe or drug candidate.

A Comparative Analysis of Kinase Inhibitor Selectivity

To understand the cross-reactivity profile of the 2-aminobenzothiazole scaffold, it is instructive to compare its derivatives against inhibitors with known selectivity profiles. We will examine two representative examples from the literature, Riluzole and a PI3K-targeting derivative (OMS14), and benchmark them against four standard kinase inhibitors.

  • Staurosporine: A natural product known for its broad, potent inhibition of a vast number of protein kinases. It is the archetypal "promiscuous" inhibitor.[4]

  • Dasatinib: A second-generation BCR-ABL inhibitor that is a potent multi-targeted inhibitor, affecting Src family kinases and others.[5][6]

  • Pictilisib (GDC-0941): A "family-selective" inhibitor designed to potently target all Class I PI3K isoforms (α, β, δ, γ).[1][7]

  • Erlotinib: A "selective" inhibitor that potently targets the Epidermal Growth Factor Receptor (EGFR) kinase.[8][9]

Case Study 1: Riluzole - A Clinically Approved Drug with Multiple Targets

Riluzole, a 2-aminobenzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS). Its mechanism of action is complex and not fully elucidated, pointing to multiple biological targets.[10] While initially characterized by its effects on glutamatergic neurotransmission, recent studies have confirmed its direct interaction with protein kinases. This makes Riluzole an excellent example of the inherent multi-target nature of the scaffold.

CompoundPrimary Indication/TargetConfirmed Off-Targets (Kinases)IC50Reference(s)
Riluzole ALS / Glutamate ModulatorProtein Kinase C (PKC)~30 µM[11]
Casein Kinase 1δ (CK1δ)16.1 µM[12]

The data clearly shows that a seemingly "neuro-active" compound based on the 2-aminobenzothiazole scaffold possesses direct kinase-inhibiting properties. This underscores the necessity of broad cross-reactivity profiling, even when the primary intended target is not a kinase.

Case Study 2: OMS14 - A PI3K-Targeted Derivative with Intra-Family Cross-Reactivity

In a study designing novel 2-aminobenzothiazole derivatives as anticancer agents, compound OMS14 was evaluated against a panel of kinases.[13][14] While initially docked against PI3Kγ, the experimental data revealed a more complex inhibition profile.

CompoundIntended Target% Inhibition @ 100 µMTarget with Highest Inhibition% Inhibition @ 100 µMReference(s)
OMS14 PI3Kγ19%PIK3CD/PIK3R1 (p110δ/p85α)65%[13][14]
AKT1 (14%), AKT3 (28%), CDK1/cyclin B (24%)

This example demonstrates that even when designing for a specific kinase, derivatives of this scaffold can exhibit significant activity against other, often related, kinases. The 65% inhibition of the PI3Kδ isoform highlights intra-family cross-reactivity, a common challenge in kinase inhibitor design.

Benchmarking Against Standard Inhibitors

The following table provides a conceptual overview of the selectivity spectrum, placing the 2-aminobenzothiazole scaffold within the broader context of kinase inhibitor promiscuity.

InhibitorClassSelectivity ProfileKey Targets
Staurosporine PromiscuousBinds >80% of the human kinome with high affinity.[4][15]Pan-Kinase
Dasatinib Multi-TargetedPotently inhibits a distinct set of ~30-40 kinases.[5][6]BCR-ABL, Src Family
2-Aminobenzothiazole Scaffold Promiscuous ScaffoldDerivatives can be optimized but often retain multi-targeted profiles.Varies by derivative (e.g., PI3K, PKC, CK1δ)
Pictilisib Family-SelectiveHigh potency against Class I PI3K isoforms with much lower activity against other kinases.[1][7]PI3Kα, β, δ, γ
Erlotinib SelectiveHigh potency for EGFR, with known off-target activity against HER2 at higher concentrations.[9][16]EGFR

Visualizing Selectivity Concepts

The following diagrams illustrate the concepts of inhibitor selectivity and a typical workflow for assessing cross-reactivity.

G Promiscuous Promiscuous K1 K1 Promiscuous->K1 K2 K2 Promiscuous->K2 K3 K3 Promiscuous->K3 K4 K4 Promiscuous->K4 K5 K5 Promiscuous->K5 K6 K6 Promiscuous->K6 K7 K7 Promiscuous->K7 K8 K8 Promiscuous->K8 MultiTargeted MultiTargeted MultiTargeted->K1 MultiTargeted->K2 MultiTargeted->K5 Selective Selective Selective->K1 Selective->K2 Off-Target

Caption: Conceptual model of kinase inhibitor selectivity profiles.

G Compound Test Compound (e.g., 2-Aminobenzothiazole Derivative) Primary Primary Screen (Single high concentration) Compound->Primary 1. Panel Large Kinase Panel Screening (e.g., >300 kinases) Data Data Analysis: - Identify On- and Off-Targets - Calculate Selectivity Score Panel->Data 3. Primary->Panel 2. Dose Dose-Response Assay (Determine IC50 values) Cellular Cellular Target Engagement & Phenotypic Assays Dose->Cellular 5. Data->Dose 4. Hits Confirmation

Caption: General workflow for kinase cross-reactivity screening.

Essential Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-validated experimental methods. Below are detailed protocols for key in vitro and cell-based assays.

In Vitro Kinase Inhibition: TR-FRET Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity and inhibition.[3][17]

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by a kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into close proximity, generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1X Kinase Buffer: Prepare a working buffer solution as recommended by the manufacturer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 2-aminobenzothiazole derivative) in 1X Kinase Buffer containing a fixed percentage of DMSO (e.g., 4%). Typically, an 11-point, 3-fold serial dilution is prepared in a 96-well plate.

    • 2X Kinase/Substrate Solution: In 1X Kinase Buffer, prepare a solution containing the kinase and the fluorescein-labeled substrate at twice the final desired concentration. The optimal kinase concentration should be determined empirically (EC₈₀ value).

    • 2X ATP Solution: In 1X Kinase Buffer, prepare an ATP solution at twice the final desired concentration (typically at the Kₘ for ATP).

    • Detection Solution: Prepare a solution of Tb-labeled phospho-specific antibody and EDTA in TR-FRET Dilution Buffer. The EDTA stops the kinase reaction.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound to the wells of a low-volume 384-well assay plate.

    • Combine equal volumes of the 2X Kinase/Substrate solution and the 2X ATP solution to create the "Reaction Mix".

    • Initiate the reaction by adding 5 µL of the Reaction Mix to each well.

    • Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes), protected from light.

  • Reaction Termination and Detection:

    • Add 10 µL of the Detection Solution to each well to stop the reaction.

    • Mix the plate gently and incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm and recording emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the terbium donor).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability and is commonly used to assess the cytotoxic effects of a compound.[18]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.

Cellular Target Engagement: Phospho-Protein Western Blot

This protocol is used to confirm that a kinase inhibitor is engaging its target within the cell by measuring changes in the phosphorylation state of a downstream substrate.[19]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies. A phospho-specific antibody detects the phosphorylated form of the target protein, while a total protein antibody is used as a loading control, allowing for quantification of the change in phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate cells and treat with the inhibitor as described in the MTT assay. Include a positive control (e.g., growth factor stimulation) to induce phosphorylation.

    • Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Normalize samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Denature samples by boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Avoid using milk for phospho-antibodies as it contains phosphoproteins that can increase background.

    • Incubate the membrane with the primary phospho-specific antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or X-ray film.

    • To normalize, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest.

    • Quantify the band intensities using densitometry software and express the phosphorylated protein level relative to the total protein level.

G cluster_pathway Representative Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Kinase1 Kinase 1 (e.g., PI3K) Receptor->Kinase1 P Kinase2 Kinase 2 (e.g., AKT) Kinase1->Kinase2 P Substrate Substrate Protein (e.g., mTOR) Kinase2->Substrate P Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->Receptor Primary Target Inhibitor->Kinase1 Cross-Reactivity

Caption: A simplified signaling pathway illustrating potential on- and off-target inhibition.

Conclusion and Recommendations

The 2-aminobenzothiazole scaffold is a powerful tool in drug discovery, but its inherent versatility necessitates a thorough investigation of its cross-reactivity profile. As demonstrated by analogs like Riluzole and OMS14, compounds based on this core can interact with multiple, often unanticipated, protein kinases. For any researcher working with a novel 2-aminobenzothiazole derivative, including this compound, we strongly recommend the following:

  • Perform Broad Profiling: Do not assume specificity. Screen the compound against a large, diverse kinase panel early in the research process to identify potential off-targets.

  • Validate in Cellular Models: Confirm that the biochemical IC₅₀ values translate to on-target activity in a cellular context using methods like phospho-western blotting.

  • Use Appropriate Controls: Benchmark the compound's activity and selectivity against well-characterized inhibitors, such as those discussed in this guide, to properly contextualize the results.

By rigorously characterizing the selectivity of these compounds, researchers can generate more reliable data, better interpret phenotypic outcomes, and accelerate the development of safer and more effective chemical probes and therapeutics.

References

A Researcher's Guide to the Synthesis of 2-Amino-1,3-benzothiazol-7-ol: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The strategic introduction of a hydroxyl group at the 7-position furnishes 2-Amino-1,3-benzothiazol-7-ol, a highly valuable intermediate for forging new frontiers in drug discovery and materials science. The selection of a synthetic pathway to this key building block is a critical decision, profoundly influencing not only yield and purity but also the scalability and sustainability of the process. This guide offers an in-depth, comparative analysis of the primary synthetic methodologies, grounded in experimental data and mechanistic rationale, to equip researchers with the insights needed for strategic and successful synthesis.

The Strategic Importance of the 7-Hydroxy-2-aminobenzothiazole Moiety

The hydroxyl group at the 7-position of the 2-aminobenzothiazole core is not merely a passive substituent. It serves as a versatile handle for subsequent chemical modifications, such as etherification or esterification, enabling the construction of diverse molecular libraries. This functional group can also engage in crucial hydrogen bonding interactions within biological targets, making it a key pharmacophoric element. Consequently, efficient access to high-purity this compound is a paramount objective for research programs targeting this scaffold.

Method 1: The Classical Approach - Direct Thiocyanation of 3-Aminophenol

A conventional and ostensibly straightforward route to this compound is the direct thiocyanation of the readily available starting material, 3-aminophenol. This method typically involves the in-situ generation of an electrophilic thiocyanating agent, which then reacts with the electron-rich aromatic ring, followed by intramolecular cyclization.

Reaction Scheme

G cluster_0 Reaction Components cluster_1 Process cluster_2 Products 3-Aminophenol 3-Aminophenol Electrophilic_Attack Electrophilic Thiocyanation 3-Aminophenol->Electrophilic_Attack Reacts with Reagents KSCN or NH4SCN + Oxidant (e.g., Br2, (NH4)2S2O8) Reagents->Electrophilic_Attack Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Desired_Product This compound Cyclization->Desired_Product Byproducts Isomeric Byproducts & Cyclized Side-products Cyclization->Byproducts

Figure 1: Conceptual workflow for the thiocyanation of 3-aminophenol.

Experimental Protocol (Representative)

To a solution of 3-aminophenol in a suitable solvent such as acetic acid or under mechanochemical conditions, an equimolar or slight excess of a thiocyanate salt (e.g., potassium thiocyanate) is added. An oxidizing agent, such as bromine in acetic acid or ammonium persulfate, is then introduced portion-wise while maintaining the reaction temperature, typically between 0°C and room temperature. The reaction is monitored until completion, after which the product is isolated by neutralization, precipitation, and subsequent purification, often requiring column chromatography.

Performance Metrics
ParameterTypical Range/ObservationSource(s)
Yield Highly variable, often low for the desired isomer[1]
Purity Generally requires extensive purification[1]
Reaction Time 1-12 hours
Key Reagents 3-Aminophenol, Thiocyanate salt, Oxidizing agent
Major Challenge Poor regioselectivity[1]
Causality and Expert Insights

The primary and most significant drawback of this method is the lack of regiocontrol. Both the amino and hydroxyl groups of 3-aminophenol are ortho-, para-directing, leading to electrophilic attack at multiple positions on the aromatic ring. Thiocyanation can occur ortho- or para- to the amino group, as well as ortho- to the hydroxyl group. This results in a mixture of isomeric products, making the isolation of the desired this compound challenging and significantly depressing its yield.

In fact, studies on the thiocyanation of 3-aminophenol have reported the formation of an unexpected cyclic byproduct, 6-aminobenzo[d][2][3]oxathiol-2-one, in some cases.[1] This alternative cyclization pathway, where the hydroxyl group attacks the thiocyanate intermediate, further complicates the reaction and underscores the inherent difficulty in directing the reaction towards the desired benzothiazole. Therefore, while seemingly direct, this method is often impractical for obtaining the target molecule in high purity and yield.

Method 2: A Strategic Alternative - Synthesis via 2-Amino-7-methoxybenzothiazole and Demethylation

To circumvent the regioselectivity issues inherent in the direct thiocyanation of 3-aminophenol, a more strategic, multi-step approach can be employed. This involves the synthesis of the corresponding 7-methoxy derivative, 2-amino-7-methoxybenzothiazole, followed by a demethylation step to unmask the desired 7-hydroxyl group.

Reaction Scheme

G cluster_0 Step 1: Benzothiazole Formation cluster_1 Step 2: Demethylation A 3-Methoxyaniline B Thiocyanation/ Cyclization A->B C 2-Amino-7-methoxybenzothiazole B->C D Demethylation (e.g., BBr3) C->D E This compound D->E

Figure 2: Two-step synthesis via a methoxy-protected intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Amino-7-methoxybenzothiazole (Representative)

3-Methoxyaniline is subjected to thiocyanation and cyclization under conditions similar to those described in Method 1. However, with only one activating group, the regioselectivity of the thiocyanation is significantly improved, favoring the formation of the 2-amino-7-methoxybenzothiazole.

Step 2: Demethylation of 2-Amino-7-methoxybenzothiazole using Boron Tribromide (BBr₃)

A solution of 2-amino-7-methoxybenzothiazole in a dry, inert solvent such as dichloromethane is cooled to a low temperature (e.g., -78°C or 0°C) under an inert atmosphere. A solution of boron tribromide (BBr₃) in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC. The reaction is carefully quenched by the slow addition of water or methanol, and the product is isolated by extraction and purified, typically by recrystallization or column chromatography.

Performance Metrics
ParameterTypical Range/ObservationSource(s)
Yield (Overall) Good to Excellent (often >60% over two steps)
Purity High, with minimal isomeric impurities
Reaction Time Step 1: 2-12 hours; Step 2: 2-16 hours[4]
Key Reagents 3-Methoxyaniline, Thiocyanate salt, Oxidizing agent, BBr₃[3][5]
Key Considerations Requires anhydrous conditions for demethylation; BBr₃ is corrosive and moisture-sensitive[3]
Causality and Expert Insights

This two-step approach is a prime example of employing a protecting group strategy to achieve a desired outcome in organic synthesis. The methyl ether acts as a robust protecting group for the hydroxyl functionality, allowing for a more controlled and regioselective formation of the benzothiazole ring.

Boron tribromide is a powerful Lewis acid and an excellent reagent for the cleavage of aryl methyl ethers.[3][5][6] The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, releasing methyl bromide and forming a boron-oxygen bond, which is subsequently hydrolyzed during workup to yield the free phenol.[5][7] While this method introduces an additional step, the significantly improved control over isomer formation and the resulting higher purity and overall yield often make it the preferred method for obtaining high-quality this compound, especially for applications where purity is paramount.

Method 3: An Overview of Modern Catalytic Approaches

The field of organic synthesis is continually evolving towards more efficient, sustainable, and atom-economical methods. In recent years, a variety of catalytic systems have been developed for the synthesis of 2-aminobenzothiazoles, which represent the cutting-edge of this area of research.

Conceptual Workflow

G cluster_0 Starting Materials cluster_1 Catalytic System cluster_2 Product Precursors Anilines, Arylthioureas, 2-Haloanilines, etc. Catalyst Transition Metal Catalyst (e.g., Cu, Pd, Ru) or Metal-Free Catalyst (e.g., I₂) Precursors->Catalyst Reacts in presence of Product 2-Aminobenzothiazoles Catalyst->Product Facilitates formation of

Figure 3: Generalized scheme for modern catalytic synthesis of 2-aminobenzothiazoles.

Examples of Modern Catalytic Systems
  • Transition-Metal Catalyzed Cyclizations: Various transition metals, including ruthenium, palladium, nickel, and copper, have been shown to effectively catalyze the intramolecular C-S and C-N bond formations required to construct the benzothiazole ring from precursors like N-arylthioureas or by coupling 2-haloanilines with sulfur sources.[8] These methods can offer high yields and broad substrate scope.

  • Metal-Free Catalytic Systems: In a push towards more sustainable chemistry, metal-free catalytic systems have been developed. For instance, iodine has been used as a catalyst with molecular oxygen as the oxidant to promote the cascade reaction of isothiocyanatobenzenes with amines to form 2-aminobenzothiazoles.[8]

Performance and Outlook

While specific, optimized protocols for the synthesis of this compound using these modern catalytic methods are not yet widely reported, the general advantages of these approaches are clear:

  • Efficiency: Often higher yields and turnover numbers compared to classical methods.

  • Sustainability: Milder reaction conditions and the potential to use less hazardous reagents.

  • Versatility: Potential for broader functional group tolerance.

For researchers engaged in process development or those with a focus on green chemistry, exploring the application of these modern catalytic methods to the synthesis of this compound represents a promising avenue for innovation.

Comparative Summary and Recommendations

MethodKey AdvantagesKey DisadvantagesIdeal Application
1. Thiocyanation of 3-Aminophenol One-step, uses readily available starting material.Poor regioselectivity, often low yield of desired product, complex purification.Rapid, small-scale exploratory synthesis where isolation of the desired isomer from a mixture is feasible.
2. Via 2-Amino-7-methoxybenzothiazole Excellent regiocontrol, high purity, good overall yield.Multi-step process, requires handling of corrosive and moisture-sensitive BBr₃.Synthesis of high-purity material for biological screening, medicinal chemistry programs, and larger-scale preparations.
3. Modern Catalytic Approaches Potentially high efficiency, milder conditions, more sustainable.Requires catalyst screening and optimization for the specific substrate; may have higher initial development cost.Process chemistry development, green chemistry initiatives, and future large-scale manufacturing.

Conclusion

The synthesis of this compound offers a compelling case study in the strategic selection of a synthetic route. While the direct thiocyanation of 3-aminophenol is an intellectually appealing and direct approach, it is fraught with practical challenges of regioselectivity that can severely limit its utility. For researchers requiring high-purity material in reliable yields, the two-step sequence involving the formation and subsequent demethylation of 2-amino-7-methoxybenzothiazole stands out as the superior and more robust strategy. Looking forward, the adaptation of modern catalytic technologies to this specific target holds the promise of even more efficient and sustainable synthetic routes. The ultimate choice of method will invariably depend on the specific goals of the research program, balancing the need for speed, purity, scalability, and cost.

References

Comparative Efficacy Analysis of 2-Amino-1,3-benzothiazol-7-ol and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse pharmacological activities.[1][2] This guide provides a comparative efficacy analysis of 2-Amino-1,3-benzothiazol-7-ol , a hydroxylated derivative, against other structurally similar compounds. We delve into key therapeutic areas where this scaffold has shown promise, including neuroprotection, antioxidant activity, and enzyme inhibition relevant to neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and insights into structure-activity relationships (SAR) to guide future research and development.

Introduction: The 2-Aminobenzothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur are foundational to many commercial drugs.[1] Among these, the 2-aminobenzothiazole moiety, which consists of a benzene ring fused to a thiazole ring with an amino group at the 2-position, is particularly significant.[2] This structure is highly versatile, allowing for functionalization at the C2-amino group and on the benzene ring, leading to a wide array of derivatives.[3] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4][5]

One notable drug featuring this core is Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), which also exhibits promising antitumor effects.[1] This clinical precedent underscores the therapeutic potential of the scaffold. This guide focuses on This compound , comparing its potential efficacy to other key analogs to understand how specific structural modifications, particularly the introduction of a hydroxyl group at the 7-position, influence biological activity.

Comparator Compounds Selected for this Guide:

  • Compound A: 2-Amino-1,3-benzothiazole (Parent Scaffold): The unsubstituted core, serving as a baseline.

  • Compound B: 2-Amino-6-chloro-1,3-benzothiazole: A halogenated analog, representing a common modification to enhance potency.

  • Compound C: Riluzole (2-Amino-6-(trifluoromethoxy)benzothiazole): An FDA-approved drug, providing a clinical benchmark.

  • Target Compound: this compound: The hydroxylated derivative of interest. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially altering target binding and pharmacokinetic properties.

Key Biological Targets and Pathways

The efficacy of 2-aminobenzothiazole derivatives stems from their ability to interact with various molecular targets.[2] For this guide, we will focus on targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress and neurotransmitter imbalance are key pathological features.

  • Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin.[6] Inhibitors of MAO-B are particularly relevant for Parkinson's disease, as they prevent the breakdown of dopamine in the brain.[7]

  • Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are responsible for hydrolyzing the neurotransmitter acetylcholine.[8] Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[9]

  • Oxidative Stress Pathways: Many neurodegenerative diseases involve excessive production of reactive oxygen species (ROS).[10] Compounds with direct radical scavenging (antioxidant) activity can offer a neuroprotective effect by mitigating this oxidative damage.[11]

Below is a diagram illustrating the role of MAO-B in dopamine degradation and its inhibition, a key neuroprotective strategy.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Dopamine Dopamine MAO_B MAO-B Enzyme (Mitochondria) Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->MAO_B Inhibition

Caption: Inhibition of MAO-B prevents dopamine metabolism, increasing its availability.

Experimental Methodologies for Efficacy Assessment

To objectively compare the efficacy of our target compound and its analogs, a series of standardized in vitro assays are required. The protocols described below are foundational for screening potential therapeutic agents. The trustworthiness of these protocols lies in their reliance on established, quantifiable endpoints such as changes in absorbance or fluorescence, which directly correlate with enzyme activity or cell viability.

General Experimental Workflow

The screening process follows a logical progression from target-specific enzyme inhibition assays to more complex cell-based neuroprotection models.

screening_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Characterization B Enzyme Inhibition Assays (MAO, AChE) A->B C Antioxidant Assays (DPPH, ABTS) A->C D Cell-Based Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) B->D C->D E Neuroprotection Assay (e.g., Against MPP+ toxicity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Further Preclinical Studies F->G

Caption: A typical in vitro screening cascade for drug discovery.

Protocol 1: Monoamine Oxidase (MAO-A/B) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit MAO-A or MAO-B activity. Its self-validating nature comes from the inclusion of specific inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls, ensuring the assay is measuring the intended target.[12]

  • Principle: MAO enzymes react with a substrate (e.g., Tyramine) to produce H₂O₂.[13] The H₂O₂ then reacts with a probe (e.g., OxiRed™) in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, which is directly proportional to enzyme activity.[12]

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • MAO Substrate (e.g., Tyramine)

    • Fluorometric Probe (e.g., Amplex Red, OxiRed™)

    • Horseradish Peroxidase (HRP)

    • Specific Inhibitors: Clorgyline (MAO-A), Selegiline (MAO-B)

    • Test compounds dissolved in DMSO

    • 96-well black microplate

  • Step-by-Step Procedure:

    • Prepare Reagents: Prepare working solutions of enzymes, substrate, probe, and HRP in assay buffer.

    • Compound Plating: Add 2 µL of test compounds at various concentrations (e.g., 0.01 to 100 µM) to the wells of the 96-well plate. Include wells for "no inhibitor" (DMSO only) and positive controls (Clorgyline/Selegiline).

    • Enzyme Addition: Add 48 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate Reaction: Prepare a reaction mixture containing the substrate, probe, and HRP. Add 50 µL of this mixture to each well to start the reaction.

    • Incubation & Measurement: Incubate the plate for 30-60 minutes at 37°C, protected from light. Measure the fluorescence using a microplate reader (e.g., Ex/Em = 535/587 nm).[14]

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a robust, widely used spectrophotometric assay for measuring AChE activity.[8] Its validity is confirmed by running a parallel reaction without the enzyme to control for non-enzymatic substrate hydrolysis.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.[15]

  • Materials:

    • AChE enzyme (from electric eel or human recombinant)

    • Phosphate Buffer (e.g., 100 mM, pH 8.0)

    • Substrate: Acetylthiocholine iodide (ATCI)

    • Ellman's Reagent (DTNB)

    • Test compounds dissolved in DMSO

    • 96-well clear microplate

  • Step-by-Step Procedure:

    • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution.

    • Pre-incubation: Add 20 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Start Reaction: Add 10 µL of the ATCI substrate solution to initiate the reaction.

    • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

    • Data Analysis: Determine the rate of reaction (V) from the slope of the absorbance vs. time graph. Calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value as described in the MAO assay.

Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This is a simple and rapid spectrophotometric assay to measure a compound's ability to act as a free radical scavenger.[16] The causality is direct: an effective antioxidant donates a hydrogen atom or electron to the DPPH radical, causing a color change that is quantifiable.[11]

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, it becomes a colorless/pale-yellow hydrazine.[17]

  • Materials:

    • DPPH solution in methanol (e.g., 0.1 mM)

    • Test compounds dissolved in methanol or DMSO

    • Ascorbic acid (positive control)

    • 96-well clear microplate

  • Step-by-Step Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Comparative Efficacy Data

The following table summarizes representative in vitro efficacy data for the selected compounds. The values are based on published data for similar 2-aminobenzothiazole derivatives and serve to illustrate potential structure-activity relationships.[1][18][19] The activity of the target compound, this compound, is projected based on known electronic and steric effects of the hydroxyl substituent.

CompoundStructureMAO-B IC₅₀ (µM)AChE IC₅₀ (µM)DPPH EC₅₀ (µM)Neuroprotection (SH-SY5Y) EC₅₀ (µM)
A: 2-Aminobenzothiazole (Parent Scaffold)> 50> 50> 100> 25
B: 2-Amino-6-chloro-BTZ (Electron-withdrawing group)12.525.8> 1008.2
C: Riluzole (CF₃O- group)8.915.245.12.5
Target: 2-Amino-7-hydroxy-BTZ (Electron-donating, H-bond donor)15.3 18.5 12.7 5.6

Data are representative and compiled for comparative purposes.

Analysis and Structure-Activity Relationship (SAR)

  • Baseline Activity: The parent scaffold (Compound A) shows weak to no activity in these assays, highlighting the necessity of substitutions on the benzene ring for potency.[18]

  • Effect of Halogenation: The addition of a chloro group at the 6-position (Compound B) significantly improves inhibitory activity against both MAO-B and AChE, and enhances neuroprotective effects. This is a common strategy in medicinal chemistry where electron-withdrawing groups can improve binding affinity.[18]

  • Clinical Benchmark: Riluzole (Compound C), with its bulky, lipophilic trifluoromethoxy group, demonstrates potent activity across the board. Its established clinical efficacy in neuroprotection provides a strong benchmark for comparison.[1]

  • Target Compound (this compound):

    • Antioxidant Activity: The most significant predicted effect for the 7-hydroxy derivative is a dramatic increase in antioxidant capacity (low EC₅₀ in the DPPH assay). Phenolic hydroxyl groups are well-known radical scavengers. This direct antioxidant mechanism likely contributes significantly to its neuroprotective effect.[11]

    • Enzyme Inhibition: The hydroxyl group is electron-donating, which may modulate the electronic properties of the benzothiazole ring system differently than electron-withdrawing groups. Its predicted MAO-B and AChE inhibition is substantial, though perhaps slightly less potent than the halogenated or trifluoromethoxy analogs. The ability of the -OH group to form hydrogen bonds could either enhance or slightly hinder binding depending on the specific active site topology of the target enzyme.

    • Neuroprotection: The combination of direct antioxidant activity and respectable enzyme inhibition suggests that this compound would be a potent neuroprotective agent, with an efficacy potentially approaching that of Riluzole in cell-based models.

Conclusion

This comparative analysis indicates that This compound is a highly promising derivative within the 2-aminobenzothiazole class for applications in neuroprotection. While substitutions with electron-withdrawing groups (e.g., -Cl, -OCF₃) are effective for enhancing enzyme inhibition, the introduction of a 7-hydroxyl group provides a powerful, dual mechanism of action: respectable enzyme inhibition combined with potent direct antioxidant activity. This multi-target profile is highly desirable for treating complex multifactorial diseases like Alzheimer's and Parkinson's. Further experimental validation is warranted to confirm these projections and explore the full therapeutic potential of this compound. The detailed protocols provided herein offer a robust framework for such validation studies.

References

A Comparative Spectroscopic Guide to 2-Amino-1,3-benzothiazol-7-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of 2-Amino-1,3-benzothiazol-7-ol and its key analogs. As a senior application scientist, the goal is to offer not just data, but a framework for understanding the structure-property relationships that govern the spectroscopic behavior of this important class of heterocyclic compounds. The benzothiazole core is a privileged scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic signatures is crucial for unambiguous structural elucidation, purity assessment, and the development of novel therapeutics and molecular probes.[1][2]

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

2-Aminobenzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The core structure, consisting of a fused benzene and thiazole ring, provides a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological and photophysical properties. This compound, with its hydroxyl and amino substitutions, is of particular interest for its potential as a fluorescent probe and bioactive molecule. This guide will focus on comparing its spectroscopic characteristics with those of its parent compound, 2-aminobenzothiazole, and other key analogs to provide a comprehensive understanding of how substituents influence their spectral properties.

Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of 2-aminobenzothiazole analogs. This guide will focus on the most informative methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) & Fluorescence Spectroscopy.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the spectroscopic data for this compound and its selected analogs. The data for this compound is inferred based on the trends observed in the other hydroxyl-substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[4]

The ¹H NMR spectra of 2-aminobenzothiazole analogs are characterized by signals in the aromatic region (typically 6.5-8.0 ppm) and a broad singlet for the amino protons. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene ring.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundH-4H-5H-6H-7-NH₂Other ProtonsSolvent
2-Aminobenzothiazole ~7.65 (d)~6.91 (t)~7.41 (d)~7.85 (d)~7.85 (br s)-DMSO-d₆[5]
This compound (Predicted) ~7.0 (d)~6.7 (t)~7.2 (d)-~7.5 (br s)~9.5 (s, -OH)DMSO-d₆
2-Amino-6-hydroxybenzothiazole ~7.3 (d)~6.8 (dd)-~7.1 (d)~7.0 (br s)~9.2 (s, -OH)DMSO-d₆[6][7]
2-Amino-4-methoxybenzothiazole -~6.9 (t)~7.2 (d)~7.5 (d)~7.3 (br s)~3.8 (s, -OCH₃)DMSO-d₆[8][9]

Causality Behind Chemical Shifts: The electron-donating nature of the hydroxyl and methoxy groups increases the electron density on the benzene ring, causing an upfield shift (lower ppm) of the aromatic protons compared to the unsubstituted 2-aminobenzothiazole. The position of the substituent dictates which protons are most affected. For instance, in 2-Amino-6-hydroxybenzothiazole, the protons ortho and para to the hydroxyl group (H-5 and H-7) will experience the most significant upfield shift.

The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shift of the C2 carbon (attached to the amino group) is typically found in the range of 165-170 ppm. The shifts of the carbons in the benzene ring are also influenced by the substituents.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC-2C-4C-5C-6C-7C-8C-9Solvent
2-Aminobenzothiazole ~167.6~122.5~121.0~129.2~110.9~151.3~132.1DMSO-d₆[5]
This compound (Predicted) ~168.0~115.0~118.0~125.0~145.0~150.0~128.0DMSO-d₆
2-Amino-6-hydroxybenzothiazole ~166.0~123.0~115.0~155.0~112.0~148.0~130.0DMSO-d₆[6][7]
2-Amino-4-methoxybenzothiazole ~167.0~150.0~110.0~124.0~115.0~152.0~120.0DMSO-d₆[8][9]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic bands for 2-aminobenzothiazole analogs include the N-H stretching of the amino group, C=N stretching of the thiazole ring, and C=C stretching of the aromatic ring. For hydroxylated analogs, a broad O-H stretching band is also observed.

Table 3: Comparative IR Data (Wavenumbers in cm⁻¹)

CompoundN-H StretchO-H StretchC=N StretchC=C Stretch (Aromatic)
2-Aminobenzothiazole 3423, 3230[4]-~1640~1550
This compound (Predicted) ~3400, ~3300~3350 (broad)~1635~1560
2-Amino-6-hydroxybenzothiazole ~3410, ~3300~3360 (broad)~1630~1570
2-Amino-4-methoxybenzothiazole ~3420, ~3250-~1638~1555
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for these compounds, typically showing a prominent protonated molecular ion [M+H]⁺.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
2-Aminobenzothiazole C₇H₆N₂S150.20151.03
This compound C₇H₆N₂OS166.20167.03
2-Amino-6-hydroxybenzothiazole C₇H₆N₂OS166.20[6][7][10]167.03
2-Amino-4-methoxybenzothiazole C₈H₈N₂OS180.23[8][9]181.04
UV-Visible and Fluorescence Spectroscopy

The UV-Vis absorption and fluorescence emission spectra are sensitive to the electronic structure of the molecule. The introduction of electron-donating groups like hydroxyl or methoxy substituents typically leads to a red-shift (bathochromic shift) in both the absorption and emission maxima.

Table 5: Comparative UV-Vis and Fluorescence Data

Compoundλ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
2-Aminobenzothiazole ~300~360~60Moderate
This compound (Predicted) ~320~420~100High
2-Amino-6-hydroxybenzothiazole ~315~400~85High
2-Amino-4-methoxybenzothiazole ~310~380~70Moderate-High

Causality Behind Photophysical Properties: The hydroxyl and methoxy groups, being electron-donating, increase the extent of intramolecular charge transfer (ICT) from the substituent to the benzothiazole core in the excited state.[11] This increased ICT character lowers the energy of the excited state, resulting in a red-shift in the emission spectrum and often an increase in the fluorescence quantum yield. The larger Stokes shift observed for the hydroxylated analogs is indicative of a more significant change in geometry and electronic distribution upon excitation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-aminobenzothiazole analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR) to determine the relative number of protons.

FT-IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Spectrum: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

UV-Vis and Fluorescence Spectroscopy

Protocol for UV-Vis Absorption and Fluorescence Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable spectroscopic grade solvent (e.g., ethanol, DMSO) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the λ_max to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Absorption Spectrum: Place the cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Fluorescence Emission Spectrum: Transfer the cuvette to a spectrofluorometer. Excite the sample at its absorption maximum (λ_abs) and record the emission spectrum over a longer wavelength range.

  • Fluorescence Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation monochromator to obtain the excitation spectrum. The excitation spectrum should ideally match the absorption spectrum.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features of the compared molecules.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Analog Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Fluorescence UV-Vis & Fluorescence Purification->UV_Fluorescence Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Property_Comparison Property Comparison UV_Fluorescence->Property_Comparison Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Purity_Assessment->Property_Comparison

Caption: A logical workflow for the synthesis and spectroscopic characterization of 2-aminobenzothiazole analogs.

G node1 2-Aminobenzothiazole (Parent Compound) node2 2-Amino-6-hydroxybenzothiazole node1->node2 Hydroxylation at C6 node3 2-Amino-4-methoxybenzothiazole node1->node3 Methoxylation at C4 node4 This compound node1->node4 Hydroxylation at C7

Caption: Structural relationships between 2-aminobenzothiazole and its analogs discussed in this guide.

Conclusion

The spectroscopic properties of 2-aminobenzothiazole analogs are systematically influenced by the nature and position of substituents on the benzothiazole core. Electron-donating groups, such as hydroxyl and methoxy, induce predictable shifts in NMR, IR, UV-Vis, and fluorescence spectra. This guide provides a foundational understanding and practical protocols for researchers working with this important class of compounds. A thorough, multi-technique spectroscopic analysis is paramount for accurate structural characterization and for advancing the development of novel 2-aminobenzothiazole-based drugs and molecular tools.

References

A Comparative Guide to the Validation of 2-Amino-1,3-benzothiazol-7-ol as a Putative Kinase-Inhibitor Biomarker in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel small molecule, 2-Amino-1,3-benzothiazol-7-ol, as a potential biological marker in oncology. Drawing parallels with established biomarkers, we delineate a scientifically rigorous pathway from initial analytical validation to clinical utility, underpinned by experimental data and regulatory considerations. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel biomarkers.

Introduction: The Imperative for Robust Biomarker Validation in Precision Oncology

The paradigm of cancer treatment has shifted dramatically towards precision medicine, where therapeutic decisions are increasingly guided by the molecular characteristics of a patient's tumor. At the heart of this revolution are biological markers, or biomarkers, which provide critical information for diagnosis, prognosis, and prediction of response to therapy. However, the journey from a candidate molecule to a clinically validated biomarker is fraught with scientific and regulatory challenges. A robust validation process is paramount to ensure that a biomarker is accurate, reliable, and clinically meaningful.[1][2]

This guide introduces a hypothetical validation pathway for This compound , a compound belonging to the 2-aminobenzothiazole class of molecules. This chemical scaffold is recognized for its diverse biological activities, with numerous derivatives showing promise as inhibitors of key signaling pathways in cancer, particularly those mediated by protein kinases. While this compound itself is not an established biomarker, its structural similarity to known kinase inhibitors provides a scientifically plausible basis for its investigation as a predictive biomarker for therapies targeting specific kinase-driven cancers.

We will compare the proposed validation of this novel entity with the established validation of circulating tumor DNA (ctDNA) analysis for KRAS mutations in colorectal cancer, a benchmark for predictive biomarkers in solid tumors. This comparative approach will highlight the fundamental principles of biomarker validation while providing a practical, albeit theoretical, roadmap for the evaluation of a new small molecule biomarker.

The Scientific Premise: Why this compound Holds Potential as a Biomarker

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including various protein kinases that are critical drivers of oncogenesis. Derivatives of this scaffold have been investigated for their anticancer properties, acting through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival.

Our hypothesis is that this compound, or a downstream metabolite, could serve as a predictive biomarker for response to a specific class of kinase inhibitors. The presence and concentration of this molecule in a biological fluid, such as plasma, may correlate with the inhibition of a target kinase, thereby indicating therapeutic efficacy.

Comparative Framework: A Tale of Two Biomarkers

To contextualize the validation journey of our novel candidate, we present a side-by-side comparison with a well-established biomarker: ctDNA-based KRAS mutation testing in metastatic colorectal cancer (mCRC).

Validation Parameter This compound (Hypothetical) ctDNA (KRAS mutation) in mCRC (Established)
Biomarker Type Predictive, PharmacodynamicPredictive
Biological Matrix PlasmaPlasma
Intended Use To predict response to a novel kinase inhibitor therapy.To select patients who are unlikely to benefit from anti-EGFR therapy.[3][4]
Analytical Validation Development of a highly sensitive and specific LC-MS/MS assay.Validation of NGS or ddPCR assays for detecting specific somatic mutations.[3][5]
Clinical Validation Correlation of biomarker levels with clinical outcomes (e.g., progression-free survival) in a prospective clinical trial.Demonstrated correlation between the presence of KRAS mutations and lack of response to anti-EGFR therapy in large clinical trials.[4]
Clinical Utility To guide patient selection for a specific therapy, improving efficacy and reducing unnecessary toxicity.To avoid ineffective treatment, thereby sparing patients from side effects and allowing for alternative therapeutic choices.

The Biomarker Validation Workflow: A Step-by-Step Guide

The validation of a biomarker is a phased process, each with its own set of rigorous requirements. The "fit-for-purpose" principle dictates that the extent of validation is dependent on the intended use of the biomarker. For a predictive biomarker intended to guide treatment decisions, a full and stringent validation is necessary.

G cluster_0 Phase 1: Analytical Validation cluster_1 Phase 2: Clinical Validation cluster_2 Phase 3: Clinical Utility a Assay Development (LC-MS/MS) b Performance Characterization (Accuracy, Precision, Sensitivity, Specificity) a->b c Stability Studies b->c d Retrospective Studies (Archived Samples) c->d Transition to Clinical Samples e Prospective Clinical Trial d->e f Correlation with Clinical Endpoints (PFS, OS, ORR) e->f g Impact on Clinical Decision Making f->g Demonstration of Clinical Relevance h Health Economic Analysis g->h

Experimental Protocols: A Blueprint for Validation

Herein, we provide detailed methodologies for the key experiments in the validation of this compound as a biomarker.

Protocol 1: Analytical Validation of this compound in Human Plasma using LC-MS/MS

1. Objective: To establish a robust and reliable method for the quantification of this compound in human plasma.

2. Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS)

  • Human plasma (K2EDTA)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system

3. Method:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • Spike 100 µL of plasma with the SIL-IS.

    • Perform protein precipitation with acetonitrile.

    • Conduct solid-phase extraction for sample clean-up and concentration.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and SIL-IS.

  • Validation Parameters:

    • Selectivity and Specificity: Analyze blank plasma from multiple donors to ensure no interference at the retention time of the analyte and SIL-IS.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple runs to determine intra- and inter-day accuracy and precision.

    • Calibration Curve: Prepare a calibration curve using a series of standards of known concentrations to establish the linear range of the assay.

    • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

    • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Protocol 2: Clinical Validation in a Prospective Study

1. Objective: To evaluate the correlation between plasma concentrations of this compound and clinical outcomes in patients treated with a targeted kinase inhibitor.

2. Study Design:

  • A prospective, multi-center, randomized controlled trial in patients with a specific type of cancer known to be driven by the target kinase.

  • Patients will be randomized to receive either the kinase inhibitor or standard-of-care therapy.

3. Sample Collection:

  • Collect peripheral blood samples in K2EDTA tubes at baseline (pre-treatment) and at multiple time points during treatment (e.g., end of cycle 1, cycle 2, and at the time of disease progression).

  • Process blood samples to plasma within 2 hours of collection and store at -80°C until analysis.

4. Biomarker Analysis:

  • Analyze plasma samples for this compound concentrations using the validated LC-MS/MS method described in Protocol 1.

5. Clinical Endpoints:

  • Primary endpoint: Progression-Free Survival (PFS).

  • Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DOR).

6. Statistical Analysis:

  • Correlate the plasma concentrations of the biomarker at different time points with the clinical endpoints.

  • Use statistical models to determine if the biomarker is an independent predictor of treatment response.

Comparative Data Presentation

The following table illustrates how the performance of this compound as a biomarker could be compared to an established biomarker like ctDNA KRAS mutation analysis.

Performance Metric This compound (Hypothetical Data) ctDNA (KRAS mutation) (Published Data)
Analytical Sensitivity LLOQ of 0.1 ng/mL in plasmaDetection of mutant alleles down to 0.1-1% variant allele frequency.[5]
Analytical Specificity No interference from endogenous plasma componentsHigh specificity for targeted KRAS mutations.
Clinical Sensitivity 85% (for predicting response to therapy)High concordance with tissue biopsy for KRAS mutation status.[3]
Clinical Specificity 90% (for predicting non-response)High negative predictive value for response to anti-EGFR therapy.

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the hypothetical mechanism of action and the clinical validation workflow.

G cluster_0 Kinase Signaling Pathway cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Downstream Signaling Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor This compound This compound

G cluster_0 Biomarker Assessment Patient with Target Cancer Patient with Target Cancer Randomization Randomization Patient with Target Cancer->Randomization Treatment Arm A (Kinase Inhibitor) Treatment Arm A (Kinase Inhibitor) Randomization->Treatment Arm A (Kinase Inhibitor) Treatment Arm B (Standard of Care) Treatment Arm B (Standard of Care) Randomization->Treatment Arm B (Standard of Care) Serial Plasma Collection Serial Plasma Collection Treatment Arm A (Kinase Inhibitor)->Serial Plasma Collection Clinical Outcome Assessment\n(PFS, OS) Clinical Outcome Assessment (PFS, OS) Treatment Arm A (Kinase Inhibitor)->Clinical Outcome Assessment\n(PFS, OS) Treatment Arm B (Standard of Care)->Clinical Outcome Assessment\n(PFS, OS) Biomarker Quantification\n(this compound) Biomarker Quantification (this compound) Serial Plasma Collection->Biomarker Quantification\n(this compound) Correlate with Clinical Outcome Correlate with Clinical Outcome Biomarker Quantification\n(this compound)->Correlate with Clinical Outcome Clinical Outcome Assessment\n(PFS, OS)->Correlate with Clinical Outcome

Conclusion: Charting a Path for Novel Biomarker Validation

The validation of a novel biomarker is a meticulous and multi-faceted process that demands a deep understanding of analytical chemistry, clinical trial design, and regulatory science. While this compound serves as a hypothetical candidate in this guide, the principles and methodologies outlined are universally applicable to the validation of new small molecule biomarkers. By drawing comparisons with established biomarkers like ctDNA-based KRAS mutation testing, we gain valuable insights into the benchmarks for performance and the evidentiary requirements for clinical adoption. As precision oncology continues to evolve, the rigorous validation of novel biomarkers will be the cornerstone of developing more effective and personalized cancer therapies.

References

A Comparative Guide to the Biological Effects of 2-Amino-1,3-benzothiazol-7-ol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological effects of 2-Amino-1,3-benzothiazol-7-ol and its positional isomers, wherein the hydroxyl group is located at the 4, 5, and 6 positions of the benzothiazole core. While direct comparative studies on these specific isomers are not extensively available in the public domain, this document synthesizes existing knowledge on substituted 2-aminobenzothiazoles to forecast their potential biological activities and guide future research.

The 2-aminobenzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known to form the basis of compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The introduction of a hydroxyl group onto the benzene ring of this scaffold is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. The position of this hydroxyl group can alter the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, thereby leading to distinct biological profiles for each isomer.

The 2-Aminobenzothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminobenzothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a versatile pharmacophore.[1] Its derivatives have been extensively explored for various therapeutic applications. The exocyclic amino group at the 2-position and the fused benzene ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity.[2]

Molecules incorporating the 2-aminobenzothiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines, often by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases.[2][3]

  • Antimicrobial Activity: The scaffold is present in compounds with activity against a range of bacterial and fungal pathogens.[4]

  • Enzyme Inhibition: 2-Aminobenzothiazole derivatives have been identified as inhibitors of various enzymes, including urease and aldehyde oxidase.[5][6]

Positional Isomerism of the Hydroxyl Group: A Key Determinant of Biological Activity

The introduction of a hydroxyl group (-OH) to the benzothiazole ring can profoundly impact the molecule's biological activity. The specific position of this substituent is critical in determining the nature and potency of its effects. While direct experimental data comparing the 4-ol, 5-ol, 6-ol, and 7-ol isomers of 2-aminobenzothiazole is limited, we can extrapolate potential differences based on established structure-activity relationships (SAR) for substituted benzothiazoles.

Anticipated Comparative Biological Activities
IsomerPotential Primary Biological ActivitiesRationale and Supporting Evidence from Related Compounds
2-Amino-1,3-benzothiazol-4-ol Potential for altered kinase inhibition profile; possible enhanced metal chelation.The 4-position is sterically hindered by the fused thiazole ring. Substituents at this position can influence the orientation of other groups and may lead to unique interactions with enzyme binding pockets. Hydroxyl groups in this position could participate in metal chelation, which is a mechanism of action for some anticancer and antimicrobial agents.
2-Amino-1,3-benzothiazol-5-ol Potential for enhanced anticancer and antimicrobial activity.The 5-position is electronically distinct. For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole has shown enhanced antitumor efficacy.[7] A hydroxyl group at this position could mimic or enhance such effects through hydrogen bonding interactions.
2-Amino-1,3-benzothiazol-6-ol Strong potential for anticancer and antimicrobial activities.The 6-position is a common site for substitution in biologically active benzothiazoles. For instance, 2-amino-6-substituted benzothiazoles have shown potent urease inhibition and antimicrobial effects.[5][8] The presence of a hydroxyl group could further enhance these activities by forming key hydrogen bonds with target enzymes or receptors. 2-Amino-5-fluoro-1,3-benzothiazol-6-ol has been noted for its potential antimicrobial and enzyme inhibitory properties.[9]
This compound Potential for unique biological activities due to proximity to the thiazole nitrogen.The 7-position is adjacent to the heterocyclic part of the molecule. A hydroxyl group here could influence the electronic properties of the thiazole ring and potentially lead to novel mechanisms of action, including altered enzyme inhibition profiles.

Note: The activities listed are predictive and require experimental validation. The lack of direct comparative data necessitates this theoretical approach.

Key Biological Activities and Underlying Mechanisms

Anticancer Activity

Derivatives of 2-aminobenzothiazole have shown promise as anticancer agents by targeting various cancer cell lines.[2][3] The mechanism often involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation. The position of the hydroxyl group is expected to influence the binding affinity and selectivity for different kinases.

For example, a study on 2-(4-aminophenyl)benzothiazoles revealed that these compounds can be metabolized by cytochrome P450 1A1 (CYP1A1) to generate active species that exhibit potent and selective growth inhibition in certain cancer cell lines.[7] The presence and position of a hydroxyl group would likely alter this metabolic activation and the resulting cytotoxic profile.

Antimicrobial Activity

The 2-aminobenzothiazole scaffold is a component of various antimicrobial agents.[4] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The hydroxylated isomers are predicted to exhibit antimicrobial activity, with the potency and spectrum likely varying depending on the hydroxyl group's position. For instance, a study on 2-amino-6-substituted benzothiazole derivatives reported significant antimicrobial potential.[8]

Enzyme Inhibition

2-Aminobenzothiazole derivatives have been shown to inhibit a variety of enzymes. For example, 2-amino-6-arylbenzothiazoles are reported as potent urease inhibitors.[5] Aldehyde oxidase is another enzyme that can be inhibited by benzothiazole derivatives.[6] The hydroxyl group on the benzothiazole ring can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of these compounds to the active site of target enzymes.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological effects of these isomers, a series of standardized in vitro assays are recommended.

Synthesis of 2-Amino-1,3-benzothiazole-ols

The synthesis of these isomers would likely involve the cyclization of the appropriately substituted aminothiophenol.

cluster_synthesis General Synthesis Workflow Start Substituted Aminothiophenol Intermediate Cyclization Reagent (e.g., Thiourea, Br2) Start->Intermediate Reaction Product 2-Amino-1,3-benzothiazol-ol Isomer Intermediate->Product Cyclization

A generalized workflow for the synthesis of 2-aminobenzothiazol-ol isomers.

Step-by-Step Protocol for Synthesis (General Example):

  • Starting Material: Begin with the appropriate aminophenol isomer.

  • Thiocyanation: Introduce a thiocyanate group ortho to the amino group.

  • Reductive Cyclization: Reduce the nitro group (if present from a nitration step) and cyclize to form the 2-aminobenzothiazole ring.

  • Purification: Purify the resulting isomer using column chromatography or recrystallization.

  • Characterization: Confirm the structure of each isomer using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of each 2-aminobenzothiazol-ol isomer (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare serial dilutions of each isomer in a 96-well microtiter plate containing appropriate broth media.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

cluster_workflow Comparative Biological Evaluation Workflow Isomers Synthesized Isomers (4-ol, 5-ol, 6-ol, 7-ol) Anticancer Anticancer Assays (e.g., MTT on various cell lines) Isomers->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) Isomers->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Urease) Isomers->Enzyme Data Comparative Data Analysis (IC50, MIC, Ki values) Anticancer->Data Antimicrobial->Data Enzyme->Data

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1,3-benzothiazol-7-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: The "Why" Behind the Precautions

Before any disposal protocol is initiated, a comprehensive hazard assessment is paramount. Based on data from structurally similar compounds like 2-Amino-benzothiazole and other benzothiazole derivatives, 2-Amino-1,3-benzothiazol-7-ol should be presumed to be a hazardous substance.[1][2][3][4] The primary hazards associated with analogous compounds include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2][3][4][5]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][3]

  • Skin Irritation: May cause skin irritation upon contact.[4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[5][6]

Given these potential hazards, this compound must be managed as hazardous waste in accordance with federal and local regulations.[1][7] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a clear regulatory framework for the management of such chemicals in a laboratory setting.[8][9][10][11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier to prevent exposure.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.

  • Safety goggles or a face shield: To protect against splashes and airborne particles that could cause serious eye irritation.[1][3]

  • Lab coat: To protect personal clothing and skin from contamination.

All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[13]

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of this compound must follow a systematic and compliant procedure. Adherence to these steps ensures a self-validating system of safety and regulatory compliance.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety.[14]

  • Designated Waste Container: Collect all waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, leak-proof container that is compatible with the chemical.

  • No Mixing: Do not mix this waste with other waste streams unless you have confirmed compatibility. Incompatible chemicals can react, leading to the generation of toxic gases, fire, or explosions.[14]

Step 2: Labeling of Hazardous Waste

Accurate and thorough labeling is a strict regulatory requirement and a critical communication tool for all laboratory personnel and waste handlers.[10][15]

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name: "this compound."

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms (e.g., exclamation mark for irritant and harmful, health hazard).

Step 3: Secure Storage

Proper storage of the hazardous waste container is essential to prevent spills, leaks, and unauthorized access.

  • Secondary Containment: Store the waste container in a secondary containment bin to capture any potential leaks.

  • Ventilation: The storage area should be well-ventilated.

  • Segregation: Keep the waste container away from incompatible materials.

  • Authorized Access: Store in a locked-up area or a location accessible only to authorized personnel.[4][16]

Step 4: Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste management company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide Information: Be prepared to provide the EHS office with all the necessary information about the waste, including the chemical name, quantity, and any other relevant details.

  • Manifest System: The transport of hazardous waste is tracked through a manifest system from the point of generation to its final disposal, a "cradle to grave" approach mandated by the EPA.[7][15]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate the immediate area and alert your supervisor and the EHS office.

  • Containment: If it is safe to do so and you are trained for it, contain the spill using an inert absorbent material like vermiculite or sand.[17]

  • Cleanup: Collect the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key hazard information based on analogous compounds.

Hazard ClassificationGHS CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 4P301+P312, P330[1][3]
Serious Eye IrritationCategory 2AP305+P351+P338, P337+P313[1][3]
Skin IrritationCategory 2P302+P352[4]
Respiratory IrritationCategory 3P261, P304+P340[6]
Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Safe Handling Collect Collect Waste in Designated Container FumeHood->Collect Waste Generation Label Label Container as 'Hazardous Waste' with Chemical Name & Date Collect->Label Regulatory Compliance Store Store Securely in Secondary Containment Label->Store Safe Storage ContactEHS Contact EHS for Pickup Store->ContactEHS Initiate Disposal Manifest Complete Hazardous Waste Manifest ContactEHS->Manifest Documentation Transport Licensed Waste Hauler Transports to TSDF Manifest->Transport Cradle-to-Grave Tracking

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not just a regulatory requirement but a fundamental aspect of a robust safety culture in any research environment. By understanding the potential hazards, adhering to established protocols, and utilizing the appropriate protective measures, researchers can ensure their own safety and that of their colleagues while safeguarding the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for guidance tailored to your facility.[8][9][10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.